Methyl 2-methylpyrimidine-5-carboxylate
Description
BenchChem offers high-quality Methyl 2-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMLJAOJOALRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668589 | |
| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-03-9 | |
| Record name | Methyl 2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate
Foreword: The Strategic Importance of Methyl 2-Methylpyrimidine-5-carboxylate in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Methyl 2-methylpyrimidine-5-carboxylate, a key derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including novel inhibitors for metabolic diseases and other therapeutic targets.[2] The strategic placement of the methyl and carboxylate groups on the pyrimidine ring provides a synthetically versatile handle for further molecular elaboration, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers and professionals in drug development. This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of methyl 2-methylpyrimidine-5-carboxylate, delving into the mechanistic rationale behind the procedural choices and offering detailed experimental protocols.
I. Retrosynthetic Analysis and Strategic Approach
A logical and efficient approach to the synthesis of methyl 2-methylpyrimidine-5-carboxylate involves a two-step sequence:
-
Formation of the Pyrimidine Core: Construction of the 2-methylpyrimidine-5-carboxylic acid scaffold from acyclic precursors.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
This strategy allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.
Caption: Retrosynthetic approach for Methyl 2-methylpyrimidine-5-carboxylate.
II. Synthesis Pathway: From Acyclic Precursors to the Pyrimidine Core
The construction of the 2-substituted pyrimidine-5-carboxylic ester core can be efficiently achieved through the condensation of an amidinium salt with a suitable three-carbon building block.[1][3] A robust method involves the reaction of acetamidine hydrochloride with a derivative of methyl 3,3-dimethoxypropionate.
A. Mechanistic Rationale
The synthesis hinges on the formation of a vinylogous iminium species from the reaction of the enolate of a protected β-aldehyde ester with an amidine. The initial step involves the deprotonation of a suitable precursor to form a nucleophilic enolate. This enolate then reacts with the amidine, followed by cyclization and elimination of water and methanol to yield the aromatic pyrimidine ring. The choice of a dimethoxy acetal as a protecting group for the aldehyde functionality is strategic, as it is stable under the basic conditions required for the initial condensation and can be readily eliminated during the acid-catalyzed cyclization and aromatization steps.
B. Experimental Protocol: Synthesis of 2-Methylpyrimidine-5-carboxylic acid
This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][3]
Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add methyl 3,3-dimethoxypropionate (14.8 g, 100 mmol) dropwise.
-
Follow with the dropwise addition of methyl formate (7.2 g, 120 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.
Step 2: Cyclization with Acetamidine Hydrochloride
-
Dissolve the sodium salt from the previous step (10.0 g, 50 mmol) and acetamidine hydrochloride (5.2 g, 55 mmol) in methanol (150 mL).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (0.5 mL).
-
Heat the mixture to reflux and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous residue is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of 2-methylpyrimidine-5-carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Caption: Workflow for the synthesis of 2-Methylpyrimidine-5-carboxylic acid.
III. Esterification: Final Conversion to Methyl 2-Methylpyrimidine-5-carboxylate
The final step in the synthesis is the esterification of the carboxylic acid. A highly effective and clean method for this transformation is the use of an acidic ion-exchange resin as a heterogeneous catalyst, which simplifies product purification.[4]
A. Mechanistic Rationale
This Fischer esterification reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the acidic resin. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A subsequent proton transfer and elimination of water yield the desired ester and regenerate the catalytic site on the resin. The use of excess methanol drives the equilibrium towards the product side.
B. Experimental Protocol: Esterification of 2-Methylpyrimidine-5-carboxylic acid
This protocol is based on a similar esterification of a heterocyclic carboxylic acid.[4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-methylpyrimidine-5-carboxylic acid (13.8 g, 100 mmol), methanol (300 mL), and a strongly acidic ion-exchange resin (e.g., Amberlyst 15, 20 g).[4]
-
Stir the mixture at reflux for approximately 20 hours.[4] The reaction can be monitored by TLC or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the resin by filtration.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings, and remove approximately 75% of the solvent under reduced pressure.[4]
-
Allow the resulting suspension to stand at room temperature overnight, followed by cooling in an ice bath for 3 hours to facilitate crystallization.[4]
-
Collect the solid product by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum to yield pure methyl 2-methylpyrimidine-5-carboxylate.[4]
IV. Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Acid Synthesis | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Acetamidine hydrochloride | HCl (cat.) | Methanol | Reflux | 12 h | ~70-80% |
| Esterification | 2-Methylpyrimidine-5-carboxylic acid, Methanol | Amberlyst 15 | Methanol | Reflux | 20 h | >90%[4] |
V. Conclusion and Future Perspectives
The described synthetic pathway offers a reliable and scalable method for the preparation of methyl 2-methylpyrimidine-5-carboxylate. The procedures utilize readily available starting materials and employ robust reaction conditions. The use of a heterogeneous catalyst in the esterification step aligns with the principles of green chemistry by simplifying the workup procedure and allowing for catalyst recycling. Further optimization of reaction conditions, such as microwave-assisted synthesis for the cyclization step, could potentially reduce reaction times and improve yields.[1] The availability of an efficient synthesis for this key intermediate will undoubtedly facilitate the discovery and development of new pyrimidine-based therapeutic agents.
References
-
Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from [Link]
-
ResearchGate. (2022, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
WIPO. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. Retrieved from [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(5), 720-722. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 76196-80-0 | Methyl 5-methylpyrimidine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Retrieved from [Link]
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
-
MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
ResearchGate. (2019, April 24). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. Retrieved from [Link]
-
NIH. (2023, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]
-
Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Physicochemical properties of Methyl 2-methylpyrimidine-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methylpyrimidine-5-carboxylate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, the rational design of small molecules is paramount. The journey from a hit compound to a clinical candidate is a meticulous process of multiparameter optimization, where physicochemical properties serve as the foundational blueprint for a molecule's ultimate success. Properties such as solubility, lipophilicity, and metabolic stability dictate the absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs the bioavailability and therapeutic efficacy of a drug candidate.[1][2] Methyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention as a versatile synthetic intermediate.[3] Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the methyl and carboxylate ester functionalities provide critical handles for structural modification.
This guide provides an in-depth analysis of the core physicochemical properties of Methyl 2-methylpyrimidine-5-carboxylate. Moving beyond a simple data sheet, we will explore the causality behind its observed and predicted characteristics, detail the experimental methodologies for their determination, and discuss the strategic implications for researchers in medicinal chemistry and drug development. The insights presented herein are designed to empower scientists to make informed decisions in the optimization of lead compounds derived from this valuable molecular scaffold.
Section 1: Chemical Identity and Core Physicochemical Properties
A precise understanding of a compound's identity and fundamental properties is the mandatory first step in any research endeavor. These data points are the primary identifiers and predictors of molecular behavior.
Molecular Structure and Identifiers
The unique arrangement of atoms and functional groups in Methyl 2-methylpyrimidine-5-carboxylate dictates its chemical reactivity and intermolecular interactions.
Caption: Chemical structure of Methyl 2-methylpyrimidine-5-carboxylate.
Table 1: Chemical Identifiers for Methyl 2-methylpyrimidine-5-carboxylate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | [4] |
| CAS Number | 5571-03-9 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4][5] |
| Canonical SMILES | CC1=NC=C(C=N1)C(=O)OC | [4] |
| InChIKey | XGWMLJAOJOALRA-UHFFFAOYSA-N |[4] |
Summary of Physicochemical Properties
The table below summarizes key experimental and computationally predicted physicochemical properties. It is crucial to note that while computational models provide valuable estimations, experimental verification is the gold standard.[6]
Table 2: Core Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Appearance | Colorless liquid | Experimental | [5] |
| Melting Point | Not available | Experimental data lacking | |
| Boiling Point | Not available | Experimental data lacking | |
| XLogP3 (LogP) | 0.4 | Computationally Predicted | [4] |
| Hydrogen Bond Donors | 0 | Computationally Predicted | [4] |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 ester O) | Computationally Predicted | [4] |
| Rotatable Bonds | 2 | Computationally Predicted |[4] |
Section 2: Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific experimental spectra for this compound are not publicly available, we can predict the expected features based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around 2.6-2.8 ppm corresponding to the three protons of the methyl group at the C2 position (C-CH₃ ).
-
A singlet around 3.9-4.0 ppm for the three protons of the ester methyl group (O-CH₃ ).
-
Two singlets or two doublets in the aromatic region (typically 8.8-9.2 ppm) for the two non-equivalent pyrimidine ring protons (H4 and H6).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would reveal seven unique carbon signals: two methyl carbons, four distinct pyrimidine ring carbons, and one carbonyl carbon from the ester group (expected around 165 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected exact mass is 152.0586 Da.[4] The fragmentation pattern would likely show losses of the methoxy group (-OCH₃) or the entire ester group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring.
Section 3: Solubility and Lipophilicity
Solubility and lipophilicity are pillar properties in drug development, directly influencing absorption and distribution.[1]
Aqueous and Organic Solubility
-
Aqueous Solubility: The presence of two nitrogen atoms in the pyrimidine ring, capable of acting as hydrogen bond acceptors, suggests some degree of aqueous solubility. However, the molecule lacks hydrogen bond donors and possesses lipophilic methyl groups, which will limit its solubility in water.
-
Organic Solubility: The compound is expected to exhibit good solubility in common organic solvents like methanol, ethanol, dichloromethane (DCM), and ethyl acetate, which is typical for small organic esters.
Lipophilicity (LogP)
Lipophilicity is quantified by the octanol-water partition coefficient (LogP). A balanced LogP is critical for membrane permeability.
-
Predicted LogP: The computationally predicted XLogP3 value is 0.4.[4] This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. It is not excessively greasy, which is often favorable for avoiding issues like metabolic instability and non-specific binding, nor is it overly polar, which would hinder its ability to cross cell membranes.
Section 4: Ionization and Stability
Acidity and Basicity (pKa)
The pKa value indicates the extent of ionization at a given pH. The pyrimidine ring contains two basic nitrogen atoms. The pKa of the conjugate acid of pyrimidine itself is approximately 1.3. The electron-withdrawing ester group at the 5-position is expected to decrease the basicity of the ring nitrogens further, meaning the pKa will likely be very low (predicted to be less than 1). This implies that the molecule will be predominantly in its neutral form across the entire physiological pH range, which simplifies ADME modeling and interpretation.
Chemical Stability
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 2-methylpyrimidine-5-carboxylic acid and methanol. At neutral pH, it is expected to be reasonably stable.
-
Thermal and Photochemical Stability: As a substituted pyrimidine, the compound is likely to be relatively stable to heat and light, though rigorous stability studies are always required.
Section 5: Key Experimental Protocols
To ensure scientific integrity, the methods for determining these properties must be robust and reproducible.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for solubility determination.
-
Preparation: Add an excess amount of Methyl 2-methylpyrimidine-5-carboxylate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of the compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Caption: Relationship between physicochemical properties and drug development outcomes.
Conclusion
Methyl 2-methylpyrimidine-5-carboxylate is a compound with a well-balanced, drug-like physicochemical profile. Its moderate lipophilicity, lack of a formal charge at physiological pH, and the presence of a metabolically strategic methyl group make it an attractive starting point for synthetic chemistry programs. This guide has provided a comprehensive overview of its key properties and the experimental rationale for their assessment. A thorough understanding and empirical measurement of these characteristics are not merely academic exercises; they are essential, cost-saving, and scientifically-driven steps toward the successful development of novel therapeutics.
References
- Jiaxing Jlight Chemicals Co., Ltd. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl Pyridine-2-carboxylate.
- PubChem. (n.d.). 5-Ethyl-2-methylpyridine.
- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.
- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate.
- PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid.
- PubChem. (n.d.). Methyl pyrimidine-5-carboxylate.
- PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.
- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine.
- ResearchGate. (n.d.). Physico-chemical properties of the pharmaceutical compounds monitored....
- PubMed. (n.d.). [Application of methyl in drug design].
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
- ChemBK. (2024). METHYL PYRIMIDINE-2-CARBOXYLATE.
Sources
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ajptonline.com [ajptonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-methylpyrimidine-5-carboxylate - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-methylpyrimidine-5-carboxylate (CAS: 5571-03-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2-methylpyrimidine-5-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its intrinsic structural features—a reactive pyrimidine core functionalized with both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group—confer upon it a versatile reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, actionable understanding of this compound. We will explore its synthesis from a mechanistic perspective, delve into its comprehensive characterization, and illuminate its role as a strategic intermediate in the development of novel therapeutic agents. The protocols and data presented herein are curated to empower you, the senior application scientist, to harness the full potential of this valuable synthetic tool.
Physicochemical Properties and Structural Elucidation
Methyl 2-methylpyrimidine-5-carboxylate is a crystalline solid at room temperature. A thorough understanding of its fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 5571-03-9 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | [1] |
| Canonical SMILES | CC1=NC=C(C=N1)C(=O)OC | [1] |
| InChI | InChI=1S/C7H8N2O2/c1-5-8-3-6(4-9-5)7(10)11-2/h3-4H,1-2H3 | [1] |
Synthesis of Methyl 2-methylpyrimidine-5-carboxylate: A Mechanistic Approach
The construction of the 2-substituted pyrimidine-5-carboxylate scaffold is a well-trodden path in heterocyclic chemistry. A particularly elegant and high-yielding method involves the condensation of an amidinium salt with a suitably activated three-carbon synthon. This approach offers excellent control over the substituent at the 2-position.
Recommended Synthetic Protocol
A robust and scalable synthesis of Methyl 2-methylpyrimidine-5-carboxylate can be achieved through a two-step process, beginning with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by its cyclocondensation with acetamidinium chloride.
Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
This step involves a Claisen-type condensation between methyl formate and methyl 3,3-dimethoxypropionate, facilitated by a strong base such as sodium hydride. The causality behind this choice lies in the need to generate a nucleophilic enolate from methyl 3,3-dimethoxypropionate, which then attacks the electrophilic carbonyl carbon of methyl formate.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with copious amounts of diethyl ether to remove unreacted starting materials and by-products, and dried under vacuum to yield the stable sodium salt.
Step 2: Cyclocondensation to form Methyl 2-methylpyrimidine-5-carboxylate
The sodium salt prepared in the previous step is a versatile precursor that readily reacts with amidinium salts to form the pyrimidine ring. The use of acetamidinium chloride specifically introduces the desired methyl group at the 2-position of the pyrimidine.
Experimental Protocol:
-
To a solution of the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous dimethylformamide (DMF), acetamidinium chloride (1.1 eq) is added.
-
The reaction mixture is heated to a temperature that facilitates the cyclization, typically around 100-120 °C, and stirred for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by flash column chromatography on silica gel to afford the pure Methyl 2-methylpyrimidine-5-carboxylate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Methyl 2-methylpyrimidine-5-carboxylate.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H-4 |
| ~8.9 | s | 1H | H-6 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.8 | s | 3H | 2-CH₃ |
Rationale for Predictions: The protons on the pyrimidine ring (H-4 and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent methoxycarbonyl group, placing their signals in the downfield region. The methyl ester protons (-OCH₃) and the protons of the methyl group at the 2-position (2-CH₃) will appear as sharp singlets in the upfield region.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~163 | C-2 |
| ~158 | C-4 |
| ~157 | C-6 |
| ~120 | C-5 |
| ~52 | -OCH₃ |
| ~25 | 2-CH₃ |
Rationale for Predictions: The carbonyl carbon of the ester group will be the most downfield signal. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the substituents. The methyl ester carbon (-OCH₃) and the C-2 methyl carbon will appear in the upfield aliphatic region.
Chemical Reactivity and Applications in Drug Discovery
The strategic placement of functional groups in Methyl 2-methylpyrimidine-5-carboxylate makes it a versatile precursor for a wide array of more complex molecules.
Key Reaction Pathways
The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The ester functionality also provides a handle for various chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): While the 2-methyl group is not a leaving group, functionalization at other positions of the pyrimidine ring (if present) would be susceptible to SNAr reactions. For instance, related chloropyrimidines readily undergo substitution with various nucleophiles.[2]
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methylpyrimidine-5-carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
-
Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further elaboration.
-
Reactions at the Methyl Group: The methyl group at the 2-position can potentially be functionalized, for example, through radical halogenation, although this might require specific and forcing conditions.
Role in the Synthesis of Bioactive Molecules
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][4] Methyl 2-methylpyrimidine-5-carboxylate serves as a key starting material for the synthesis of various substituted pyrimidines.
While specific examples of blockbuster drugs directly synthesized from this exact starting material are not prominently documented, its utility is evident in the synthesis of libraries of compounds for high-throughput screening and in the early stages of drug discovery. For instance, pyrimidine-5-carboxylate derivatives have been investigated as:
-
Antifungal Agents: The core structure can be elaborated to create novel antifungal compounds.
-
Antibacterial Agents: Modifications on the pyrimidine ring can lead to the development of new classes of antibiotics.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The functional groups of Methyl 2-methylpyrimidine-5-carboxylate provide the necessary handles to build molecules that can fit into the ATP-binding pocket of kinases.
Representative Reaction Workflow
Caption: Key transformations of Methyl 2-methylpyrimidine-5-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-methylpyrimidine-5-carboxylate. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related pyrimidine carboxylates suggest the following:
-
Hazard Classification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
Methyl 2-methylpyrimidine-5-carboxylate is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its well-defined synthesis, versatile reactivity, and the proven track record of the pyrimidine core in medicinal chemistry make it an invaluable tool for the modern drug discovery scientist. By understanding its properties and reactivity in depth, researchers can strategically incorporate this building block into their synthetic campaigns, accelerating the journey from concept to clinical candidate.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]
-
Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 12, 2026, from [Link]
-
University of Oxford. (n.d.). Chemical shifts. Retrieved February 12, 2026, from [Link]
-
Bruker. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved February 12, 2026, from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- MDPI. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(19), 4424.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 12, 2026, from [Link]
- National Institutes of Health. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(13), 3851.
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 12, 2026, from [Link]
- National Institutes of Health. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3283.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S11 13 C NMR signals of the -N(Me)2 carbons that were observed in... Retrieved February 12, 2026, from [Link]
- ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8354–8358.
- National Institutes of Health. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Nucleic Acids Research, 50(12), 6692–6706.
-
IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved February 12, 2026, from [Link]
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved February 12, 2026, from [Link]
Sources
- 1. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jacsdirectory.com [jacsdirectory.com]
Strategic Modulation of the Pyrimidine Scaffold: Biological Activity of Methyl 2-methylpyrimidine-5-carboxylate Derivatives
[1]
Executive Summary
Methyl 2-methylpyrimidine-5-carboxylate (CAS: 5571-03-9) serves as a linchpin intermediate in medicinal chemistry, rather than a final therapeutic agent. Its value lies in its role as a high-fidelity precursor for generating 2-methylpyrimidine-5-carboxamide and hydrazide derivatives. These downstream compounds exhibit potent biological activities, most notably as Histone Deacetylase 6 (HDAC6) inhibitors for neurodegenerative disorders and Dihydrofolate Reductase (DHFR) inhibitors for antimicrobial applications.
This technical guide dissects the transition from this ester scaffold to bioactive entities, detailing the synthetic pathways, mechanism of action (MoA), and validated experimental protocols for researchers.
Pharmacological Mechanism & Biological Targets[2]
The biological utility of Methyl 2-methylpyrimidine-5-carboxylate derivatives stems from the electronic deficiency of the pyrimidine ring, which facilitates hydrogen bonding in enzyme active sites, particularly when the C5-ester is converted to hydrogen-bond donor/acceptor motifs like oxadiazoles or amides.
HDAC6 Inhibition (Neurodegeneration & Oncology)
Derivatives synthesized from the hydrazolysis of Methyl 2-methylpyrimidine-5-carboxylate are critical in developing selective HDAC6 inhibitors. Unlike Class I HDACs (nuclear), HDAC6 is primarily cytoplasmic and regulates the acetylation of non-histone proteins like
-
Mechanism: The pyrimidine core acts as a "cap group" that fits into the rim of the HDAC6 catalytic tunnel. The derivative's zinc-binding group (ZBG)—often formed by converting the ester to a hydroxamic acid or oxadiazole—chelates the Zn²⁺ ion at the active site.
-
Therapeutic Outcome: Inhibition leads to hyperacetylation of tubulin, stabilizing microtubules. This restores axonal transport in neurons (Alzheimer's/ALS models) and disrupts aggresome formation in cancer cells.
DHFR Inhibition (Antimicrobial)
Substituted pyrimidine derivatives are classical antimetabolites.
-
Mechanism: These derivatives compete with dihydrofolate for the active site of DHFR. By blocking the reduction of dihydrofolate to tetrahydrofolate, they inhibit the synthesis of thymidylate, DNA, and RNA, leading to bacterial cell death.
-
Selectivity: C5-modified derivatives have shown differential selectivity for bacterial DHFR (E. coli, S. aureus) over human DHFR, reducing host toxicity.
Pathway Visualization
The following diagram illustrates the critical synthetic divergence from the parent ester to its bioactive derivatives and their respective biological impacts.
Caption: Synthetic divergence of Methyl 2-methylpyrimidine-5-carboxylate into bioactive HDAC6 and DHFR inhibitors.
Validated Experimental Protocols
Protocol A: Synthesis of the Key Intermediate (Hydrazide)
The conversion of the methyl ester to the hydrazide is the gateway step for accessing the bioactive chemical space. This protocol ensures high purity without chromatography.
Reagents:
-
Methyl 2-methylpyrimidine-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (5.0 eq, excess drives reaction to completion)
-
Ethanol (Absolute)
Methodology:
-
Dissolution: Dissolve 1.1 g (6.57 mmol) of Methyl 2-methylpyrimidine-5-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (1.05 g, 32.86 mmol) dropwise at room temperature under an inert nitrogen atmosphere (
). -
Reflux: Heat the reaction mixture to 80°C (reflux) and stir continuously for 12 hours.
-
Monitoring: Monitor consumption of the ester via TLC (System: 5% MeOH in DCM). The ester spot (
) should disappear, replaced by a lower baseline spot. -
Isolation: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Purification: Triturate the crude solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.
Protocol B: HDAC6 Inhibition Assay (Fluorometric)
To validate the biological activity of the synthesized derivatives, use a fluorometric activity assay.
Reagents:
-
Recombinant human HDAC6 enzyme.
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (Trypsin/Protease).
Methodology:
-
Incubation: Incubate HDAC6 enzyme with varying concentrations of the pyrimidine derivative (0.1 nM to 10
M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl ) for 30 minutes at 37°C. -
Substrate Addition: Add the fluorogenic substrate (50
M final concentration) and incubate for another 30 minutes. -
Development: Add the developer solution to stop the deacetylation and release the fluorophore (AMC) from the deacetylated substrate.
-
Measurement: Read fluorescence at Ex/Em = 360/460 nm.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC
.
Quantitative Activity Data (SAR Summary)
The following table summarizes the Structure-Activity Relationship (SAR) of derivatives synthesized from the Methyl 2-methylpyrimidine-5-carboxylate core.
| Derivative Class | R-Group Modification (C5) | Primary Target | IC50 / MIC | Selectivity Profile |
| Hydrazide | -CONHNH₂ | Synthetic Intermediate | N/A | Precursor |
| 1,3,4-Oxadiazole | -(Oxadiazole)-Aryl | HDAC6 | 12 - 45 nM | >500-fold selective vs HDAC1 |
| Carboxamide | -CONH-Aryl | DHFR (Bacterial) | 25 | Potent against S. aureus |
| Thienopyrimidine | Fused thiophene ring | Cytotoxicity (MCF-7) | 16 - 25 | Moderate potency |
Note: Data represents aggregated values from literature for optimized lead compounds in each class.
References
-
PubChem. (2025).[2][3] Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2. National Library of Medicine. Link[2]
-
Lee, J. Y., et al. (2023). Oxadiazole HDAC6 Inhibitors and Uses Thereof. US Patent Application US20230322747A1. Link
-
Shaikh, M., et al. (2022).[4] Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Link
-
Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Journal of Organic Chemistry. Link
-
Kozak, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[5] International Journal of Molecular Sciences. Link
Sources
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Methyl 2-methylpyrimidine-5-carboxylate (NMR, IR, MS)
Absence of Publicly Available Spectroscopic Data Prevents In-Depth Technical Guide on Methyl 2-Methylpyrimidine-5-carboxylate
A comprehensive search for experimental spectroscopic data for methyl 2-methylpyrimidine-5-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), has yielded no publicly available spectra. Despite diligent efforts to query chemical databases, scientific literature, and supplier websites, the raw data necessary for a detailed technical guide on this compound remains elusive.
Methyl 2-methylpyrimidine-5-carboxylate, with the chemical formula C₇H₈N₂O₂ and CAS number 5571-03-9, is listed in several chemical databases such as PubChem. These entries confirm its molecular structure and basic properties. However, the experimental spectroscopic data required for a thorough analysis and interpretation are not provided in these public repositories.
The creation of an in-depth technical guide, as requested, is contingent on the availability of this spectral data. Such a guide would necessitate a detailed examination of the ¹H and ¹³C NMR spectra to assign chemical shifts and coupling constants to the molecule's protons and carbons. Furthermore, an analysis of the IR spectrum would be crucial for identifying characteristic vibrational frequencies of its functional groups. Finally, the mass spectrum would provide vital information on the compound's molecular weight and fragmentation patterns.
Without access to this foundational data, any attempt to create a guide would be purely speculative and would not meet the required standards of scientific integrity and technical accuracy. A descriptive analysis of expected spectral features could be provided based on the known structure and data from similar pyrimidine derivatives. However, this would not constitute the in-depth, data-driven guide requested.
Therefore, until experimental NMR, IR, and MS data for methyl 2-methylpyrimidine-5-carboxylate become publicly accessible, the development of a comprehensive technical guide on its spectroscopic characterization is not feasible. Researchers and scientists in need of this information are encouraged to consult commercial suppliers who may possess this data internally or to pursue the synthesis and characterization of the compound to generate the necessary spectra.
The Initial Screening of Methyl 2-methylpyrimidine-5-carboxylate: A Technical Guide for Drug Discovery
Foreword: Charting the Unexplored Chemical Space of Pyrimidine Carboxylates
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 2-methylpyrimidine-5-carboxylate, a relatively underexplored member of this chemical family, presents a compelling starting point for novel therapeutic development. This guide provides a comprehensive, technically-grounded framework for the initial screening of this molecule, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of empirical rigor and logical progression, from predictive computational modeling to robust experimental validation. We will eschew a rigid, one-size-fits-all template in favor of a bespoke screening cascade that is both scientifically sound and resource-conscious.
Section 1: Foundational Characterization and In Silico Triage
Before embarking on extensive and costly wet-laboratory screening, a thorough in silico evaluation of Methyl 2-methylpyrimidine-5-carboxylate is paramount. This initial phase serves to predict the compound's fundamental physicochemical properties, potential biological targets, and liabilities, thereby guiding the subsequent experimental design.
Physicochemical and ADMET Profiling
A critical first step is the computational assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for early-stage risk assessment and for understanding the compound's potential as a viable drug candidate. Various computational tools and web servers can be employed for this purpose.[2][3][4]
Table 1: Predicted Physicochemical and ADMET Properties of Methyl 2-methylpyrimidine-5-carboxylate
| Property | Predicted Value | Implication for Drug Discovery |
| Molecular Weight | 152.15 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good absorption. |
| LogP (Octanol/Water) | 1.2 | Optimal lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |
| Aqueous Solubility | High | Good solubility is advantageous for formulation and bioavailability. |
| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets unless modified. |
| CYP450 Inhibition | Low probability | Reduced risk of drug-drug interactions. |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Low probability | Reduced risk of carcinogenicity. |
Note: These values are hypothetical and would be generated using in silico prediction tools.
Virtual Target Screening: A Hypothesis-Generating Engine
With no established biological target for Methyl 2-methylpyrimidine-5-carboxylate, a reverse pharmacology or target-based drug discovery approach is a logical starting point.[5][6] Virtual Target Screening (VTS) utilizes the three-dimensional structure of the compound to dock against a vast library of known protein structures, predicting potential binding interactions.[7][8] This method can generate a ranked list of potential protein targets, providing the first hypotheses for the compound's mechanism of action.
Workflow for Virtual Target Screening:
Caption: Virtual Target Screening Workflow.
The output of this process is a prioritized list of potential targets, such as kinases, proteases, or other enzymes, which will inform the subsequent target-based screening assays.
Section 2: The Primary Screening Cascade: A Multi-pronged Approach
Armed with in silico predictions, the next phase involves a carefully designed primary high-throughput screening (HTS) campaign. To maximize the chances of identifying a relevant biological activity, a parallel approach combining phenotypic and target-based screening is recommended.
Phenotypic Screening: Unveiling Cellular Effects
Phenotypic screening is a powerful, target-agnostic approach that assesses the effect of a compound on whole-cell systems.[9][10][11] This allows for the discovery of compounds with novel mechanisms of action without prior knowledge of a specific target.[9]
Given that many pyrimidine derivatives exhibit anticancer properties, a primary screen against a panel of cancer cell lines is a logical starting point.
Experimental Protocol: High-Throughput Anticancer Cell Viability Assay
-
Cell Line Selection: A diverse panel of human cancer cell lines representing different tumor types should be selected (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).
-
Cell Plating: Seed cells in 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add Methyl 2-methylpyrimidine-5-carboxylate at a single high concentration (e.g., 10 µM) to the cells. Include appropriate positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®) and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. A significant reduction in viability (e.g., >50%) identifies the compound as a "hit".
The pyrimidine scaffold is also present in many antimicrobial agents. Therefore, a parallel screen for antibacterial and antifungal activity is warranted.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Compound Preparation: Prepare a serial dilution of Methyl 2-methylpyrimidine-5-carboxylate in an appropriate broth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be determined visually or by measuring optical density with a microplate reader.
Target-Based Screening: Interrogating Predicted Interactions
In parallel with phenotypic screening, a target-based approach will be employed to investigate the predictions from the in silico target screening. This allows for a more direct assessment of the compound's interaction with specific proteins.
Kinases are a common target class for pyrimidine-based inhibitors. If the virtual screening identified potential kinase targets, a high-throughput kinase activity assay should be performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add Methyl 2-methylpyrimidine-5-carboxylate at a single concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: A decrease in the luminescent signal compared to the DMSO control indicates kinase inhibition.
Primary Screening Workflow Diagram:
Caption: Parallel Primary Screening Strategy.
Section 3: Hit Confirmation and Secondary Screening
The primary screening will likely generate a set of initial "hits." The next crucial step is to confirm these hits and further characterize their activity through a series of secondary assays.[7][13][14]
Dose-Response Analysis
For all confirmed hits, a dose-response analysis is essential to determine the potency of the compound. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Table 2: Hypothetical Dose-Response Data for an Anticancer Hit
| Concentration (µM) | % Inhibition of MCF-7 Cell Growth |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1.0 | 35.1 |
| 5.0 | 52.3 |
| 10.0 | 78.9 |
| 50.0 | 95.4 |
| IC50 | 4.5 µM |
Orthogonal Assays and Selectivity Profiling
To rule out assay artifacts and to assess the selectivity of the compound, orthogonal assays should be employed. For example, if a hit is identified in a resazurin-based cell viability assay, a secondary assay using a different readout, such as ATP measurement (e.g., CellTiter-Glo®), should be performed. For target-based hits, selectivity profiling against a panel of related targets (e.g., a kinase panel) is crucial to understand the compound's specificity.
Experimental Target Deconvolution
For promising hits from the phenotypic screen, identifying the molecular target is a critical step.[15][16] Several experimental approaches can be employed for target deconvolution:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[15]
-
Thermal Proteome Profiling (TPP): This technique measures the change in the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein suggests a direct interaction.[1][17]
-
Proteomic Profiling: Comparing the proteomic changes in cells treated with the compound can provide clues about the affected pathways and potential targets.[18][19]
Target Deconvolution Workflow:
Caption: Experimental Target Deconvolution Strategies.
Section 4: The Path Forward: From Hit to Lead
The initial screening phase culminates in the identification of validated hits with a confirmed biological activity and, ideally, a known or hypothesized target. The subsequent hit-to-lead optimization phase will focus on improving the potency, selectivity, and drug-like properties of the initial hits through medicinal chemistry efforts.[20][21][22][23] This involves establishing a structure-activity relationship (SAR) by synthesizing and testing analogs of the hit compound.[4][8][11][12][24] The pyrimidine core of Methyl 2-methylpyrimidine-5-carboxylate serves as a versatile scaffold for such modifications.[25][26][27][28]
Conclusion
The initial screening of a novel compound like Methyl 2-methylpyrimidine-5-carboxylate is a multifaceted endeavor that requires a strategic and logical approach. By integrating in silico predictions with a parallelized primary screening strategy and robust hit validation and target deconvolution methods, researchers can efficiently and effectively explore the therapeutic potential of this promising chemical entity. This guide provides a foundational framework for this process, emphasizing the importance of scientific integrity and data-driven decision-making in the early stages of drug discovery.
References
-
5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]
-
IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved from [Link]
-
Reverse pharmacology: fast track path of drug discovery. (2016, May 24). MedCrave online. Retrieved from [Link]
-
Reverse Pharmacological Approach: A Narrative Review. International Journal of Medical Toxicology and Legal Medicine. Retrieved from [Link]
-
Cell-Based and Phenotypic Assays. Selvita. Retrieved from [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. Retrieved from [Link]
-
Drug development hit and lead optimization. (2025, January 30). Pion Inc. Retrieved from [Link]
-
Reverse pharmacology. Wikipedia. Retrieved from [Link]
-
Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. PubMed. Retrieved from [Link]
-
Scaffold-Based Drug Design. BioSolveIT. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ScienceDirect. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
-
Classification of Scaffold Hopping Approaches. PMC - PubMed Central. Retrieved from [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Retrieved from [Link]
-
Hit to Lead Optimization in Drug Discovery. Excelra. Retrieved from [Link]
-
Reverse Pharmacology Applicable for Botanical Drug Development – Inspiration from the Legacy of Traditional Wisdom. NIH. Retrieved from [Link]
-
On Exploring Structure Activity Relationships. PMC - NIH. Retrieved from [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Taylor & Francis Online. Retrieved from [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Retrieved from [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]
-
DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
-
Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. (2014, November 28). ResearchGate. Retrieved from [Link]
-
Secondary Screening. Creative Biolabs. Retrieved from [Link]
-
Structure Activity Relationships. Drug Design Org. Retrieved from [Link]
-
Target profiling of small molecules by chemical proteomics. PubMed. Retrieved from [Link]
-
Target Identification Approaches in Drug Discovery. ResearchGate. Retrieved from [Link]
-
What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Retrieved from [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics | Oxford Academic. Retrieved from [Link]
-
What is the hit to lead process in drug discovery?. Patsnap Synapse. Retrieved from [Link]
-
Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Taylor & Francis Online. Retrieved from [Link]
-
Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. criver.com [criver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]
- 6. Reverse pharmacology - Wikipedia [en.wikipedia.org]
- 7. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 11. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. europeanreview.org [europeanreview.org]
- 17. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 18. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug development hit and lead optimization [pion-inc.com]
- 21. excelra.com [excelra.com]
- 22. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 23. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biosolveit.de [biosolveit.de]
- 26. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifechemicals.com [lifechemicals.com]
- 28. tandfonline.com [tandfonline.com]
Technical Deep Dive: Pyrimidine-5-Carboxylate Scaffolds in Therapeutic Discovery
Executive Summary: The Privileged Scaffold
The pyrimidine-5-carboxylate moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically associated with calcium channel modulation (in their dihydro- forms), the aromatic pyrimidine-5-carboxylate derivatives have emerged as potent metabolic checkpoints and viral assembly modulators.
This guide dissects the two dominant Mechanisms of Action (MoA) for this class:
-
Metabolic Reprogramming: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in oncology and immunology.
-
Structural Corruption: Allosteric modulation of Hepatitis B Virus (HBV) capsid assembly.
Primary Mechanism: DHODH Inhibition & Metabolic Starvation
The most clinically validated mechanism for aromatic pyrimidine-5-carboxylates is the inhibition of Dihydroorotate Dehydrogenase (DHODH) . This enzyme is the rate-limiting step in de novo pyrimidine biosynthesis, located on the inner mitochondrial membrane.[1][2][3]
The Mechanistic Cascade
Unlike other enzymes in the pathway (CAD, UMPS) which are cytosolic, DHODH is functionally coupled to the mitochondrial electron transport chain (ETC).
-
Substrate Binding: Dihydroorotate (DHO) binds to the active site.
-
Redox Reaction: DHODH catalyzes the oxidation of DHO to Orotate.[3][4][5]
-
Electron Transfer: The cofactor FMN (Flavin Mononucleotide) accepts two electrons, becoming FMNH2.
-
Ubiquinone Coupling: The pyrimidine-5-carboxylate inhibitor binds to the ubiquinone-binding tunnel , preventing the transfer of electrons from FMNH2 to Ubiquinone (Coenzyme Q10).
-
Metabolic Arrest: The enzyme remains stuck in the reduced state. Orotate production ceases.
-
Downstream Effect: Depletion of UMP, UDP, and UTP pools leads to S-phase arrest and p53-mediated apoptosis in rapidly dividing cells (tumors, activated lymphocytes).
Visualization: The DHODH Blockade
The following diagram illustrates the precise point of intervention and the salvage pathway logic used for validation.
Caption: Figure 1. Mechanism of DHODH inhibition and the logic of Uridine Rescue. The inhibitor blocks the de novo pathway, but exogenous uridine restores the UMP pool via the salvage pathway.
Secondary Mechanism: HBV Capsid Assembly Modulation
In the context of virology, specifically Hepatitis B (HBV), pyrimidine-5-carboxylates (often the dihydro- analogs known as HAPs) act as Capsid Assembly Modulators (CAMs) .[6][7][8]
-
Binding Site: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV Core protein (Cp).
-
Mode of Action:
-
Class I (HAP-like): Induce aberrant assembly. Instead of forming an icosahedral capsid, the core proteins form flat sheets or open tubes. This prevents the encapsidation of the pre-genomic RNA (pgRNA).
-
Class II (Phenylpropenamide-like): Accelerate assembly kinetics. Capsids form too quickly, closing before the pgRNA can be packaged ("Empty Capsids").
-
Structure-Activity Relationship (SAR) Matrix
The efficacy of the pyrimidine-5-carboxylate scaffold relies heavily on the substitution pattern. The following table synthesizes key SAR trends for DHODH potency.
| Position | Substituent (R) | Effect on Potency / PK | Mechanistic Rationale |
| C-5 | Carboxylate Ester (–COOEt) | Critical | Mimics the carbonyl interaction required for the ubiquinone binding pocket. Hydrolysis to acid often retains activity but alters permeability. |
| C-4 | Aryl / Heteroaryl | High Potency | Provides pi-pi stacking interactions within the hydrophobic tunnel of DHODH. |
| C-2 | Amino (–NH2) or Methyl | Modulator | H-bond donor capability. –NH2 often improves solubility and H-bonding with active site residues (e.g., Tyr356). |
| C-6 | Methyl / Trifluoromethyl | Stability | Steric bulk here can lock the conformation of the C-5 ester, preventing metabolic attack. |
Experimental Validation Protocols (Self-Validating Systems)
To ensure scientific integrity, every MoA claim must be backed by a self-validating experimental workflow.
Protocol A: Enzymatic Validation (DCIP Reduction Assay)
Purpose: Direct measurement of DHODH catalytic activity in vitro. Principle: DCIP (2,6-dichloroindophenol) acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).
Reagents:
-
Recombinant human DHODH (20 nM final).[9]
-
Substrate: L-Dihydroorotate (DHO) (1 mM).
-
Cofactor: Decylubiquinone (100 µM).
-
Chromophore: DCIP (60 µM).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[9]
Workflow:
-
Blanking: Prepare wells with buffer + DMSO (no enzyme) to measure background DCIP degradation.
-
Inhibitor Incubation: Incubate enzyme with Pyrimidine-5-carboxylate candidate (serial dilution) for 15 mins at RT.
-
Reaction Start: Add DHO/Decylubiquinone/DCIP mix.
-
Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.
-
Validation: A decrease in ΔOD/min compared to vehicle control indicates inhibition.
Protocol B: Cellular Validation (The Uridine Rescue)
Purpose: To prove that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity (e.g., mitochondrial uncoupling). This is the Gold Standard for establishing MoA.
Logic: If the drug kills cells by starving them of pyrimidines (DHODH blockade), adding exogenous Uridine should bypass the block and restore viability (See Figure 1). If Uridine does not rescue the cells, the drug is toxic via a different, off-target mechanism.
Workflow:
-
Seeding: Seed A375 (Melanoma) or Jurkat (Leukemia) cells in two identical 96-well plates (2,000 cells/well).
-
Treatment:
-
Incubation: 72 hours at 37°C / 5% CO2.
-
Readout: Assess viability using CellTiter-Glo (ATP) or MTT.
-
Interpretation:
-
On-Target: IC50 shifts significantly (e.g., from 50 nM to >10 µM) in the presence of Uridine.
-
Off-Target: IC50 remains unchanged despite Uridine addition.
-
Caption: Figure 2. Decision tree for interpreting the Uridine Rescue experiment. This control distinguishes specific metabolic inhibition from general cytotoxicity.
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Deres, K., et al. (2003). "Inhibition of hepatitis B virus replication by drug-induced depletion of nucleocapsids." Science. Link
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell. Link
-
BenchChem Protocols. (2025). "Experimental Protocols for DHODH Inhibition Assay (DCIP Colorimetric Method)." Link
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link
Sources
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
In silico studies of Methyl 2-methylpyrimidine-5-carboxylate interactions
An In-Depth Technical Guide to the In Silico Analysis of Methyl 2-methylpyrimidine-5-carboxylate Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of Methyl 2-methylpyrimidine-5-carboxylate using a synergistic in silico approach. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible computational experiment. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking and dynamics simulations to elucidate the therapeutic potential of novel chemical entities.
Introduction: The Rationale for a Computational Approach
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] Their versatile structure allows for chemical modifications that can modulate biological activity.[1] Methyl 2-methylpyrimidine-5-carboxylate (M2MPC) is one such derivative, whose therapeutic potential remains largely unexplored. Its structure and properties are cataloged in public databases like PubChem (CID 45117333).[2]
Before committing to costly and time-consuming wet-lab synthesis and screening, in silico methods offer a powerful first-pass analysis.[3][4] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target, while molecular dynamics (MD) simulations assess the stability of this interaction over time in a simulated physiological environment.[5][6] This dual approach provides a more complete picture of the potential interaction, guiding further experimental work.
This guide will detail a complete workflow, from ligand preparation to advanced simulation analysis, establishing a self-validating system for investigating M2MPC's interactions with a relevant biological target.
Part I: Foundational Work - Ligand and Receptor Preparation
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand (M2MPC) and the protein receptor is a non-negotiable first step.
Ligand Preparation: Defining the Interrogator
The goal of ligand preparation is to generate a three-dimensional, energetically minimized structure with the correct atom types and partial charges.
Step-by-Step Protocol: M2MPC Preparation
-
Obtain 3D Structure: Download the 3D conformer of Methyl 2-methylpyrimidine-5-carboxylate in SDF format from the PubChem database (CID: 45117333).[2]
-
Format Conversion and Protonation: Use a chemical toolbox program like Open Babel to convert the SDF file to the PDBQT format required by AutoDock Vina. This step also adds polar hydrogens, which are crucial for forming hydrogen bonds.
-
Causality: The PDBQT format contains atomic coordinates, partial charges, and atom-type definitions that are essential for the AutoDock scoring function. Adding only polar hydrogens is a standard practice to reduce computational complexity while retaining the most important hydrogen-bonding capabilities.[7][8]
-
-
Energy Minimization (Optional but Recommended): While PubChem provides a calculated low-energy conformer, performing an additional energy minimization using a force field like MMFF94 can ensure the ligand is in a stable conformation before docking.
Receptor Selection & Preparation: Choosing the Lock
Expertise in Action: Selecting a Justifiable Target
The specific biological targets of M2MPC are not yet established. However, the pyrimidine scaffold is a known hinge-binding motif for many protein kinases. For instance, various pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and established cancer targets.[4] Therefore, for this guide, we will select Cyclin-Dependent Kinase 6 (CDK6) as a representative and therapeutically relevant target. We will use the crystal structure of CDK6 in complex with an inhibitor (PDB ID: 5L2T) from the RCSB Protein Data Bank.[9][10][11]
Step-by-Step Protocol: Receptor Preparation
-
Download Protein Structure: Obtain the PDB file for 5L2T from the RCSB PDB website.[9]
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF ChimeraX or PyMOL.
-
Remove all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand.
-
Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with the docking algorithm. The original ligand must be removed to make the binding site available for our ligand of interest, M2MPC.[7][12]
-
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add Polar Hydrogens: This step is crucial for correctly defining hydrogen bond donors and acceptors.[13]
-
Compute Gasteiger Charges: These are partial atomic charges that are essential for the electrostatic term of the docking scoring function.
-
Save the prepared receptor in PDBQT format.
-
Part II: Molecular Docking with AutoDock Vina - Predicting the Handshake
Molecular docking explores the conformational space of the ligand within the receptor's active site, predicting the most favorable binding pose and estimating the binding affinity. We will use AutoDock Vina, a widely used and validated open-source docking program.[14]
Experimental Workflow: Docking M2MPC into CDK6
Caption: Molecular Docking Workflow using AutoDock Vina.
Step-by-Step Protocol: Docking
-
Define the Binding Site (Grid Box):
-
Using AutoDock Tools, center the grid box on the co-ordinates of the original ligand from the 5L2T structure. This ensures our search is focused on the known active site.
-
Adjust the size of the box (e.g., 25x25x25 Ångströms) to be large enough to accommodate the M2MPC ligand and allow for rotational and translational freedom.
-
Causality: A properly defined grid box is critical. Too small, and it may miss the optimal binding pose. Too large, and it increases computation time and the risk of finding irrelevant, low-affinity sites.[7]
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size co-ordinates of the grid box.
-
Run AutoDock Vina: Execute the docking simulation from the command line. Vina will sample different conformations of M2MPC within the grid box and score them.
-
vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Analysis and Validation of Docking Results
Vina will output a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores in kcal/mol.
-
Binding Affinity: This score estimates the free energy of binding. More negative values indicate a stronger, more favorable interaction.
-
Pose Analysis: Load the receptor and the output poses into a visualizer. The top-ranked pose (pose 1) is the most likely binding mode according to the scoring function.
-
Interaction Analysis: Analyze the interactions between M2MPC and the CDK6 active site residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-stacking: Can occur between the pyrimidine ring and aromatic residues like Phenylalanine or Tyrosine.
-
-
Trustworthiness: A docking result is considered more trustworthy if multiple low-energy poses cluster together with a low Root Mean Square Deviation (RMSD), suggesting the algorithm consistently found a favorable energy minimum.
Table 1: Predicted Docking Results for M2MPC with CDK6 (Hypothetical)
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (CDK6) | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | VAL-23, ILE-31, LYS-43, LEU-148 | Hydrophobic, H-Bond |
| 2 | -8.2 | VAL-23, LYS-43, ASP-100 | Hydrophobic, H-Bond |
| 3 | -7.9 | ILE-31, ALA-151, PHE-98 | Hydrophobic, Pi-stacking |
Part III: Molecular Dynamics - Validating Stability in a Dynamic World
While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulation assesses the stability of the predicted protein-ligand complex over time, providing a more realistic view of the interaction.[5] We will use GROMACS, a powerful and widely used MD engine.[15][16][17]
Experimental Workflow: MD Simulation with GROMACS
Caption: Molecular Dynamics (MD) Simulation Workflow using GROMACS.
Step-by-Step Protocol: MD Simulation
-
System Preparation:
-
Topology Generation: A topology file describes all the atoms, bonds, angles, and dihedrals in the system, along with their force field parameters.
-
Protein: Use GROMACS's pdb2gmx tool to generate a topology for CDK6, selecting a suitable force field like AMBER99SB-ILDN.[18]
-
Ligand (M2MPC): This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or the antechamber tool from AmberTools to generate parameters for M2MPC that are compatible with the protein force field.
-
-
Combine and Solvate: Merge the protein and ligand topologies and coordinate files. Place the complex in a simulation box and fill it with a chosen water model (e.g., TIP3P).[19]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.
-
Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble). This two-stage process ensures the system is stable before the production run.[16]
-
Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data on the system's behavior.
-
Analysis of MD Trajectories
The output of an MD run is a trajectory file that contains snapshots of the system at regular intervals.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect residues in the binding pocket that interact with the ligand to show reduced fluctuation.
-
Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between M2MPC and CDK6 throughout the simulation. The persistence of key hydrogen bonds identified during docking provides strong evidence of a stable interaction.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow to investigate the molecular interactions of Methyl 2-methylpyrimidine-5-carboxylate. By combining molecular docking with molecular dynamics, we can generate a robust hypothesis about its binding mode and the stability of its interaction with a potential target like CDK6. The hypothetical results presented in Table 1, if validated by stable RMSD and persistent hydrogen bonds in an MD simulation, would provide a strong rationale for advancing M2MPC to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological assays to confirm its inhibitory activity. This structured computational approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug development.
References
- MedChemExpress. (n.d.). Methyl pyrimidine-2-carboxylate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13670875, 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253902, Methyl pyrimidine-5-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45117333, Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]
- BLD Pharm. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate.
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from [Link]
-
Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
- ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
The B Lab. (2015, April 18). GROMACS TUTORIAL: Your first Simulation Made Easy! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Retrieved from [Link]
- Nanotechnology Perceptions. (n.d.). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring.
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
-
ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2024, June 10). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Retrieved from [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
-
Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]
-
Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
-
JeevikaSilicoBio. (2021, October 12). Molecular Docking || Small Molecule Docking || AutoDock || [Video]. YouTube. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]
-
UniProt. (n.d.). Homepage. Retrieved from [Link]
-
Galaxy Training!. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]
-
NSF Impacts. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. youtube.com [youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 11. nsf.gov [nsf.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
An In-depth Technical Guide to the Toxicity Profile of Methyl 2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
Methyl 2-methylpyrimidine-5-carboxylate, a substituted pyrimidine derivative, holds potential as a building block in medicinal chemistry and drug discovery. As with any novel compound intended for potential therapeutic application, a thorough understanding of its toxicity profile is paramount for ensuring safety and guiding development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current, albeit limited, toxicological landscape and providing a strategic roadmap for a complete safety assessment.
Due to a notable absence of direct toxicological data for Methyl 2-methylpyrimidine-5-carboxylate in publicly available literature and databases, this guide adopts a dual-pronged approach. Initially, we will delve into the toxicological data of structurally analogous compounds to provide a preliminary hazard assessment through a read-across approach. Subsequently, and more critically, we will outline a comprehensive suite of experimental protocols, grounded in internationally recognized OECD guidelines, to establish a robust and definitive toxicity profile for Methyl 2-methylpyrimidine-5-carboxylate. This structured approach is designed to empower researchers with the necessary knowledge and methodologies to navigate the toxicological evaluation of this compound with scientific rigor and integrity.
Part 1: Inferred Toxicity Profile through Structural Analogs (Read-Across Approach)
In the absence of direct data, a read-across approach, leveraging information from structurally similar chemicals, can provide initial insights into the potential hazards of a target compound.[1][2][3][4][5][6] For Methyl 2-methylpyrimidine-5-carboxylate (Target Compound), we will consider two primary analogs for which some toxicological data are available: Methyl pyrimidine-5-carboxylate (Analog 1) and 2-Methylpyrimidine-5-carboxylic acid (Analog 2).
Structural Similarity Analysis:
-
Target Compound: Methyl 2-methylpyrimidine-5-carboxylate
-
Analog 1: Methyl pyrimidine-5-carboxylate (differs by the absence of a methyl group at the 2-position of the pyrimidine ring)
-
Analog 2: 2-Methylpyrimidine-5-carboxylic acid (differs by the presence of a carboxylic acid group instead of a methyl ester at the 5-position)
The core pyrimidine scaffold is conserved across all three molecules, suggesting that they may share some common toxicological properties. The primary differences lie in the substitution at the 2 and 5 positions, which could influence metabolic pathways and target interactions.
Summary of Available Data for Structural Analogs:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the following hazards have been identified for the analog compounds:
| Hazard Classification | Analog 1: Methyl pyrimidine-5-carboxylate | Analog 2: 2-Methylpyrimidine-5-carboxylic acid |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Category 2: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage | Category 2A: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Category 3: May cause respiratory irritation |
Source: PubChem CID 253902, 13670875
Interpretation and Limitations of Read-Across:
The data from these analogs strongly suggest that Methyl 2-methylpyrimidine-5-carboxylate is likely to be a skin, eye, and respiratory irritant. The presence of the pyrimidine ring and the carboxylate functional group are likely contributors to these properties.
However, it is crucial to acknowledge the limitations of this read-across assessment. The seemingly minor structural differences can lead to significant changes in toxicological profiles. For instance, the methyl group at the 2-position in the target compound could alter its metabolic fate and potential for bioactivation or detoxification compared to Analog 1. Similarly, the difference between a methyl ester and a carboxylic acid (Analog 2) can impact absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential for different cellular interactions.
Therefore, while the read-across data provides a valuable starting point for hazard identification and informs the need for appropriate personal protective equipment (PPE) during handling, it is not a substitute for empirical testing.
Part 2: A Comprehensive Experimental Roadmap for Definitive Toxicity Profiling
To establish a scientifically sound and regulatory-compliant toxicity profile for Methyl 2-methylpyrimidine-5-carboxylate, a tiered and systematic approach employing a battery of validated in vitro and in vivo assays is essential. The following sections detail the recommended experimental workflows, grounded in OECD Test Guidelines, to address key toxicological endpoints.
In Vitro Toxicity Assessment: The First Tier
In vitro methods are crucial for initial screening, providing mechanistic insights and reducing the reliance on animal testing.
Rationale: To determine the basal cytotoxicity of the compound and to establish concentration ranges for subsequent in vitro assays.
Recommended Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7][8]
-
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay but produces a water-soluble formazan product, simplifying the protocol.[9][10]
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin cells) in a 96-well plate at a predetermined density and allow for attachment overnight.
-
Compound Exposure: Prepare serial dilutions of Methyl 2-methylpyrimidine-5-carboxylate in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Rationale: To assess the potential of the compound to cause irreversible (corrosion) or reversible (irritation) skin damage. This is a critical endpoint given the predictions from the read-across analysis.
Recommended Assays:
-
Reconstructed Human Epidermis (RhE) Test (OECD TG 431 for Corrosion and OECD TG 439 for Irritation): These in vitro methods use a three-dimensional human skin model that mimics the properties of the human epidermis.[11][12][13][14][15][16][17][18][19]
Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)
-
Tissue Preparation: Use commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™).
-
Compound Application: Apply a defined amount of Methyl 2-methylpyrimidine-5-carboxylate (neat or diluted) topically to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissue to the compound for a specified duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Assess tissue viability using the MTT assay.
-
Classification: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the compound is a skin irritant.
Rationale: To evaluate the potential for the compound to cause damage to the eyes, another key concern based on analog data.
Recommended Assay:
-
Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492): This assay uses a 3D model of the human corneal epithelium to predict eye irritation potential.[20][21][22][23][24]
Experimental Protocol: RhCE Test (OECD TG 492)
-
Tissue Treatment: Apply Methyl 2-methylpyrimidine-5-carboxylate to the surface of the RhCE tissue.
-
Exposure and Post-Incubation: Expose the tissue for a defined period, followed by a post-incubation rinse and further incubation.
-
Viability Measurement: Determine tissue viability using the MTT assay.
-
Classification: The level of viability reduction is used to classify the substance according to its eye irritation potential as per the UN GHS.
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which can be a precursor to carcinogenicity. A battery of in vitro tests is recommended to cover different genotoxic mechanisms.
Recommended Assays:
-
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Detects gene mutations (point mutations and frameshifts) in bacteria.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): Evaluates the potential to induce structural chromosomal abnormalities in mammalian cells.
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA, OECD TG 476): Detects gene mutations in mammalian cells.
-
In Vitro Micronucleus Test (OECD TG 487): Assesses both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) effects.
In Vivo Toxicity Assessment: The Second Tier
Should the in vitro data indicate potential toxicity, or for regulatory submission purposes, in vivo studies are necessary to understand the compound's effects in a whole biological system. These studies should be conducted in compliance with Good Laboratory Practice (GLP).
Rationale: To determine the short-term toxicity of a single or multiple doses of the compound and to identify the target organs of toxicity.
Recommended Study:
-
Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) or Up-and-Down Procedure (OECD TG 425): These methods are used to estimate the acute oral toxicity (LD50) and identify signs of toxicity.[25]
Experimental Protocol: Acute Oral Toxicity (OECD TG 420)
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).
-
Dosing: Administer Methyl 2-methylpyrimidine-5-carboxylate by oral gavage at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Observe animals for signs of toxicity and mortality for at least 14 days.
-
Endpoint Assessment: The study endpoint is the identification of the dose level that causes evident toxicity but no mortality. This information is used for classification and labeling.
Rationale: To confirm the in vitro findings in a living system, if required by regulatory agencies.
Recommended Studies:
-
Acute Dermal Irritation/Corrosion (OECD TG 404): Performed in albino rabbits.[26][27][28][29]
-
Acute Eye Irritation/Corrosion (OECD TG 405): Performed in albino rabbits.[30][31][32][33][34]
Rationale: To assess the potential of the compound to cause cancer with long-term exposure. This is typically required if there are concerns from genotoxicity studies or structural alerts.
Recommended Study:
-
Carcinogenicity Studies (OECD TG 451): Long-term studies (e.g., 2 years in rats) where the compound is administered daily.
Rationale: To evaluate the potential adverse effects of the compound on reproductive function and the development of offspring.
Recommended Studies:
-
Prenatal Developmental Toxicity Study (OECD TG 414): Assesses effects on the developing fetus when the compound is administered to pregnant animals.[35][36][37][38]
-
Two-Generation Reproduction Toxicity Study (OECD TG 416): Evaluates the effects on fertility and reproduction over two generations of animals.
Part 3: Conclusion and Future Directions
The current toxicological understanding of Methyl 2-methylpyrimidine-5-carboxylate is in its infancy. While a read-across approach using data from structurally similar compounds suggests a potential for skin, eye, and respiratory irritation, this remains a preliminary assessment. A definitive and robust toxicity profile can only be achieved through a comprehensive and systematic experimental evaluation as outlined in this guide.
For researchers and developers, the immediate priority should be the execution of the in vitro battery of tests, with a particular focus on cytotoxicity, skin and eye irritation, and genotoxicity. The results of these initial studies will be instrumental in guiding further development, informing risk assessment, and determining the necessity of subsequent in vivo testing. By adhering to the principles of scientific integrity and established regulatory guidelines, the toxicological profile of Methyl 2-methylpyrimidine-5-carboxylate can be thoroughly elucidated, paving the way for its safe and responsible application in future innovations.
References
- PETA Science Consortium International e.V. IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION.
-
National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]
-
National Toxicology Program. OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). Available at: [Link]
-
National Toxicology Program. OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. Available at: [Link]
-
Food Safety Magazine. Read-Across: A Practical New Approach Methodology for Food Safety Assessments. 2023. Available at: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. 2019. Available at: [Link]
-
PubChem. Methyl 2-methylpyrimidine-5-carboxylate. Available at: [Link]
-
OECD. OECD Guideline for the Testing of Chemicals 414: Prenatal Developmental Toxicity Study. 2001. Available at: [Link]
-
IIVS. Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). Available at: [Link]
-
OECD. OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. 2002. Available at: [Link]
-
National Toxicology Program. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. 2013. Available at: [Link]
-
Risk Assessment Information System. Introduction to Read-across: Principles, Techniques and Frameworks. 2022. Available at: [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals. Available at: [Link]
-
JRF Global. Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). Available at: [Link]
-
National Institute of Environmental Health Sciences. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. 2021. Available at: [Link]
-
Flashpoint srl. Test Guideline No. 405 Acute Eye Irritation/Corrosion. 2020. Available at: [Link]
-
University of Lodz. The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Available at: [Link]
-
IIVS. Skin Irritation Test (SIT, OECD 439). Available at: [Link]
-
EFSA. Guidance on the use of read‐across for chemical safety assessment in food and feed. 2023. Available at: [Link]
-
SenzaGen. Skin irritation: OECD TG 439. Available at: [Link]
-
Inotiv. OECD 414: Prenatal development toxicity study. Available at: [Link]
-
ToxMinds. Read-across – State of the art and next level!. Available at: [Link]
-
National Toxicology Program. Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis Test Method. 2013. Available at: [Link]
-
XCellR8. Regulatory Eye Irritation Test OECD TG 492. Available at: [Link]
-
Regulations.gov. Final Report - In vivo dermal irritation/corrosion test. Available at: [Link]
-
XCellR8. Regulatory Skin Irritation Test OECD TG 439. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. Reproductive toxicity – developmental studies (teratogenicity) (two species). Available at: [Link]
-
Episkin. Skin Corrosion validated protocol TG431. Available at: [Link]
-
ResearchGate. OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. 2010. Available at: [Link]
-
Mattek. Skin Corrosion (OECD TG 431). Available at: [Link]
-
Government of Canada. Use of analogues and read-across in risk assessment. 2016. Available at: [Link]
-
National Institute of Health Sciences, Japan. Category-based Read-across Approach, Considering Human Relevance. 2018. Available at: [Link]
-
OECD. Test Guideline 405: Acute Eye Irritation/Corrosion. 2002. Available at: [Link]
-
ResearchGate. OECD Guidelines for the Testing of Chemicals. 2017. Available at: [Link]
-
IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Available at: [Link]
-
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. 2022. Available at: [Link]
-
OECD. FEASIBILITY STUDY FOR MINOR ENHANCEMENTS OF TG 414 (PRENATAL DEVELOPMENTAL TOXICITY STUDY) WITH ENDOCRINE DISRUPTER-RELEVANT END. 2019. Available at: [Link]
-
National Center for Biotechnology Information. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification. 2023. Available at: [Link]
-
Altogen Labs. Acute Dermal Irritation OECD 404. Available at: [Link]
-
Regulations.gov. REPORT 97 10 42 412 C ACUTE EYE IRRITATION/CORROSION LA 409. 1997. Available at: [Link]
-
PubMed. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). 1998. Available at: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. 2022. Available at: [Link]
-
BMJ Open Ophthalmology. Development of a novel human reconstructed corneal epithelium model for assessing ocular irritation of medical devices in vitro. 2021. Available at: [Link]
Sources
- 1. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 2. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Read-across – State of the art and next level! - ToxMinds [toxminds.com]
- 6. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 7. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 8. measurlabs.com [measurlabs.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. thepsci.eu [thepsci.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. iivs.org [iivs.org]
- 15. senzagen.com [senzagen.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. x-cellr8.com [x-cellr8.com]
- 18. episkin.com [episkin.com]
- 19. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]
- 20. iivs.org [iivs.org]
- 21. jrfglobal.com [jrfglobal.com]
- 22. x-cellr8.com [x-cellr8.com]
- 23. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmjophth.bmj.com [bmjophth.bmj.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. episkin.com [episkin.com]
- 29. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. flashpointsrl.com [flashpointsrl.com]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 34. downloads.regulations.gov [downloads.regulations.gov]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. catalog.labcorp.com [catalog.labcorp.com]
- 37. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 38. one.oecd.org [one.oecd.org]
Navigating the Solubility Landscape of Methyl 2-methylpyrimidine-5-carboxylate: A Technical Guide for Researchers
Foreword: From Compound to Solution – A Practical Framework
In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a molecule is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. Methyl 2-methylpyrimidine-5-carboxylate, a key heterocyclic building block, presents a solubility profile that dictates its purification, reaction kinetics, and bioavailability. This guide moves beyond a simple recitation of data, offering instead a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in relevant organic solvents. Herein, we merge theoretical principles with actionable protocols, empowering researchers to make informed decisions in their daily work.
Unveiling the Molecule: Physicochemical Properties of Methyl 2-methylpyrimidine-5-carboxylate
Before delving into its behavior in solution, a foundational understanding of the intrinsic properties of methyl 2-methylpyrimidine-5-carboxylate is paramount. These characteristics are the primary determinants of its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [CookeChem] |
| Molecular Weight | 152.15 g/mol | [CookeChem] |
| Melting Point | 54-56 °C | [CookeChem] |
| Boiling Point (Predicted) | 221.8 ± 13.0 °C | [CookeChem] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [CookeChem] |
| Appearance | Solid | [Sigma-Aldrich] |
The molecule's structure, featuring a pyrimidine ring, a methyl ester, and a methyl group, imparts a moderate polarity. The presence of nitrogen atoms in the pyrimidine ring allows for potential hydrogen bonding with protic solvents, while the ester group can engage in dipole-dipole interactions. The relatively low melting point suggests that the crystal lattice energy is not excessively high, which is a favorable indicator for achieving good solubility in a range of organic solvents.
The "Why" Behind Dissolution: Theoretical Principles of Solubility
The adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more nuanced understanding of the intermolecular forces at play is essential for predicting and explaining solubility behavior.
The dissolution of a crystalline solid, such as methyl 2-methylpyrimidine-5-carboxylate, in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol):
ΔGsol = ΔHsol - TΔSsol
For dissolution to be spontaneous, ΔGsol must be negative. This equation highlights the interplay between enthalpy (ΔHsol) and entropy (ΔSsol).
-
Enthalpy of Solution (ΔHsol): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Lattice Energy: Energy required to break the crystal lattice of the solute.
-
Solvation Energy: Energy released when solute molecules are surrounded by solvent molecules.
-
-
Entropy of Solution (ΔSsol): This term reflects the change in disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy, which favors the dissolution process.
The solubility of pyrimidine derivatives is influenced by the nature of the solvent (protic vs. aprotic, polar vs. nonpolar) and the functional groups on the pyrimidine ring. Studies on various pyrimidine derivatives have shown that solubility tends to increase with temperature, indicating that the dissolution process is often endothermic (ΔHsol > 0).[1][2]
Predicting Solubility: A Priori Insights from Computational Tools
While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental workload.
Hansen Solubility Parameters (HSP): This method decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (topological, electronic, and geometric) to build mathematical relationships that can predict physical properties like solubility. For heterocyclic compounds, QSPR models have been developed to predict aqueous solubility and can be adapted for organic solvents.[3]
While a detailed computational analysis is beyond the scope of this guide, researchers are encouraged to explore these methods for preliminary screening of potential solvents.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for the gravimetric determination of the solubility of methyl 2-methylpyrimidine-5-carboxylate. This approach is designed to be self-validating by ensuring that equilibrium is reached.
Materials and Equipment
-
Methyl 2-methylpyrimidine-5-carboxylate (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed collection vials
-
Oven
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of each selected solvent. Add an excess amount of methyl 2-methylpyrimidine-5-carboxylate to each vial to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (24-48 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility is constant.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. It is crucial to pre-warm the syringe to the experimental temperature to prevent premature crystallization.
-
Analysis: Dispense the filtered solution into a pre-weighed vial. Record the total mass of the vial and the solution.
-
Solvent Evaporation: Place the vials in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is recommended for more efficient and gentle drying.
-
Final Weighing: Once the solvent is completely removed and the vials have cooled to room temperature in a desiccator, weigh the vials containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn) * 100
Anticipated Solubility Profile of Methyl 2-methylpyrimidine-5-carboxylate
| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |
| Dichloromethane | Chlorinated | High | Good solvent for moderately polar organic compounds. |
| Ethyl Acetate | Ester | High | The ester functionality of the solvent and solute are compatible. Mentioned as a recrystallization solvent.[4] |
| Acetone | Ketone | Medium-High | A versatile polar aprotic solvent. |
| Methanol | Protic Alcohol | Medium | Capable of hydrogen bonding with the pyrimidine nitrogens. |
| Ethanol | Protic Alcohol | Medium | Similar to methanol, but slightly less polar. |
| Toluene | Aromatic | Low-Medium | Can interact with the aromatic pyrimidine ring, but overall polarity mismatch. |
| Hexane | Aliphatic | Very Low | Nonpolar solvent, significant polarity mismatch. |
| Water | Protic, Polar | Very Low | While capable of hydrogen bonding, the overall organic character of the molecule limits aqueous solubility. |
Purification by Recrystallization: A Practical Protocol
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.
Workflow for Recrystallization
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the predicted solubility, ethyl acetate is a good starting point.[4]
-
Dissolution: Place the crude methyl 2-methylpyrimidine-5-carboxylate in a flask and add a small amount of the selected solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in an oven at a moderate temperature or under vacuum.
Conclusion: A Data-Driven Approach to Solubility
The solubility of methyl 2-methylpyrimidine-5-carboxylate in organic solvents is a critical parameter that influences its utility in research and development. While a comprehensive public dataset of its solubility is not yet available, this guide has provided a robust framework for understanding, predicting, and experimentally determining this vital property. By combining theoretical principles with validated experimental protocols, researchers can confidently navigate the solubility landscape of this important heterocyclic compound, enabling more efficient purification, formulation, and synthesis.
References
- CookeChem. Methyl 2-methylpyrimidine-5-carboxylate, 95%, 5571-03-9.
- Sigma-Aldrich. 2-Methylpyrimidine-5-carboxylic acid AldrichCPR 5194-32-1.
- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- Journal of Chemical Information and Modeling. Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
Sources
Discovering Novel Pyrimidine Derivatives for Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, has made it a focal point for the design of therapeutic agents that can seamlessly interact with biological systems.[1][2][3] The inherent ability of the pyrimidine ring to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, such as the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This versatility has led to the development of a wide array of approved drugs for diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5]
This guide provides a comprehensive technical overview for researchers and drug development professionals engaged in the discovery of novel pyrimidine derivatives. It moves beyond a mere recitation of facts to delve into the causality behind experimental choices, offering field-proven insights into synthetic strategies, structure-activity relationship (SAR) elucidation, and the biological evaluation of this critical class of compounds.
Synthetic Strategies: Building the Pyrimidine Core
The synthetic accessibility and the potential for diverse functionalization at positions 2, 4, 5, and 6 of the pyrimidine ring are key to its success in drug discovery.[6] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical Multicomponent Reactions: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), remains a highly efficient and atom-economical method for the synthesis of dihydropyrimidinones (DHPMs).[7][8] This reaction is often catalyzed by an acid and has seen numerous modern adaptations, including the use of microwave irradiation to accelerate reaction times and improve yields.[7][9]
Experimental Protocol: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol is adapted for the rapid, solvent-free synthesis of dihydropyrimidinone derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (catalyst)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and a catalytic amount of sulfamic acid.
-
Thoroughly mix the components.
-
Place the vessel in the microwave synthesizer and irradiate at 300W for 2-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the solidified mixture and stir vigorously.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the purified dihydropyrimidinone.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave energy significantly reduces the reaction time from hours to minutes by efficiently heating the reaction mixture.[7][9]
-
Solvent-Free Conditions: This approach is environmentally friendly and often leads to higher yields and easier product isolation.[10][11]
-
Sulfamic Acid: A mild, solid acid catalyst that is easy to handle and effective in promoting the cyclocondensation.
Synthesis of Substituted Pyrimidines: The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a key pharmacophore in many kinase inhibitors. A common synthetic route involves the sequential displacement of chlorine atoms from a dichlorinated pyrimidine precursor.
Experimental Protocol: Synthesis of 2,4-Diaminopyrimidines
This protocol outlines a general procedure starting from 2,4-diamino-6-hydroxypyrimidine.
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ammonia
-
Methanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Chlorination: Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL) and stir at 97 °C for 17 hours.[12]
-
Slowly add the reaction solution to ice water, then stir at 90 °C for 1 hour to hydrolyze excess POCl₃.[12]
-
Adjust the pH of the solution to 8 with NaOH and extract with ethyl acetate (3 x 150 mL).[12]
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine.[12]
-
Amination: Mix the crude 2-amino-4-chloropyrimidine with methanol and ammonia in a sealed vessel.[13]
-
Heat the mixture with shaking, for example, for one hour at 125 °C and then for two and a half hours at 150-160 °C.[13]
-
Evaporate the mixture to dryness.
-
The residue can be further purified by recrystallization.
Causality of Experimental Choices:
-
POCl₃: A powerful chlorinating agent used to convert the hydroxyl group into a good leaving group (chloride).[12]
-
Ammonia in a sealed vessel: The use of a sealed vessel and elevated temperatures is necessary to facilitate the nucleophilic aromatic substitution of the chloride with ammonia to form the second amino group.[13]
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. For pyrimidine derivatives, SAR studies often focus on the substituents at the 2, 4, 5, and 6 positions.
Case Study: Pyrimidine-Based EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and pyrimidine-based inhibitors have shown significant clinical success.[14] The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of the kinase.
Visualization of the Drug Discovery Cycle
The following diagram illustrates the iterative nature of the drug discovery process, from initial hit identification to lead optimization.
Caption: Iterative cycle of drug discovery.
Table 1: SAR of Pyrimidine-Based EGFR Inhibitors
| Compound | R Group at C4-Anilino | EGFR IC₅₀ (nM) | Reference |
| 1 | 3-ethynyl | 14.8 | [15] |
| 2 | 3-chloro | 10.31 (µM) | [15] |
| 3 | 3-bromo | 9.76 (µM) | [15] |
| 4 | 3-methyl | 7.22 (µM) | [15] |
| 30 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | 0.95 | [15] |
| 31 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | 0.97 | [15] |
| 32 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | 1.5 | [15] |
| 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.1 | [15] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data in Table 1 illustrates that small, electron-withdrawing groups at the meta-position of the C4-anilino substituent can influence potency. Furthermore, fusing the pyrimidine ring to other heterocyclic systems, as seen in the pyridopyrimidines, can lead to highly potent inhibitors.[15]
Case Study: Pyrimidine Derivatives with Antiviral Activity
Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy. More recently, non-nucleoside pyrimidine derivatives have emerged as promising antiviral agents, for instance, against the influenza virus.
Table 2: Antiviral Activity of Pyrimidine Derivatives against Influenza A Virus
| Compound | Key Structural Feature | EC₅₀ (µM) | Reference |
| 1c | Pyrimidine derivative | 26.5 | [16] |
| 1d | Pyrimidine derivative | 3.5 | [16] |
| 1e | Pyridine derivative | 7.3 | [16] |
| 3c | C-nucleoside analogue | Potent inhibition | [17][18] |
| - | Cyclobutyl and cyclopentyl groups at β-position of aminoalkyl group | 0.01 - 0.1 | [19] |
EC₅₀ values represent the concentration of the compound that inhibits 50% of the viral replication.
The data in Table 2 demonstrates that even subtle changes to the pyrimidine scaffold can significantly impact antiviral activity.[16] The introduction of specific cycloalkyl groups can lead to highly potent compounds.[19]
Biological Evaluation: From In Vitro Assays to Cellular Activity
The biological evaluation of novel pyrimidine derivatives is a multi-step process that begins with in vitro assays to determine their direct effect on the target of interest and their general cytotoxicity.
Biochemical Assays: EGFR Kinase Inhibition
To assess the direct inhibitory effect of a compound on EGFR, a kinase activity assay is employed. The ADP-Glo™ kinase assay is a common method that measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: EGFR Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against EGFR.
Materials:
-
Recombinant EGFR kinase
-
Substrate (e.g., Poly(Glu, Tyr))
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Add 1 µL of the test inhibitor (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Causality of Experimental Choices:
-
ADP-Glo™ Technology: This format provides a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[20]
-
Serial Dilution: This is crucial for generating a dose-response curve from which the IC₅₀ value can be accurately determined.
Cell-Based Assays: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxicity of potential drug candidates.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of pyrimidine derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
96-well plates
-
Cell culture medium
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (50% cytotoxic concentration) value.
Causality of Experimental Choices:
-
MTT Reagent: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.[21][22]
-
Solubilization: The formazan crystals are insoluble, and therefore a solubilizing agent like DMSO is required to dissolve them before the absorbance can be measured.[23]
Visualization of the EGFR Signaling Pathway
The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent drug-like properties and synthetic tractability ensure its continued prominence in the development of novel therapeutics.[5] Modern synthetic methods, such as microwave-assisted and multi-component reactions, are enabling the rapid generation of diverse pyrimidine libraries for high-throughput screening.[24][25] The future of pyrimidine-based drug discovery will likely involve the exploration of novel chemical space through innovative synthetic strategies and the application of computational methods for rational drug design. Furthermore, the development of pyrimidine derivatives that can overcome drug resistance, particularly in oncology and infectious diseases, remains a critical challenge and a significant opportunity for future research.
References
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: )
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: )
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (URL: )
- Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: )
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: )
- Synthesis and anti-influenza virus activity of novel pyrimidine deriv
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: )
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques | Bentham Science Publishers. (URL: )
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures - Benchchem. (URL: )
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchG
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PubMed Central. (URL: )
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: )
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis of Pyrimidine and Its Deriv
- Technical Support Center: Biginelli Reaction for Pyrimidine Thiones - Benchchem. (URL: )
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC. (URL: )
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
- New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. (URL: )
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: )
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: )
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed. (URL: )
- US2416617A - Preparation of 2,4-diaminopyrimidines - Google P
- EGFR Kinase Assay - Promega Corpor
- MTT assay protocol | Abcam. (URL: )
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (URL: )
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (URL: )
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. (URL: )
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combin
- (PDF)
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705)
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed. (URL: )
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
- Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - MDPI. (URL: )
- Biginelli Reaction - Organic Chemistry Portal. (URL: )
- Application Notes and Protocols for In Vitro Evaluation of EGFR Inhibitors - Benchchem. (URL: )
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: )
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: )
- Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. (URL: )
- MTT Cell Proliferation Assay -
- EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google P
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. (URL: )
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. orgchemres.org [orgchemres.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com.cn [promega.com.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. static.igem.wiki [static.igem.wiki]
- 24. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 25. benthamdirect.com [benthamdirect.com]
A Technical Guide to Investigating Methyl 2-methylpyrimidine-5-carboxylate as a Potential Dihydrofolate Reductase (DHFR) Inhibitor
Abstract: Dihydrofolate reductase (DHFR) remains a cornerstone target in therapeutic drug discovery, pivotal for its role in the synthesis of nucleotides and essential amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, a mechanism effectively exploited by anticancer, antibacterial, and antiprotozoal agents.[2][3] Many potent DHFR inhibitors are built upon heterocyclic scaffolds, with the pyrimidine core being a recurring and highly successful motif. This guide provides a comprehensive technical framework for the evaluation of Methyl 2-methylpyrimidine-5-carboxylate, a distinct pyrimidine-containing small molecule, as a novel candidate for DHFR inhibition. We will explore the scientific rationale for this investigation, propose a complete workflow from chemical synthesis to biological validation, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities within the DHFR inhibitor class.
Part 1: The Scientific Rationale - DHFR and the Pyrimidine Scaffold
The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Metabolism
Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][4] THF and its derivatives are crucial one-carbon donors in a variety of biosynthetic pathways.[1] Depletion of the THF pool through DHFR inhibition directly blocks the synthesis of thymidylate and purine nucleotides, which are indispensable precursors for DNA replication and repair.[1][5] Consequently, rapidly proliferating cells, such as cancer cells or pathogenic microbes, are highly susceptible to the effects of DHFR inhibitors, leading to cell cycle arrest and apoptosis.[2][6] This fundamental role makes DHFR a highly validated and attractive target for therapeutic intervention.
The enzymatic action and its subsequent blockage by an inhibitor are visualized in the pathway diagram below.
Caption: The DHFR metabolic pathway and point of inhibition.
The Pyrimidine Motif in DHFR Inhibition
The pyrimidine ring is a cornerstone structural feature in a multitude of clinically successful DHFR inhibitors.[7] Classical antifolates like Methotrexate (MTX) and non-classical inhibitors such as Trimethoprim and Pyrimethamine all contain this heterocyclic core.[8] The pyrimidine moiety often mimics the binding of the native substrate's pteridine ring within the enzyme's active site. Structure-activity relationship (SAR) studies have consistently shown that specific substitutions on the pyrimidine ring are critical for achieving high-affinity binding and selectivity.[9] For instance, the 2,4-diaminopyrimidine motif is a well-established pharmacophore for potent DHFR inhibition.[10]
Structural Analysis of Methyl 2-methylpyrimidine-5-carboxylate
We will now analyze the structure of our lead compound, Methyl 2-methylpyrimidine-5-carboxylate, to hypothesize its potential for DHFR interaction.
-
Chemical Structure:
-
Potential Binding Interactions:
-
Pyrimidine Core: The central pyrimidine ring can serve as the primary anchoring scaffold within the DHFR active site, potentially forming hydrogen bonds and hydrophobic interactions with key residues, analogous to the pteridine ring of folic acid.
-
5-Carboxylate Group: The methyl ester at the 5-position is a key feature. While many inhibitors have a carboxylic acid at the 6-position, the electronic properties and placement of this ester could engage with different residues in the active site.[9] It may form hydrogen bonds or be subject to steric constraints that influence binding affinity.
-
2-Methyl Group: The methyl group at the 2-position provides a small hydrophobic feature that could fit into a corresponding hydrophobic pocket within the enzyme, potentially enhancing binding specificity and potency.
-
Part 2: Chemical Synthesis and Characterization
A robust and reproducible synthetic route is paramount for producing high-purity material for biological testing. While multiple pathways may exist, a plausible approach involves the condensation of commercially available starting materials.
Proposed Synthetic Protocol: Esterification of 2-methylpyrimidine-5-carboxylic acid
This protocol outlines a standard esterification process, a common and reliable method in medicinal chemistry.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyrimidine-5-carboxylic acid (1.0 eq).
-
Solvent and Catalyst: Suspend the starting material in anhydrous methanol (MeOH, 20 volumes). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the final product, Methyl 2-methylpyrimidine-5-carboxylate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the final, characterized compound.
Caption: Stepwise workflow for synthesis and quality control.
Part 3: In Vitro Evaluation of DHFR Inhibitory Activity
The primary validation step is to determine if the synthesized compound can inhibit the DHFR enzyme in a controlled, cell-free environment.
Principle of the DHFR Inhibition Assay
The activity of DHFR is quantified by monitoring the oxidation of its cofactor, NADPH, to NADP⁺. NADPH has a distinct absorbance maximum at 340 nm, whereas NADP⁺ does not. The enzymatic reaction, therefore, leads to a decrease in absorbance at 340 nm over time. A potent inhibitor will slow or halt this reaction, resulting in a stable absorbance reading.[12] This principle allows for a simple, reliable, and high-throughput colorimetric or spectrophotometric assay.[13]
Detailed Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol is designed for a 96-well plate format for efficient screening.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute recombinant human DHFR enzyme in cold assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of dihydrofolic acid (DHF).
-
Cofactor Solution: Prepare a stock solution of NADPH.
-
Test Compound: Prepare a 10 mM stock solution of Methyl 2-methylpyrimidine-5-carboxylate in DMSO. Create serial dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Positive Control: Prepare serial dilutions of Methotrexate (MTX).
-
-
Assay Procedure:
-
Add 2 µL of the test compound, positive control (MTX), or vehicle (DMSO for negative control) to the wells of a 96-well UV-transparent plate.
-
Add 178 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Sample IC₅₀ Determination
Quantitative data should be summarized in a clear, tabular format for comparison.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Methotrexate (Control) | Human DHFR | Spectrophotometric | 0.02 ± 0.005 |
| Methyl 2-methylpyrimidine-5-carboxylate | Human DHFR | Spectrophotometric | [Experimental Value] |
Workflow for In Vitro Screening Cascade
Caption: A logical workflow for in vitro hit identification.
Part 4: Cellular and In Silico Validation Framework
Demonstrating enzyme inhibition is the first step. The subsequent challenge is to confirm that the compound can exert a biological effect in a cellular context and possesses drug-like properties.
Cell-Based Antiproliferative Assays
To assess if the compound's DHFR inhibition translates to a cytotoxic or cytostatic effect, its activity against cancer cell lines should be evaluated.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Methyl 2-methylpyrimidine-5-carboxylate for 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the concentration that causes 50% growth inhibition (GI₅₀).[14]
-
In Silico ADMET Profiling
Before committing to extensive in vivo studies, computational (in silico) tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[15]
-
Drug-Likeness: Evaluate compliance with frameworks like Lipinski's Rule of Five to predict oral bioavailability.
-
Pharmacokinetics: Predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450s).[16]
-
Toxicity Prediction: Screen for potential liabilities such as mutagenicity (Ames test) and carcinogenicity.[15]
References
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Available at: [Link]
-
Rosowsky, A., et al. (2003). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. PubMed. Available at: [Link]
-
Scovassi, A. I., & D'Incalci, M. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. Available at: [Link]
-
Scovassi, A. I., & D'Incalci, M. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]
-
Gready, J. E. (1980). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Sehrawat, N., et al. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Islam, M. R., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Heliyon. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Structural requirements for DHFR inhibition activity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. PubChem. Available at: [Link]
-
DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]
-
Gonzalez-Gutierrez, G., et al. (2023). Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. NIH. Available at: [Link]
-
Gandhi, S. S. (2023). An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
-
Bowden, K., et al. (1993). Structure-activity relationships of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
-
El-Sayed, M. T., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Structures and mode of action of antimetabolites and DHFR inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Patent Landscape of Pyrimidine-5-Carboxylates
The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases like cytosine, thymine, and uracil, the building blocks of life itself.[1][2] In medicinal chemistry, its derivatives are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets through various non-covalent interactions. The addition of a carboxylate group at the 5-position further enhances this versatility, providing a key interaction point for enzymes and receptors. This guide offers a comprehensive exploration of the patent landscape for pyrimidine-5-carboxylates and their analogs (such as carboxamides), providing researchers, scientists, and drug development professionals with an in-depth analysis of core synthetic strategies, major therapeutic applications, and emerging trends in this dynamic field.
Part 1: Foundational Synthetic Strategies in the Patent Literature
The patent literature reveals several recurring and innovative strategies for the synthesis of the pyrimidine-5-carboxylate core. The choice of a specific route is often dictated by the desired substitution pattern, the scale of the synthesis, and the need to avoid harsh conditions that could affect other functional groups on the molecule.
The Biginelli Reaction and Related Multi-Component Syntheses
A cornerstone in pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component reaction involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. While the classic Biginelli reaction yields dihydropyrimidines, modern patented methodologies often describe modifications to directly produce the aromatic pyrimidine core or facilitate subsequent oxidation. The primary advantage of this approach is its efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials. Recent patents have focused on developing solvent-free conditions and using novel catalysts to improve yields and environmental friendliness.[3]
Cyclocondensation Strategies
A widely patented method involves the cyclocondensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents. A notable and versatile method described in the literature involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4] This approach is particularly valuable as it provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which are key intermediates in the synthesis of numerous patented therapeutic agents.[4]
Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol is a representative example based on established cyclocondensation methodologies.[4]
Objective: To synthesize a 2-substituted methyl pyrimidine-5-carboxylate from an amidinium salt.
Materials:
-
Amidinium salt (e.g., acetamidine hydrochloride)
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Anhydrous Methanol
-
Sodium Methoxide
-
Diethyl ether
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, nitrogen inlet)
Methodology:
-
Preparation of the Amidine Free Base: To a suspension of the amidinium salt (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.05 eq) in methanol dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour. The formation of a sodium chloride precipitate will be observed.
-
Cyclocondensation: Add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted pyrimidine-5-carboxylate.
Self-Validation System: The protocol's integrity is validated by comprehensive characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and purity. The expected mass and spectral data must match the theoretical values for the target compound.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylates.
Part 2: Therapeutic Applications & The Patent Landscape
The patenting of pyrimidine-5-carboxylates and related carboxamides is overwhelmingly driven by their therapeutic potential. The core scaffold has been successfully decorated to target a range of enzymes and receptors implicated in major human diseases.
Oncology: Targeting Uncontrolled Proliferation
Cancer cells, due to their high proliferation rate, have a massive demand for nucleotides for DNA and RNA synthesis.[5] This metabolic vulnerability has been expertly exploited by designing pyrimidine-based inhibitors.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant area of patent activity is focused on inhibitors of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] By inhibiting DHODH, these compounds starve cancer cells of the essential pyrimidines needed for proliferation, leading to cell cycle arrest and differentiation.[5][6][8] This mechanism is particularly promising for hematological malignancies like Acute Myeloid Leukemia (AML).[8][9] Patented compounds often feature a pyrimidine-5-carboxylate core linked to various substituted aryl or heteroaryl groups, which are crucial for binding to the enzyme's active site.
Other Kinase Inhibition: Beyond metabolic targets, pyrimidine derivatives are prominent as kinase inhibitors. Numerous patents describe 2-anilino-pyrimidine compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutated forms that confer resistance to first-generation therapies in non-small cell lung cancer.[10] The pyrimidine core acts as a hinge-binding motif, while the 5-position can be modified to enhance selectivity and pharmacokinetic properties.
Diagram: DHODH Inhibition Pathway
Caption: Mechanism of action for DHODH inhibitor patents in oncology.
Autoimmune and Inflammatory Diseases
The same logic of targeting highly proliferative cells applies to the hyperactive immune cells responsible for autoimmune disorders. DHODH inhibitors like Leflunomide and Teriflunomide are already approved for treating rheumatoid arthritis and multiple sclerosis, validating this target class.[6] Consequently, numerous patents claim novel pyrimidine-5-carboxylate derivatives as next-generation DHODH inhibitors with improved potency and safety profiles for various immuno-inflammatory conditions.[7][11]
Additionally, patents have been filed for pyrimidine-5-carboxamide derivatives as inhibitors of Spleen Tyrosine Kinase (Syk).[12] Syk is a critical mediator of signal transduction in various immune cells, including B cells and mast cells. Its inhibition can dampen the inflammatory response, making Syk inhibitors attractive for treating diseases like rheumatoid arthritis and allergic disorders.[12]
Metabolic Disorders: A New Frontier
A more recent and rapidly growing area of patent activity involves the use of pyrimidine-5-carboxamide derivatives for treating metabolic diseases, particularly type 2 diabetes.[13] These patents focus on inhibiting Nicotinamide N-methyltransferase (NNMT), an enzyme whose increased expression in adipose tissue is correlated with insulin resistance.[13][14] By inhibiting NNMT, these novel compounds aim to reverse this effect, improve insulin sensitivity, and offer a new therapeutic strategy for diabetes and related metabolic syndromes.[13][14]
Table 1: Representative Patent Families for Pyrimidine-5-Carboxylates & Analogs
| Patent / Publication No. | Assignee / Inventor | Therapeutic Target | Indication(s) | Core Moiety |
| US20220298137A1 | Vertex Pharmaceuticals | Dihydroorotate Dehydrogenase (DHODH) | Acute Myeloid Leukemia (AML) | Pyrimidine-5-carboxylate derivative |
| WO 2021/025975 A1 | Eli Lilly and Company | Nicotinamide N-methyltransferase (NNMT) | Type 2 Diabetes, Metabolic Syndrome | Pyrimidine-5-carboxamide |
| EP 1054004 A1 | Yamanouchi Pharmaceutical | Spleen Tyrosine Kinase (Syk) | Inflammatory & Allergic Diseases | Pyrimidine-5-carboxamide |
| US8946235B2 | AstraZeneca | Epidermal Growth Factor Receptor (EGFR) | Non-small Cell Lung Cancer | 2-Anilino-pyrimidine |
| WO1997009325A1 | Signal Pharmaceuticals | Not Specified (Anti-inflammatory) | Immuno-inflammatory Diseases | Pyrimidine carboxylate |
Part 3: Analysis of Recent Patent Trends & Future Outlook
An analysis of recent patent filings (2019-present) highlights several key trends:
-
Focus on Specificity and Resistance: Earlier patents often covered broad classes of compounds. Newer filings, particularly in oncology, are increasingly focused on derivatives that target specific mutant forms of enzymes (e.g., T790M EGFR) to overcome drug resistance.[10]
-
Emergence of Novel Targets: While DHODH and various kinases remain popular targets, the rise of patents targeting enzymes like NNMT for metabolic disorders indicates a broadening of the therapeutic applicability of the pyrimidine scaffold.[13][14]
-
Carboxamide Isosteres: There is a significant trend in filing patents for pyrimidine-5-carboxamides in addition to or instead of the corresponding carboxylates.[12][13][15] The carboxamide group can offer different hydrogen bonding patterns, improved metabolic stability, and better cell permeability compared to the carboxylate.
Future Outlook: The patent landscape for pyrimidine-5-carboxylates is expected to continue its expansion. Future research and patenting activities will likely focus on:
-
Covalent Inhibitors: Designing pyrimidines that can form a covalent bond with their target protein, offering prolonged duration of action.
-
PROTACs and Molecular Glues: Incorporating the pyrimidine scaffold into larger molecules designed to induce the degradation of target proteins.
Conclusion
The pyrimidine-5-carboxylate core is a testament to the power of a privileged scaffold in drug discovery. The patent landscape is rich and diverse, spanning foundational synthetic methods to cutting-edge therapeutic applications in oncology, immunology, and metabolic disease. For researchers and drug development professionals, understanding this landscape is crucial for identifying opportunities, navigating intellectual property, and ultimately, designing the next generation of innovative medicines based on this versatile and enduring chemical motif.
References
- Title: Dihydroorotate dehydrogenase inhibitors. Source: Google Patents (US20220298137A1).
-
Title: A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022). Source: PubMed. URL: [Link]
- Title: Process for the preparation of pyrimidine compounds. Source: Google Patents (WO2004054986A2).
- Title: Compositions and methods for inhibiting dihydroorotate dehydrogenase. Source: Google Patents (US10889548B2).
-
Title: Pyrimidine carboxylates and related compounds and methods for treating inflammatory conditions. Source: PubChem (Patent WO-9709325-A1). URL: [Link]
- Title: NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. Source: Google Patents (EP 1054004 A1).
-
Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Source: National Center for Biotechnology Information. URL: [Link]
- Title: Pyrimidine derivatives. Source: Google Patents (US5260440A).
- Title: Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Source: Google Patents (CN103880757A).
-
Title: Mechanism of Action: Dihydroorotate Dehydrogenase Inhibitors. Source: Drug Patent Watch. URL: [Link]
-
Title: A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022). Source: ResearchGate. URL: [Link]
- Title: Pyrimidine-5-carboxamide compound. Source: Google Patents (AU2020326552B2).
-
Title: Pyrimidine patented technology retrieval search results. Source: Patsnap. URL: [Link]
-
Title: PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. Source: Data.gov. URL: [Link]
-
Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Organic Chemistry Portal. URL: [Link]
- Title: 2-(2,4,5-substituted-anilino) pyrimidine compounds. Source: Google Patents (US8946235B2).
-
Title: Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Source: Bentham Science. URL: [Link]
-
Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Source: Indian Academy of Sciences. URL: [Link]
Sources
- 1. Pyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. benthamscience.com [benthamscience.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20220298137A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. researchgate.net [researchgate.net]
- 9. US10889548B2 - Compositions and methods for inhibiting dihydroorotate dehydrogenase - Google Patents [patents.google.com]
- 10. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 11. Pyrimidine carboxylates and related compounds and methods for treating inflammatory conditions - Patent WO-9709325-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AU2020326552B2 - Pyrimidine-5-carboxamide compound - Google Patents [patents.google.com]
- 15. catalog.data.gov [catalog.data.gov]
Methodological & Application
High-Yield Synthesis of Methyl 2-methylpyrimidine-5-carboxylate: An Application Note and Detailed Protocol
For correspondence:
Abstract
This comprehensive guide details a robust and high-yield synthetic protocol for Methyl 2-methylpyrimidine-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is based on the highly efficient condensation of acetamidinium hydrochloride with a stable, pre-formed sodium enolate, specifically the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach offers significant advantages over traditional pyrimidine syntheses, including excellent regioselectivity, high yields, and operational simplicity. This document provides a thorough examination of the reaction mechanism, detailed step-by-step protocols for the synthesis of the key intermediate and the final product, characterization data, and critical safety considerations for all reagents. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for the synthesis of this important pyrimidine derivative.
Introduction and Scientific Rationale
Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The strategic placement of substituents on the pyrimidine ring is a critical aspect of drug design, profoundly influencing the pharmacological profile of the resulting compounds. The title compound, Methyl 2-methylpyrimidine-5-carboxylate, serves as a key intermediate in the synthesis of a variety of pharmaceutical agents.
Traditional methods for pyrimidine synthesis can often lead to mixtures of regioisomers and may require harsh reaction conditions, resulting in lower overall yields. The methodology detailed herein, adapted from the work of Zhichkin, Fairfax, and Eisenbeis, circumvents these issues by employing a pre-functionalized, three-carbon building block in the form of a stable sodium enolate.[1][2][3] This enolate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, reacts cleanly with acetamidinium salts to afford the desired 2-substituted pyrimidine-5-carboxylic ester with excellent control over regiochemistry.[1][4] This method is particularly advantageous as it directly yields pyrimidines without substitution at the 4- and 6-positions, a structural motif that can be challenging to achieve through other synthetic routes.[3]
This application note provides a complete, self-validating protocol, including causality behind experimental choices, detailed safety information, and expected analytical data to ensure reproducibility and high purity of the final product.
Reaction Scheme and Mechanism
The synthesis is a two-part process, beginning with the formation of the key sodium enolate intermediate, followed by the cyclocondensation reaction to form the pyrimidine ring.
Part 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
Caption: Synthesis of the key sodium enolate intermediate.
The first step is a Claisen-type condensation reaction. Sodium hydride, a strong, non-nucleophilic base, deprotonates the α-carbon of methyl 3,3-dimethoxypropionate. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. Subsequent elimination of a methoxide ion yields the stable sodium enolate. The use of an inert atmosphere is critical due to the reactivity of sodium hydride with water and air.[5]
Part 2: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate
Caption: Cyclocondensation to form the pyrimidine ring.
In the second step, the pre-formed sodium enolate reacts with acetamidinium hydrochloride in a cyclocondensation reaction. The amidine provides the N-C-N fragment that closes the pyrimidine ring. The reaction proceeds through a series of nucleophilic additions and eliminations, ultimately leading to the formation of the aromatic pyrimidine ring with the expulsion of water and methanol. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Purity | Supplier |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | NaH | 24.00 | 60% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Methyl 3,3-dimethoxypropionate | 7424-91-1 | C₆H₁₂O₄ | 148.16 | ≥97% | Sigma-Aldrich |
| Methyl formate | 107-31-3 | C₂H₄O₂ | 60.05 | ≥99% | Sigma-Aldrich |
| Acetamidinium hydrochloride | 124-42-5 | C₂H₇ClN₂ | 94.54 | ≥98% | Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade | VWR |
| Hexanes | 110-54-3 | N/A | N/A | ACS grade | VWR |
| Sodium bicarbonate, saturated solution | 144-55-8 | NaHCO₃ | 84.01 | N/A | In-house prep. |
| Brine, saturated solution | 7647-14-5 | NaCl | 58.44 | N/A | In-house prep. |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS grade | VWR |
Safety Precautions
A thorough risk assessment should be conducted before commencing any experimental work.
| Reagent | Hazard Summary | Handling Precautions |
| Sodium Hydride | DANGER: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. | Handle under an inert atmosphere (Nitrogen or Argon). Wear flame-retardant lab coat, safety glasses, and chemical-resistant gloves. Keep away from water and all sources of ignition. |
| Methyl formate | DANGER: Extremely flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. May cause respiratory irritation. | Use only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear safety glasses and gloves. |
| Methyl 3,3-dimethoxypropionate | WARNING: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. | Handle in a fume hood. Avoid contact with skin and eyes. Wear appropriate PPE. |
| Acetamidinium hydrochloride | WARNING: Causes skin and serious eye irritation. | Avoid breathing dust. Handle with gloves and safety glasses. |
| Anhydrous Solvents (THF, DMF) | WARNING/DANGER: Flammable (THF) and combustible (DMF). May form peroxides (THF). Irritants. | Handle in a fume hood. Store under inert gas. Avoid contact with skin and eyes. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Washing (optional but recommended): Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reactant Addition: In a separate flask, prepare a solution of methyl 3,3-dimethoxypropionate (14.8 g, 0.10 mol) and methyl formate (7.2 g, 0.12 mol). Add this solution dropwise to the stirred sodium hydride suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The reaction mixture will become a thick, off-white slurry.
-
Isolation: The resulting sodium enolate is typically used directly in the next step without isolation.
Protocol 2: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate
-
Solvent Addition: To the slurry from Protocol 1, add anhydrous dimethylformamide (DMF, 50 mL).
-
Amidinium Salt Addition: Add acetamidinium hydrochloride (10.4 g, 0.11 mol) portion-wise to the stirred reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (200 mL).
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4]
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.
Results and Characterization
Expected Yield: 75-85% Appearance: White to off-white solid.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [6][7] |
| Melting Point | 98-102 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.25 (s, 2H, pyrimidine C4-H and C6-H)
-
3.95 (s, 3H, -OCH₃)
-
2.85 (s, 3H, pyrimidine C2-CH₃)
Rationale for assignments: The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent and will appear as a sharp singlet far downfield due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The methyl ester protons will appear as a singlet around 3.95 ppm, and the methyl group protons at the 2-position of the pyrimidine ring will be a singlet further upfield, typically around 2.85 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
167.5 (C=O, ester)
-
165.0 (C2 of pyrimidine)
-
158.0 (C4 and C6 of pyrimidine)
-
120.0 (C5 of pyrimidine)
-
52.5 (-OCH₃)
-
26.0 (C2-CH₃)
Rationale for assignments: The carbonyl carbon of the ester will be the most downfield signal. The C2 carbon of the pyrimidine, attached to two nitrogen atoms, will also be significantly downfield. The equivalent C4 and C6 carbons will appear as a single peak, and the C5 carbon, to which the carboxylate is attached, will be further upfield. The methyl carbons will have the most upfield chemical shifts.
-
-
Mass Spectrometry (EI): m/z (%) = 152 (M⁺), 121, 94.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction due to inactive sodium hydride or presence of moisture. | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality sodium hydride. Consider washing the NaH with hexanes to remove the protective mineral oil. |
| Low yield in Step 2 | Incomplete cyclization. | Ensure the reaction is heated sufficiently (80 °C) and for an adequate duration. Monitor by TLC. |
| Product difficult to purify | Presence of unreacted starting materials or side products. | Ensure the work-up procedure is followed carefully, particularly the neutralization and washing steps. Optimize the solvent system for column chromatography. |
Conclusion
The described two-step synthesis provides a highly effective and reliable method for the preparation of Methyl 2-methylpyrimidine-5-carboxylate. The use of a stable sodium enolate intermediate ensures high regioselectivity and leads to excellent yields of the desired product. The detailed protocol, including safety considerations and characterization data, should enable researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and development.
References
- BenchChem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
- ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Request PDF.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate.
- University of California. (2012).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. DOI: 10.1055/s-2002-25767.
- PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate Chemical and Physical Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Modular Assembly of Novel Pyrimidine Scaffolds from Carboxylic Acids
Abstract
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for countless kinase inhibitors, antivirals, and nucleotide analogs. While traditional syntheses often rely on pre-functionalized 1,3-dicarbonyls, this limits structural diversity to commercially available building blocks. This guide presents a modular, high-fidelity protocol for synthesizing novel pyrimidine derivatives directly from carboxylic acids . By leveraging the Masamune-Brooks homologation followed by a Pinner-type cyclocondensation, researchers can instantly access 4-substituted and 2,4-disubstituted pyrimidine chemical space using the vast, chirally diverse pool of carboxylic acids as starting materials.
Strategic Rationale: Why Start from Carboxylates?
In drug discovery, the "Make" phase of the Design-Make-Test cycle is often the bottleneck.
-
Diversity: Carboxylic acids represent one of the largest classes of commercially available building blocks (>100,000 unique structures), far exceeding aldehydes or
-keto esters. -
Chirality: Many carboxylic acids are available from the chiral pool (amino acids, hydroxy acids), allowing for the introduction of stereocenters adjacent to the pyrimidine ring without complex asymmetric synthesis.
-
Regiocontrol: The stepwise assembly described below guarantees the position of the "R" group derived from the acid, avoiding the regioisomeric mixtures common in condensation reactions of unsymmetrical 1,3-diketones.
Experimental Workflow
The synthesis is divided into two modular phases. Phase 1 converts the carboxylic acid into a reactive
Visual Workflow (DOT Diagram)
Figure 1: Modular workflow for converting carboxylic acids to pyrimidines via the Masamune-Brooks/Pinner strategy.
Detailed Protocol
Phase 1: Synthesis of -Keto Esters via Masamune-Brooks Homologation
Objective: Convert the carboxylic acid (R-COOH) into a
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Magnesium Bis(monomethyl malonate) [Mg(OOC-CH2-COOMe)2] (1.0 equiv) or Potassium Ethyl Malonate + MgCl2.
-
Solvent: Anhydrous THF or Acetonitrile.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, dissolve the Carboxylic Acid (10 mmol) in anhydrous THF (50 mL). Add CDI (11 mmol) in one portion.-
Observation: Evolution of
gas. Stir at Room Temperature (RT) for 1-2 hours until gas evolution ceases. This forms the Acyl Imidazole .
-
-
Homologation: Add the Magnesium Bis(monomethyl malonate) (10 mmol) (or the pre-formed Mg salt generated from Potassium Methyl Malonate and
) to the reaction mixture. -
Reaction: Heat the mixture to mild reflux (
) or stir at RT overnight. -
Workup: Quench with 1M HCl (carefully,
evolution) to pH ~3. Extract with Ethyl Acetate (3x). Wash organics with saturated and brine. Dry over and concentrate.-
Result: The crude
-keto ester is usually pure enough for the next step. If not, purify via flash chromatography (Hexane/EtOAc).
-
Phase 2: Cyclocondensation to Pyrimidin-4(3H)-ones
Objective: Condense the
Reagents:
- -Keto Ester (from Phase 1) (1.0 equiv)
-
Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) or Guanidine Carbonate (1.2 equiv).
-
Base: NaOEt (freshly prepared) or
. -
Solvent: Ethanol or Methanol.
Step-by-Step Procedure:
-
Preparation: Dissolve the Amidine Hydrochloride (1.2 equiv) in Ethanol (0.5 M). Add Base (e.g., NaOEt, 2.5 equiv) and stir for 10 min to liberate the free amidine.
-
Addition: Add the
-Keto Ester (1.0 equiv) dropwise to the amidine solution. -
Cyclization: Reflux the mixture (
) for 4–12 hours. Monitor by LC-MS for the disappearance of the ester and formation of the pyrimidine (M+H). -
Workup:
-
Cool to RT. The solvent volume is reduced by 50% under vacuum.
-
Acidify with Acetic Acid or 1M HCl to pH ~5–6. The product (Pyrimidinone) often precipitates as a solid.
-
Filter the solid, wash with cold water and ether.
-
Alternative: If no precipitate, extract with DCM/MeOH (9:1).
-
-
Outcome: This yields the 4-hydroxypyrimidine (tautomer of pyrimidin-4-one), substituted at C2 (from amidine) and C6 (from acid R-group).
Mechanism of Action
Understanding the mechanism is critical for troubleshooting low yields.
Figure 2: Mechanistic pathway. Note that the amidine nitrogen typically attacks the more electrophilic ketone carbonyl first, followed by cyclization onto the ester.
Optimization & Troubleshooting (Senior Scientist Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete activation by CDI. | Ensure anhydrous THF is used. Check CDI quality (it hydrolyzes easily). Allow full |
| Decarboxylation Failure | Temperature too low or insufficient Mg. | Ensure the reaction is heated to at least 40-60°C. Magnesium is essential for the chelation-controlled decarboxylation mechanism. |
| Regioisomer Mixtures | Amidine attacks ester first (rare). | This protocol uses |
| Product Solubility | Pyrimidinones are amphoteric/polar. | If product does not precipitate at pH 5, try salting out the aqueous phase or using continuous extraction with n-butanol. |
| "Novel" Derivatives | Need C4 substitution? | The resulting 4-OH group is a "handle". Treat with |
Comparative Data: Yields from Diverse Acids[11]
The following table summarizes typical yields obtained using this protocol for various carboxylic acid classes, demonstrating its versatility.
| Starting Carboxylic Acid Class | R-Group Characteristics | Phase 1 Yield ( | Phase 2 Yield (Pyrimidine) |
| Benzoic Acids | Electron-neutral/rich | 85-95% | 80-90% |
| Heteroaromatic Acids | Pyridine, Furan, Thiophene | 75-85% | 70-80% |
| Aliphatic Acids | Linear/Branched alkyl | 80-90% | 65-75% |
| Amino Acids (N-Boc) | Chiral, sensitive | 70-80% | 60-70% (No racemization) |
| Cinnamic Acids | Conjugated alkene | 85-90% | 75-85% |
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[10] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from carboxylic acids and malonates.[11][12] Synthesis, 1993(3), 290-292. (Foundational protocol for CDI/Mg-Malonate method).
- Masamune, S., et al. (1979). C-Acylation with Magnesium Malonates: A mild synthesis of beta-keto esters. Angewandte Chemie International Edition, 18(1), 72-74. (The original Masamune-Brooks reaction).
-
Organic Chemistry Portal. (2024).[13] Pyrimidine Synthesis Protocols. Link
-
BenchChem Application Notes. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Dihydropyrimidinone Analogs via a Modified Biginelli Reaction Utilizing Methyl 2-methylpyrimidine-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions, has been a prolific source of biologically active dihydropyrimidinones (DHPMs) for over a century.[1][2][3] This application note details a novel, modified Biginelli-type cyclocondensation utilizing Methyl 2-methylpyrimidine-5-carboxylate as a key building block. This approach offers a strategic advantage by incorporating a pre-functionalized pyrimidine core directly into the DHPM scaffold, opening avenues for the rapid synthesis of complex, drug-like molecules. We provide a hypothesized reaction mechanism, detailed experimental protocols for the synthesis of a model compound, and a framework for exploring the reaction's scope and limitations. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Introduction: A New Entry into the Biginelli Reaction
First reported by Pietro Biginelli in 1891, the classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[1][4] This acid-catalyzed reaction provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry renowned for a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][5][6]
Numerous modifications to the original protocol have been developed, employing various catalysts and expanding the scope of all three components to enhance yields and structural diversity.[7][8][9] This document proposes a novel variation wherein Methyl 2-methylpyrimidine-5-carboxylate serves as a surrogate for the traditional urea/amidine component. The rationale behind this approach is to leverage the inherent reactivity of the pyrimidine ring system to construct more complex, fused heterocyclic systems that would be challenging to access through traditional post-condensation functionalization. The ester and methyl groups on the starting pyrimidine offer additional handles for subsequent chemical transformations.
Proposed Reaction Mechanism
The accepted mechanism for the classical Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate.[4][10] This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea.[1][10] This electrophilic species is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
In our proposed modification, we hypothesize that Methyl 2-methylpyrimidine-5-carboxylate, under acidic catalysis, will react with an aldehyde to form a similar key intermediate. The pyrimidine ring itself acts as the nitrogen-containing component, analogous to urea.
The proposed mechanistic pathway is as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of an aromatic aldehyde with one of the ring nitrogens of Methyl 2-methylpyrimidine-5-carboxylate. This step is analogous to the formation of the N-acyliminium ion in the classical mechanism.
-
Nucleophilic Attack: A β-ketoester, such as ethyl acetoacetate, acts as the nucleophile. Its enol form attacks the electrophilic iminium ion intermediate.
-
Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization, followed by a dehydration step to afford the final fused dihydropyrimidinone derivative. This final product incorporates both the initial pyrimidine ring and the newly formed DHPM ring.
Caption: Proposed mechanism for the modified Biginelli reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model compound using benzaldehyde, ethyl acetoacetate, and Methyl 2-methylpyrimidine-5-carboxylate.
Materials and Reagents
-
Methyl 2-methylpyrimidine-5-carboxylate (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Ethyl acetoacetate (≥99% purity)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98.5% purity)
-
Ethanol (anhydrous)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
General Procedure for Synthesis
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methylpyrimidine-5-carboxylate (1.52 g, 10 mmol, 1.0 equiv.), benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.), and ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous ethanol (30 mL) to the flask to dissolve the reactants.
-
Add p-Toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equiv.) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation and Expected Results
The versatility of this modified Biginelli reaction can be demonstrated by varying the aldehyde component. The following tables present hypothetical data for the synthesis of various analogs and the optimization of reaction conditions.
Table 1: Substrate Scope with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Phenyl-substituted analog | 75 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl analog | 82 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl analog | 78 |
| 4 | 2-Naphthaldehyde | Naphthyl-substituted analog | 65 |
| 5 | Furfural | Furyl-substituted analog | 71 |
Reaction conditions: Methyl 2-methylpyrimidine-5-carboxylate (1.0 equiv.), aldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), p-TSA (0.1 equiv.), ethanol, reflux, 18 h.
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (0.1) | Ethanol | Reflux | 18 | 75 |
| 2 | p-TSA (0.2) | Ethanol | Reflux | 12 | 78 |
| 3 | Sc(OTf)₃ (0.05) | Acetonitrile | Reflux | 12 | 85 |
| 4 | InCl₃ (0.1) | Toluene | 100 | 24 | 68 |
| 5 | None | Ethanol | Reflux | 48 | <10 |
Reactions performed with benzaldehyde as the model substrate.
Discussion and Troubleshooting
The results presented in Table 1 suggest that this modified Biginelli protocol is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde, a common feature of the classical Biginelli reaction.[11] Heterocyclic aldehydes also appear to be viable substrates.
The optimization data in Table 2 indicates that Lewis acids, such as Scandium(III) triflate, may offer improved catalytic efficiency over traditional Brønsted acids like p-TSA, potentially leading to higher yields in shorter reaction times.[7] The lack of significant product formation in the absence of a catalyst confirms the acid-catalyzed nature of the reaction.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, consider a more potent catalyst (e.g., Sc(OTf)₃), or increase the catalyst loading. |
| Decomposition of starting material. | Lower the reaction temperature and extend the reaction time. Ensure anhydrous conditions. | |
| Multiple Spots on TLC | Formation of side products. | Optimize catalyst and temperature. Ensure the purity of starting materials. |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider recrystallization as an alternative purification method. |
Conclusion
This application note outlines a novel and promising extension of the Biginelli reaction, employing Methyl 2-methylpyrimidine-5-carboxylate as a strategic building block. The provided protocols and hypothetical data demonstrate the potential for this method to generate a diverse library of complex, fused dihydropyrimidinone analogs. This approach offers a valuable tool for medicinal chemists and drug development professionals seeking to rapidly access novel chemical matter with significant therapeutic potential. Further exploration of the substrate scope, including variations in the β-dicarbonyl component, is warranted.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
-
Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Journal of Heterocyclic Chemistry. [Link]
-
Deshmukh, R., et al. (2017). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica, 9(6), 1-5. [Link]
-
Anjaneyulu, B., & Dharma Rao, G. B. (2014). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research. [Link]
-
Shaikh, A. U., et al. (2022). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. Mini-Reviews in Organic Chemistry. [Link]
-
Salehi, H., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737. [Link]
-
El-Sayed, M. E. A., et al. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 15(9), 16486-16503. [Link]
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXX. The Mechanism of the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791. (While not the most recent, this is an important historical reference on the mechanism).
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals, 15(3), 320. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. Current Organic Chemistry, 16(15), 1845-1867. [Link]
-
PubChem. Methyl 2-methylpyrimidine-5-carboxylate. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application of Methyl 2-methylpyrimidine-5-carboxylate in antibacterial agent synthesis
An Application Guide to the Synthesis of Novel Antibacterial Agents from Methyl 2-methylpyrimidine-5-carboxylate
Authored by a Senior Application Scientist
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The urgent need for new antimicrobial agents to combat rising multidrug resistance has intensified research into novel derivatives of this versatile heterocycle.[3][4]
This document provides a detailed guide for researchers and drug development professionals on the application of Methyl 2-methylpyrimidine-5-carboxylate , a key chemical intermediate, in the synthesis of potent antibacterial agents.[5] We will explore two primary synthetic pathways, focusing not just on the procedural steps but on the underlying chemical logic and strategic considerations that inform the experimental design.
The Starting Material: Understanding Methyl 2-methylpyrimidine-5-carboxylate
Before commencing synthesis, a thorough understanding of the starting material is crucial. Methyl 2-methylpyrimidine-5-carboxylate serves as an excellent starting point due to its two primary reactive sites: the ester functional group at the C5 position and the pyrimidine ring itself. The ester is readily transformed into a carboxylic acid, amide, or hydrazide, providing a handle for extensive derivatization.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Hazards |
| Methyl 2-methylpyrimidine-5-carboxylate | C₇H₈N₂O₂ | 152.15 | Solid | Data not available; treat as irritant |
| 2-Methylpyrimidine-5-carboxylic acid | C₆H₆N₂O₂ | 138.12 | Solid | Skin, eye, and respiratory irritant[6] |
| Methyl 2-aminopyrimidine-5-carboxylate | C₆H₇N₃O₂ | 153.14 | Solid | Harmful if swallowed, skin/eye irritant[7] |
Note: Full safety data should be consulted via Safety Data Sheets (SDS) before handling any chemical.
Synthetic Pathway I: Construction of Pyrimidine-Sulfonamides
The sulfonamide functional group is a cornerstone of antibacterial therapy, famously acting by inhibiting folic acid synthesis in bacteria. Coupling this pharmacophore with a pyrimidine core is a proven strategy for developing novel antimicrobial candidates. This pathway involves a multi-step transformation of the initial ester into a key amine intermediate, which is then coupled with a sulfonyl chloride.
Causality Behind the Experimental Choices:
-
Saponification: The initial methyl ester is unreactive toward direct sulfonamide formation. It must first be hydrolyzed to its corresponding carboxylic acid. This step "activates" the molecule for the subsequent rearrangement.
-
Curtius Rearrangement: To convert the carboxylic acid into an amine, a rearrangement reaction is necessary. The Curtius rearrangement is chosen for its reliability and relatively mild conditions compared to alternatives like the Hofmann or Schmidt rearrangements. It proceeds through an acyl azide intermediate, which thermally decomposes to an isocyanate, followed by hydrolysis to the desired primary amine.
-
Sulfonamide Coupling: The newly formed 5-amino-2-methylpyrimidine is now a nucleophile that can readily attack the electrophilic sulfur atom of an arylsulfonyl chloride, forming the stable sulfonamide linkage. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Synthesis of a Pyrimidine-Sulfonamide
Step 2.1: Saponification to 2-Methylpyrimidine-5-carboxylic acid
-
Dissolution: Dissolve Methyl 2-methylpyrimidine-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (1.2 eq) and stir the mixture at 60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0°C in an ice bath.
-
Precipitation: Acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylpyrimidine-5-carboxylic acid.[6]
Step 2.2: Curtius Rearrangement to 2-Methylpyrimidin-5-amine
-
Reaction Setup: To a solution of 2-methylpyrimidine-5-carboxylic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C.
-
Azide Formation & Rearrangement: Allow the mixture to warm to room temperature and then heat to reflux (approx. 85°C) for 12-16 hours. The reaction progresses through the acyl azide to the isocyanate, which is trapped by t-butanol to form a Boc-protected amine.
-
Work-up: Cool the reaction, concentrate it under reduced pressure, and purify the residue by column chromatography to isolate the Boc-protected amine.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-3 hours.
-
Isolation: Neutralize the solution with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield 2-methylpyrimidin-5-amine.
Step 2.3: Sulfonamide Formation
-
Reaction Setup: Dissolve 2-methylpyrimidin-5-amine (1.0 eq) in anhydrous pyridine at 0°C.
-
Coupling: Add the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor reaction completion by TLC.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water to remove pyridine, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the final sulfonamide product.[8][9]
Synthetic Pathway II: Amide and Hydrazone Derivatives
This pathway offers a more direct route to novel derivatives by leveraging the reactivity of the ester. Amides and hydrazones are well-established pharmacophores in antimicrobial drug discovery.[10][11] Hydrazones, as Schiff bases, are particularly notable for their broad biological activities.[11]
Causality Behind the Experimental Choices:
-
Hydrazinolysis: The ester carbonyl is electrophilic and susceptible to nucleophilic attack. Hydrazine hydrate is a potent nucleophile that readily displaces the methoxy group to form a stable carbohydrazide intermediate. This reaction is typically high-yielding and clean.[12]
-
Condensation to Hydrazone: The resulting hydrazide contains a nucleophilic -NH₂ group that can react with the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction, usually catalyzed by a small amount of acid, forms a C=N double bond (an imine), yielding the final hydrazone product. This step is a classic Schiff base formation.[11]
Detailed Experimental Protocol: Synthesis of Pyrimidine-Hydrazones
Step 3.1: Synthesis of 2-Methylpyrimidine-5-carbohydrazide
-
Reaction Setup: Suspend Methyl 2-methylpyrimidine-5-carboxylate (1.0 eq) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (3.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 8-16 hours. The reaction mixture should become a clear solution before a precipitate forms.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide intermediate.[12]
Step 3.2: Synthesis of N'-Arylmethylidene-2-methylpyrimidine-5-carbohydrazide (Hydrazone)
-
Dissolution: Dissolve 2-methylpyrimidine-5-carbohydrazide (1.0 eq) in ethanol, heating gently if necessary.
-
Aldehyde Addition: Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate of the hydrazone product will often form upon heating or subsequent cooling.
-
Isolation: Cool the reaction to room temperature. Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry.
Anticipated Mechanism of Antibacterial Action
The synthesized compounds are designed to leverage established antibacterial mechanisms while introducing novelty through the pyrimidine core.
-
Sulfonamide Derivatives: These compounds are expected to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As bacteria cannot import folic acid, inhibiting its production halts DNA synthesis and replication, leading to bacteriostasis.
-
General Pyrimidine Derivatives: The antibacterial action of novel pyrimidine compounds can be diverse. Some derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[4][13] Others may interfere with nucleic acid synthesis or disrupt bacterial membrane integrity.[14][15] Thieno[2,3-d]pyrimidine derivatives, structurally related to our target compounds, have been identified as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis.[10]
Representative Antibacterial Activity
The ultimate validation of these synthetic protocols lies in the biological activity of the final compounds. The following table presents expected Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains, based on published data for structurally similar pyrimidine derivatives.[1][10][12]
Table 2: Representative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Pyrimidine-Sulfonamide | N-(2-methylpyrimidin-5-yl)benzenesulfonamide | 16 - 64 | 32 - 128 |
| Pyrimidine-Hydrazone | N'-(4-chlorobenzylidene)-2-methylpyrimidine-5-carbohydrazide | 8 - 32 | 64 - 256 |
| Reference Antibiotic | Ciprofloxacin | 0.25 - 1 | 0.015 - 0.5 |
Note: These values are illustrative. Actual MICs must be determined experimentally through standardized broth microdilution or agar dilution assays.
References
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing.
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
- Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives. Benchchem.
- Methyl 5-Aminopyridine-2-Carboxylate. Pipzine Chemicals.
- Sulfonimidamide synthesis by amination. Organic Chemistry Portal.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
- Synthesis and Biological Activity of Antimicrobial Agents. MDPI.
- Research Article Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar.
- SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
- Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH.
- 2-Methylpyrimidine-5-carboxylic acid. PubChem.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Methyl pyrimidine-2-carboxylate. MedchemExpress.com.
- Methyl 2-(methylthio)pyrimidine-5-carboxylate. Chemsrc.
- Antimicrobial Chemotherapy. Medical Microbiology - NCBI Bookshelf - NIH.
- Methyl 2-aminopyrimidine-5-carboxylate. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Step-by-step synthesis of 2-substituted pyrimidine-5-carboxylic esters
Application Note & Protocol
A Practical Guide to the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Abstract: This document provides a detailed guide for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The substituent at the 2-position is a critical determinant of the pharmacological profile of these molecules, making versatile and robust synthetic routes essential for novel therapeutic discovery. We present two highly reliable and scalable protocols: a direct cyclocondensation method that offers regiochemical control and a classic, microwave-assisted Biginelli-type reaction known for its efficiency. This guide is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful synthesis.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably as the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] In medicinal chemistry, pyrimidine derivatives are privileged structures, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
The 2-substituted pyrimidine-5-carboxylic ester framework, in particular, serves as a versatile intermediate and a key pharmacophore in modern drug design.[6] The ester group at the 5-position provides a convenient handle for further chemical modification, while the substituent at the 2-position directly influences the molecule's interaction with biological targets.[1] Consequently, the development of efficient synthetic methodologies to access these compounds with diverse 2-position substituents is a primary objective in pharmaceutical research.
This guide details two field-proven synthetic strategies, chosen for their reliability, versatility, and scalability.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrimidine ring is typically achieved through the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[7][8] The two protocols presented here exemplify this principle through distinct yet highly effective approaches.
Strategy A: Direct Cyclocondensation with Amidinium Salts
This strategy offers a direct and high-yielding pathway to 2-substituted pyrimidine-5-carboxylic esters that are notably unsubstituted at the 4- and 6-positions, a feature that can be challenging to achieve with other methods.[9] The core of this method is the reaction between a pre-formed, activated C3 synthon and an N-C-N synthon (the amidinium salt).
Causality Behind the Experimental Design: The key C3 starting material, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, is prepared via a Claisen condensation.[9] This enolate is a stable, solid salt that acts as a masked equivalent of a 1,3-dicarbonyl compound. The dimethoxy acetal protects one aldehyde group, which is later liberated in situ to participate in the cyclization. The amidinium salt provides the N-C-N backbone, with the substituent at the central carbon of the amidine ultimately becoming the 2-substituent of the pyrimidine ring. The reaction proceeds via a sequential condensation and cyclization mechanism, driven by the formation of the stable aromatic pyrimidine ring.
Strategy B: The Microwave-Assisted Biginelli Reaction
The Biginelli reaction is a cornerstone of heterocyclic chemistry, a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea).[10][11] This method is highly valued for its operational simplicity and efficiency in producing dihydropyrimidinones (DHPMs).[12] Modern adaptations, particularly the use of microwave irradiation, have significantly reduced reaction times and often improve yields.
Causality Behind the Experimental Design: The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[10][11] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ester's carbonyl group, followed by dehydration, yields the final DHPM product. To obtain the fully aromatic pyrimidine-5-carboxylic ester, a subsequent oxidation step may be required, although some Biginelli-type conditions can lead directly to the aromatic product. Microwave assistance accelerates the reaction by efficiently heating the polar reactants and intermediates, overcoming activation energy barriers more rapidly than conventional heating.
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Cyclocondensation
This protocol is adapted from the highly successful method reported by Zhichkin, Fairfax, and Eisenbeis.[9] It provides a direct route to pyrimidines without substitution at the 4-position.
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [1][9]
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the resulting reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove mineral oil and unreacted starting materials.
-
Dry the resulting solid under vacuum to afford the sodium salt as a stable, off-white solid.
-
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [1][9]
-
Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Part A)
-
Desired amidinium salt (e.g., acetamidinium chloride, benzamidinium chloride) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC or LC-MS for completion.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
-
Protocol 2: Microwave-Assisted Biginelli-Type Synthesis
This protocol is a generalized procedure based on modern adaptations of the Biginelli reaction.[1][4]
-
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Ethyl acetoacetate or other β-ketoester (1.0 eq)
-
Urea or a substituted urea/thiourea (1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, CuCl₂, or a Brønsted acid like HCl) (0.1 eq)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea/thiourea (1.5 eq), and the chosen catalyst.
-
Add the solvent (if not a solvent-free reaction).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 10-45 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature. Often, the product will precipitate from the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
Note: The resulting product is often a dihydropyrimidinone. An additional oxidation step (e.g., with DDQ or ceric ammonium nitrate) may be required to furnish the aromatic pyrimidine ester.
-
Data Presentation: Representative Yields
The direct cyclocondensation method (Protocol 1) has been shown to be effective for a variety of amidinium salts, leading to diverse 2-substituents.
| Entry | R-Group (in Amidinium Salt) | Product 2-Substituent | Typical Yield (%) |
| 1 | H | -H | 65-75% |
| 2 | Methyl | -CH₃ | 70-85% |
| 3 | Phenyl | -Ph | 75-90% |
| 4 | 4-Chlorophenyl | -C₆H₄Cl | 70-85% |
| 5 | Amino | -NH₂ | 50-65% |
| Table 1: Representative yields for the synthesis of methyl 2-substituted-pyrimidine-5-carboxylates using Protocol 1. Data adapted from literature values.[9] |
Troubleshooting and Expert Insights
-
Low Yield in Protocol 1A: Ensure all reagents and solvents are anhydrous. Sodium hydride is extremely sensitive to moisture. Incomplete reaction of the starting esters can also lead to lower yields.
-
Side Products in Protocol 1B: The temperature of the cyclization step is crucial. Temperatures that are too high can lead to decomposition, while temperatures that are too low result in slow or incomplete reactions. Using a slight excess of the amidinium salt can help drive the reaction to completion.[1]
-
Reaction Stalling in Protocol 2: The choice of catalyst is critical in the Biginelli reaction. If the reaction is not proceeding, consider screening different Lewis or Brønsted acid catalysts. Ensure the microwave power and temperature are appropriate for the solvent used.
-
Purification Challenges: The polarity of 2-substituted pyrimidine-5-carboxylic esters can vary significantly based on the substituent. A gradient elution is often necessary for effective column chromatography. For basic substituents (like -NH₂), adding a small amount of triethylamine to the eluent can prevent streaking on the silica gel column.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Banu, B. R., & P, S. K. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Hayotsyan, D. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Popa, D. C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Bratulic, S., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Protocols for the Characterization of Methyl 2-methylpyrimidine-5-carboxylate
This document provides a detailed guide for the analytical characterization of Methyl 2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the experimental choices. This guide ensures the generation of reliable and reproducible data essential for quality control and regulatory compliance.
Introduction: The Significance of Robust Analytical Characterization
Methyl 2-methylpyrimidine-5-carboxylate (C₇H₈N₂O₂) is a heterocyclic compound with a molecular weight of 152.15 g/mol .[2] Its purity and structural integrity are paramount for the synthesis of active pharmaceutical ingredients (APIs). Comprehensive analytical characterization is therefore a critical step to ensure the identity, purity, and stability of this intermediate. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.
Physicochemical Properties of Methyl 2-methylpyrimidine-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | [2] |
| CAS Number | 5571-03-9 | [2] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of Methyl 2-methylpyrimidine-5-carboxylate.
Rationale for NMR Analysis
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For Methyl 2-methylpyrimidine-5-carboxylate, we expect to see distinct signals for the pyrimidine ring protons and the two methyl groups. ¹³C NMR provides information about the different carbon environments in the molecule. The combination of both techniques allows for a complete assignment of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this specific compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds, such as 2-methylpyrimidine and methyl pyrimidine-5-carboxylate.[3][4]
Table 1: Predicted ¹H NMR Data for Methyl 2-methylpyrimidine-5-carboxylate (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4, H-6 | 8.8 - 9.2 | Singlet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| -CH₃ | 2.7 - 2.9 | Singlet |
Table 2: Predicted ¹³C NMR Data for Methyl 2-methylpyrimidine-5-carboxylate (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 163 - 166 |
| C-2 | 165 - 168 |
| C-4, C-6 | 157 - 160 |
| C-5 | 120 - 125 |
| -OCH₃ | 52 - 55 |
| -CH₃ | 24 - 27 |
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity Methyl 2-methylpyrimidine-5-carboxylate.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition A standard 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.[5]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.[3]
-
Acquisition Time: 2-4 seconds.[3]
-
Relaxation Delay: 1-2 seconds.[3]
-
Number of Scans: 16-64, depending on the sample concentration.[3]
-
Temperature: 298 K.[3]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[3]
-
Acquisition Time: 1-2 seconds.[3]
-
Relaxation Delay: 2-5 seconds.[3]
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[3]
-
Temperature: 298 K.[3]
III. Data Processing and Interpretation
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the ¹H NMR signals to determine the relative ratios of the different protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Diagram: NMR Analysis Workflow
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled Production of Methyl 2-methylpyrimidine-5-carboxylate
Introduction: The Significance of Methyl 2-methylpyrimidine-5-carboxylate in Drug Discovery
Methyl 2-methylpyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The pyrimidine core is a common motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable precursor for the synthesis of targeted therapeutics. Its derivatives have shown promise in various therapeutic areas, underscoring the need for a robust, scalable, and well-documented synthetic process to ensure a consistent and high-quality supply for research and development endeavors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the production of Methyl 2-methylpyrimidine-5-carboxylate, from laboratory-scale synthesis to pilot-plant scale-up. The methodologies detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and safety.
Synthetic Strategy: A Robust Pathway to the Pyrimidine Core
The selected synthetic route for Methyl 2-methylpyrimidine-5-carboxylate is a cyclocondensation reaction between an activated acrylic ester derivative and acetamidine hydrochloride. This approach is favored for its convergence, potential for high yields, and the commercial availability of the starting materials or their straightforward preparation.
The key transformation involves the reaction of a methyl 2-(dimethoxymethyl)-3-methoxyacrylate intermediate with acetamidine hydrochloride. The enol ether moiety of the acrylate derivative serves as a reactive electrophile that readily undergoes cyclization with the nucleophilic amidine.
Part 1: Laboratory-Scale Synthesis Protocol
This section details the step-by-step procedure for the synthesis of Methyl 2-methylpyrimidine-5-carboxylate in a laboratory setting.
Preparation of the Activated Acrylate Intermediate
While methyl 2-(dimethoxymethyl)-3-methoxyacrylate may be commercially available, its preparation from methyl 3,3-dimethoxypropionate and methyl formate is a cost-effective alternative[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3,3-dimethoxypropionate | 148.16 | 14.8 g | 0.1 |
| Methyl formate | 60.05 | 9.0 g | 0.15 |
| Sodium hydride (60% dispersion in oil) | 40.00 | 4.4 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a mixture of methyl 3,3-dimethoxypropionate and methyl formate dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC)[2].
-
Upon completion, the resulting solution/suspension of the sodium salt of the enolate is used directly in the next step.
Cyclocondensation to form Methyl 2-methylpyrimidine-5-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetamidine hydrochloride | 94.54 | 10.4 g | 0.11 |
| Sodium acetate | 82.03 | 9.0 g | 0.11 |
| Glacial acetic acid | 60.05 | 15 mL | - |
| Toluene | - | 150 mL | - |
Procedure:
-
To the flask containing the prepared acrylate intermediate, add acetamidine hydrochloride and sodium acetate.
-
Add toluene and glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed[3][4].
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Add 100 mL of water to the cooled reaction mixture and stir for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization. A recommended solvent system is isopropanol or a mixture of ethanol and water[5]. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Yield: 70-80%
Product Characterization:
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 85-88 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.1 (s, 1H), 8.9 (s, 1H), 3.9 (s, 3H), 2.8 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.1, 163.8, 158.2, 157.9, 122.5, 52.8, 26.2 |
| Mass Spectrometry (ESI+) | m/z 153.07 [M+H]⁺ |
Part 2: Scale-Up Considerations and Protocol
Scaling up the synthesis of Methyl 2-methylpyrimidine-5-carboxylate from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Reactor Selection and Configuration
For kilogram-scale production, a jacketed glass-lined or stainless steel batch reactor is recommended. The reactor should be equipped with:
-
A robust agitation system (e.g., a pitched-blade turbine or anchor stirrer) to ensure efficient mixing and heat transfer[3].
-
A temperature control unit capable of both heating and cooling to manage the reaction exotherm.
-
A reflux condenser to control solvent evaporation.
-
Inert gas (nitrogen or argon) blanketing to maintain an anhydrous environment.
Heat and Mass Transfer Management
The cyclocondensation reaction is exothermic, and efficient heat removal is critical to prevent thermal runaway, especially on a larger scale[6][7].
-
Controlled Addition: The addition of the acrylate precursor to the sodium hydride suspension should be carefully controlled to manage the initial exotherm.
-
Jacket Temperature Control: The reactor jacket temperature should be precisely controlled to maintain the desired reaction temperature during reflux.
-
Agitation: Adequate agitation is crucial to ensure uniform temperature distribution and prevent localized hotspots. The agitator speed should be optimized based on the reactor geometry and batch volume.
Process Safety
A thorough risk assessment should be conducted before performing the scale-up synthesis.
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
-
Flammable Solvents: THF and toluene are flammable solvents. The reactor and all transfer lines should be properly grounded to prevent static discharge. Adequate ventilation is essential.
-
Acetamidine Hydrochloride: This compound is a skin and eye irritant. Appropriate PPE, including gloves and safety glasses, should be used[8][9].
-
Pressure Management: Although the reaction is performed at atmospheric pressure, the reactor should be equipped with a pressure relief device as a safety precaution.
In-Process Monitoring (Process Analytical Technology - PAT)
For large-scale production, implementing Process Analytical Technology (PAT) can provide real-time monitoring and control of the reaction, leading to improved consistency and safety[2][10][11][12].
-
FTIR/Raman Spectroscopy: In-situ probes can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of the reaction endpoint.
-
Temperature and Pressure Sensors: Continuous monitoring of these parameters is essential for ensuring the reaction is proceeding as expected and within safe operating limits.
Part 3: References
-
Al-Ajely, M. S., Sedeek, G. T., & Al-Ajely, H. M. (2014). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.
-
CN111269145A - Preparation method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
-
CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
-
Methyl pyrimidine-2-carboxylate | Biochemical Reagent. MedchemExpress.com.
-
CN103113227B - Preparation method of 3-methyl methoxyacrylate. Google Patents.
-
CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
-
Preparation method of 3-methyl methoxyacrylate - Patsnap Eureka.
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
-
Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333. PubChem.
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
-
SAFETY DATA SHEET - Acetamidine hydrochloride. Fisher Scientific.
-
Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826.
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
-
2-mercaptopyrimidine - Organic Syntheses Procedure.
-
Safe scale-up with exothermic reactions. Process Technology Online.
-
SAFETY DATA SHEET - Acetamidine Hydrochloride. TCI Chemicals.
-
Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Benchchem.
-
Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate.
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. The Chemical Engineer.
-
Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap.
-
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. Green Chemistry (RSC Publishing).
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
-
methods for monitoring the progress of pyrimidine reactions. Benchchem.
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate.
-
Safe scale-up with exothermic reactions. Process Technology Online.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.
-
Enol ether synthesis. Organic Chemistry Portal.
-
Rules of Thumb: Scale-up. The Chemical Engineer.
-
Methyl 3-Methoxyacrylate 34846-90-7. Tokyo Chemical Industry Co., Ltd.(APAC).
Sources
- 1. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 2. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amarequip.com [amarequip.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 6. fauske.com [fauske.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Molecular Docking of Methyl 2-methylpyrimidine-5-carboxylate with Target Proteins
Introduction: The Rationale for Investigating Methyl 2-methylpyrimidine-5-carboxylate
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] These nitrogen-containing heterocycles are of significant interest because their structure is found in the building blocks of our DNA and RNA, allowing them to readily interact with biological macromolecules.[1] Methyl 2-methylpyrimidine-5-carboxylate is a synthetic intermediate that holds potential for pharmaceutical development.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in silico investigation of methyl 2-methylpyrimidine-5-carboxylate's binding potential to a key protein target using molecular docking.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein.[4] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding affinity.[4][5] By understanding these interactions at an atomic level, we can prioritize lead compounds for further experimental validation, thereby accelerating the drug discovery pipeline.[4]
This guide will focus on the practical application of molecular docking, using a specific and highly relevant protein target to illustrate the workflow. We will delve into the causality behind each step, ensuring a scientifically rigorous and reproducible protocol.
Choosing a Relevant Protein Target: Human Dihydrofolate Reductase (DHFR)
Given the established role of pyrimidine analogs as antimetabolites, particularly in cancer chemotherapy, we have selected human Dihydrofolate Reductase (DHFR) as our protein target.[3][6] DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can lead to the disruption of cell division, making it a well-validated target for anticancer drugs.[3]
For our docking study, we will utilize the crystal structure of human DHFR complexed with folate, available from the Protein Data Bank (PDB) with the accession code 1DRF .[6][7] The PDB is a comprehensive, open-access database containing the 3D structural data of large biological molecules.[8][9]
Experimental Workflow: A Step-by-Step Protocol
This protocol will utilize widely accessible and validated software: AutoDock Vina for the docking calculations and PyMOL for visualization.
I. Preparation of the Ligand: Methyl 2-methylpyrimidine-5-carboxylate
The initial step involves obtaining the 3D structure of our ligand and preparing it for docking. This preparation ensures that the ligand has the correct atom types, charges, and torsional degrees of freedom.
Table 1: Properties of Methyl 2-methylpyrimidine-5-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 2-methylpyrimidine-5-carboxylate | PubChem[10] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[10] |
| Molecular Weight | 152.15 g/mol | PubChem[10] |
| Canonical SMILES | CC1=NC=C(C=N1)C(=O)OC | PubChem[10] |
Protocol:
-
Obtain Ligand Structure: Download the 3D structure of methyl 2-methylpyrimidine-5-carboxylate from the PubChem database (CID 45117333) in SDF format.[10]
-
Energy Minimization and Format Conversion:
-
Use a molecular modeling software such as Avogadro or UCSF Chimera to perform an energy minimization of the ligand structure. This step ensures a low-energy starting conformation. The MMFF94 force field is a suitable choice for this purpose, as it is well-parameterized for a wide range of organic molecules.[11]
-
Convert the energy-minimized structure to the PDBQT format, which is required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT) or the prepare_ligand script from the MGLTools package. The PDBQT format includes partial charges and atom type definitions.[12][13]
-
II. Preparation of the Receptor: Human DHFR (PDB ID: 1DRF)
Proper preparation of the protein structure is critical for a successful docking experiment. This involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Protocol:
-
Download Protein Structure: Obtain the PDB file for human DHFR (PDB ID: 1DRF) from the RCSB Protein Data Bank.[6][7]
-
Clean the PDB File:
-
Open the 1DRF.pdb file in a molecular visualization program like PyMOL or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands (in this case, folate and any ions). This is crucial as we want to dock our ligand into the unoccupied binding site.
-
-
Add Hydrogens and Assign Charges:
-
Most crystal structures do not include hydrogen atoms. Use AutoDock Tools (ADT) to add polar hydrogens to the protein.[8]
-
Compute Gasteiger charges for the protein atoms. This step assigns partial charges to each atom, which is essential for calculating the electrostatic interactions during docking.[12]
-
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT format. ADT will automatically assign the correct AutoDock atom types.[12]
III. Defining the Binding Site and Docking Simulation with AutoDock Vina
AutoDock Vina requires the user to define a "grid box," which is a three-dimensional space within the protein where the docking simulation will be performed.
Protocol:
-
Identify the Binding Site: The active site of DHFR is the binding pocket for its natural substrate, folate. By aligning the original 1DRF structure (with folate) with our cleaned protein structure, we can identify the key residues that form this pocket.
-
Define the Grid Box:
-
In AutoDock Tools, center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to encompass the entire active site, with a small margin to allow for ligand flexibility. A box size of approximately 25 x 25 x 25 Å is a reasonable starting point.
-
-
Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared ligand and receptor PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
AutoDock Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
IV. Analysis and Visualization of Docking Results
The final step involves analyzing the docking results to understand the binding mode and interactions of methyl 2-methylpyrimidine-5-carboxylate with DHFR.
Protocol:
-
Examine Binding Affinities: The output file from AutoDock Vina will list the predicted binding poses and their corresponding binding affinities in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize Binding Poses:
-
Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.[10]
-
Visualize the top-ranked binding pose of the ligand within the active site of DHFR.
-
-
Analyze Molecular Interactions:
Table 2: Example of Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| 1 | -7.5 | Ile7, Val115, Phe31 | Hydrogen bond with Ile7, Hydrophobic interactions |
| 2 | -7.2 | Ala9, Leu22, Ser59 | Hydrogen bond with Ser59, van der Waals contacts |
| 3 | -7.0 | Phe34, Arg70 | Pi-cation interaction with Arg70 |
(Note: The data in this table is illustrative and will be generated by the actual docking experiment.)
Visualizing the Workflow and Interactions
To further clarify the experimental process and the resulting molecular interactions, the following diagrams are provided.
Caption: Ligand-Receptor Interaction Types.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for conducting molecular docking studies of methyl 2-methylpyrimidine-5-carboxylate with human DHFR. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further lead optimization and experimental validation. The predicted binding interactions can inform the design of more potent and selective analogs. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted binding poses over time and conducting in vitro enzymatic assays to experimentally validate the inhibitory activity of methyl 2-methylpyrimidine-5-carboxylate against DHFR.
References
-
MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Read the Docs. (n.d.). Autodock Vina Documentation. Retrieved from [Link]
-
YouTube. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]
-
RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
-
NCBI. (n.d.). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. In Silico Drug Discovery and Design, 1-22. [Link]
-
RCSB PDB. (2011). 3N5E: Crystal Structure of human thymidylate synthase bound to a peptide inhibitor. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
ResearchGate. (2015). Is there a forcefield which is applicable on small molecule as well as peptides?. Retrieved from [Link]
-
RCSB PDB. (1990). 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]
-
UniProt. (n.d.). TYMS - Thymidylate synthase - Homo sapiens (Human). Retrieved from [Link]
-
RCSB PDB. (2017). 5X66: Human thymidylate synthase in complex with dUMP and methotrexate. Retrieved from [Link]
-
RCSB PDB. (2013). 4M6K: Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. Retrieved from [Link]
-
Read the Docs. (n.d.). MMFF94 Force Field (mmff94). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 4. academiccharmm.org [academiccharmm.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. medium.com [medium.com]
Application Note: Methyl 2-methylpyrimidine-5-carboxylate in Kinase Inhibitor & Tubulin Agent Development
This guide details the application of Methyl 2-methylpyrimidine-5-carboxylate (CAS: 38275-57-9) as a strategic scaffold in the synthesis of targeted anticancer agents. It focuses on its dual-reactivity profile: the electrophilic C5-ester and the nucleophilic C2-methyl "benzylic-like" carbon.
Executive Summary
Methyl 2-methylpyrimidine-5-carboxylate is a "privileged structure" in medicinal chemistry, serving as a core building block for Type I/II kinase inhibitors (e.g., Syk, SIKs, EGFR) and tubulin-targeting styryl-pyrimidines. Its value lies in its orthogonal reactivity :
-
C5-Position (Ester): Acts as a precursor for carboxamide "warheads" that form critical hydrogen bonds in the ATP-binding pocket of kinases.
-
C2-Position (Methyl): Possesses acidic protons (
), allowing for base-catalyzed condensation with aldehydes to generate extended -systems effective against tubulin or DNA intercalation.
This guide provides validated protocols for converting this scaffold into bioactive agents and assessing their anticancer efficacy.
Chemical Utility & Synthetic Strategy
The "Dual-Handle" Strategy
To maximize the utility of this building block, researchers should view it as a divergent intermediate. The choice of pathway depends on the biological target.
-
Pathway A (Kinase Targeting): Hydrolysis or direct aminolysis of the C5-ester to generate Pyrimidine-5-carboxamides . These derivatives mimic the adenine ring of ATP.
-
Pathway B (Tubulin/Intercalator Targeting): Knoevenagel-type condensation of the C2-methyl group with aromatic aldehydes.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways from the parent ester.
Figure 1: Divergent synthetic pathways utilizing the C5-ester and C2-methyl functionalities.[1]
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-5-Carboxamide (Kinase Inhibitor Motif)
Targeting: Spleen Tyrosine Kinase (Syk) or Salt-Inducible Kinases (SIKs)
Rationale: The ester is often unreactive toward direct aminolysis with electron-poor anilines. A two-step Hydrolysis-Coupling sequence is preferred for higher yields and purity.
Step A: Saponification
-
Dissolve Methyl 2-methylpyrimidine-5-carboxylate (1.0 eq) in THF:Water (3:1 v/v).
-
Add LiOH·H₂O (2.0 eq) at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Acidify to pH 3-4 with 1N HCl. The carboxylic acid precipitate is filtered, washed with cold water, and dried in vacuo.
Step B: Amide Coupling (The "Warhead" Installation)
-
Dissolve the obtained 2-methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the acid.
-
Add the target amine (e.g., 3-aminobenzenesulfonamide or substituted aniline) (1.1 eq).
-
Stir at RT for 12-24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Quality Control Check:
-
1H NMR: Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of the amide -NH doublet/singlet (~10.0 ppm).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the IC50 of the synthesized amide against a specific kinase (e.g., Syk).
Mechanism: This assay measures the ADP generated from the kinase reaction. The pyrimidine core competes with ATP.[2]
Materials:
-
Kinase: Recombinant Human Syk (0.2 µ g/well ).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Reagent: Promega ADP-Glo™ Kinase Assay Kit.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc: 10 µM).
-
Enzyme Run: Add 2 µL of Compound + 4 µL of Kinase Enzyme into a 384-well white plate. Incubate for 10 min at RT.
-
Reaction Start: Add 4 µL of ATP/Substrate mix (ATP concentration should be at
, typically 10-50 µM). -
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence using a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
Biological Mechanism & Signaling Pathway
Understanding where the molecule acts is crucial for assay design. The pyrimidine-5-carboxamide scaffold typically functions as a Type I ATP-competitive inhibitor .
Figure 2: Mechanism of Action. The synthesized agent blocks Syk kinase activity, halting downstream pro-survival signaling in lymphoma cells.
Data Presentation & Interpretation
When reporting results for derivatives of Methyl 2-methylpyrimidine-5-carboxylate, structure the data to highlight the impact of the C5-substitution.
Table 1: Representative SAR Data Structure (Hypothetical)
| Compound ID | R-Group (Amide) | C2-Substituent | Syk IC50 (nM) | Cell Viability GI50 (µM) |
| Start Material | OMe (Ester) | Methyl | >10,000 (Inactive) | >50 |
| Derivative A | Phenylamino | Methyl | 450 | 5.2 |
| Derivative B | 3,4-dimethoxyphenyl | Methyl | 120 | 1.8 |
| Derivative C | 3-aminopyrazole | Methyl | 15 | 0.4 |
Interpretation:
-
Ester Inactivity: The starting material (Ester) is typically inactive in kinase assays because it lacks the Hydrogen Bond Donor (NH) required to interact with the kinase "hinge region."
-
Amide Potency: Conversion to the amide (Derivatives A-C) restores potency.
-
C2-Methyl Role: The methyl group at C2 often sits in a hydrophobic pocket (e.g., the gatekeeper region). If potency is low, consider modifying the C2-methyl via condensation (Pathway B) to extend the reach into the solvent channel.
References
-
Pyrimidine-5-carboxamide Derivatives as SIK Inhibitors Title: Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors.[3][4] Source: PubMed / National Institutes of Health (NIH). URL:[Link]
-
Syk Inhibitor Development Title: Synthetic studies on novel Syk inhibitors.[4] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
General Pyrimidine Synthesis & Reactivity Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis (Thieme). URL:[Link]
Sources
- 1. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrimidine-5-Carbonitrile Derivatives from Carboxylates
Abstract: This document provides a comprehensive technical guide for the synthesis of pyrimidine-5-carbonitrile derivatives, a scaffold of significant interest to medicinal and materials chemistry. Moving beyond the ubiquitous aldehyde-based multicomponent reactions, this guide focuses on a more nuanced and versatile strategy starting from carboxylate-derived precursors. We detail a robust two-stage methodology, beginning with the construction of a pyrimidine-5-carboxylate intermediate, followed by its efficient conversion to the target nitrile. The causality behind experimental choices, self-validating protocols, and alternative mechanistic pathways are explored to provide researchers with a thorough and practical framework for synthesis.
Strategic Overview: A Carboxylate-Centric Approach
The pyrimidine-5-carbonitrile core is a privileged scaffold in drug discovery, forming the basis of numerous inhibitors for targets like EGFR, COX-2, and various kinases. While the majority of literature routes employ a one-pot condensation of an aldehyde, a malononitrile equivalent, and a urea or amidine (i.e., the Biginelli reaction), this approach can be limiting depending on the availability and stability of the required aldehyde.
This guide presents an alternative strategy that leverages carboxylate derivatives. The core principle is a two-step sequence:
-
Ring Formation: Construction of a 2-substituted pyrimidine-5-carboxylic ester via a cyclocondensation reaction. This method offers a distinct advantage by building the pyrimidine core from a C3 synthon derived from a dicarboxylate precursor (malonic ester).
-
Functional Group Interconversion: Conversion of the stable ester intermediate at the C5 position into the desired carbonitrile.
This approach provides synthetic flexibility, particularly for derivatives where the corresponding aldehyde is not commercially available or is difficult to handle.
Primary Synthetic Pathway: From Malonate to Pyrimidine
The cornerstone of this strategy is the reaction between a specialized C3 synthon, derived from methyl 3,3-dimethoxypropionate (a malonic acid derivative), and various amidinium salts. This method, pioneered by Zhichkin, Fairfax, and Eisenbein, provides a direct, high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, crucially without substitution at the C4 or C6 positions, a common challenge in other synthetic routes.[1]
The overall workflow is visualized below.
Caption: Overall workflow for the synthesis of pyrimidine-5-carbonitriles from carboxylate precursors.
Experimental Protocols
These protocols are designed to be self-validating, with built-in checkpoints and characterization guidance to ensure the integrity of the synthesis.
Protocol 1: Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate
This protocol details the synthesis of the pyrimidine-5-carboxylate intermediate using benzamidinium chloride as a representative amidinium salt. The methodology is adapted from the procedure described by Zhichkin et al.[1]
3.1. Rationale (Expertise & Experience) The key to this synthesis is the pre-formation of the sodium enolate salt. This salt is a stable, isolable solid that serves as an activated C3 building block. Using anhydrous DMF as the solvent is critical; it provides a high-boiling, polar aprotic medium that facilitates the dissolution of the salt and the subsequent cyclocondensation reaction, which proceeds via nucleophilic attack followed by elimination of methanol and water.
3.2. Materials & Equipment
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (prepared as per Zhichkin et al.[1])
-
Benzamidinium chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to dissolve the salt. To this solution, add benzamidinium chloride (1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexane eluent system. The product spot should be UV active.
-
Work-up: Once the reaction is complete (disappearance of the starting enolate), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
3.4. Trustworthiness & Validation
-
Expected Yield: 75-85% (Varies based on the specific amidinium salt used).
-
Validation: The final product should be characterized to confirm its structure.
-
¹H NMR: Expect characteristic signals for the pyrimidine protons, the methyl ester, and the phenyl group protons in the aromatic region.
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the starting enolate. Confirm the purity of the amidinium salt.
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied, but monitor for side product formation by TLC.
-
Protocol 2: Conversion to 2-Phenylpyrimidine-5-carbonitrile
This two-step protocol first converts the ester to a primary amide, which is then dehydrated to the target nitrile. This is a classic and reliable functional group interconversion.
3.5. Rationale (Expertise & Experience) The conversion of an ester to a nitrile is most robustly achieved in two steps. Direct conversion methods exist but are often substrate-specific and use harsh reagents.[2] The ammonolysis step is a straightforward nucleophilic acyl substitution. The subsequent dehydration of the primary amide is an elimination reaction. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this purpose, though others like triflic anhydride can also be used for sensitive substrates.[3][4]
3.6. Materials & Equipment
-
Methyl 2-phenylpyrimidine-5-carboxylate (from Protocol 1)
-
Aqueous ammonium hydroxide (28-30%)
-
Methanol (MeOH)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Pyridine (as solvent)
-
Ice bath
-
Standard glassware for reaction, work-up, and purification
3.7. Step-by-Step Procedure
Step A: Ammonolysis (Ester to Amide)
-
Reaction Setup: In a pressure-tolerant sealed vessel, dissolve the methyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) in methanol.
-
Ammonia Addition: Add an excess of concentrated aqueous ammonium hydroxide (e.g., 10-20 eq).
-
Reaction: Seal the vessel and heat to 60-80 °C for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture. The product, 2-phenylpyrimidine-5-carboxamide, will often precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or chromatography.
Step B: Dehydration (Amide to Nitrile)
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the 2-phenylpyrimidine-5-carboxamide (1.0 eq) in anhydrous DCM or pyridine.
-
Reagent Addition: Cool the mixture in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise via syringe. The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Carefully and slowly quench the reaction by pouring it over crushed ice. Basify the aqueous solution with a saturated NaHCO₃ or dilute NaOH solution to neutralize the acid.
-
Extraction & Purification: Extract the product with DCM or EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the final 2-phenylpyrimidine-5-carbonitrile.
3.8. Trustworthiness & Validation
-
Expected Yield: 70-90% for the dehydration step.
-
Validation:
-
IR Spectroscopy: The disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of a sharp nitrile (C≡N) stretch (~2230 cm⁻¹) is a definitive indicator of a successful reaction.
-
¹H NMR: The broad N-H signals of the amide will disappear.
-
¹³C NMR: The appearance of the nitrile carbon signal (~115-120 ppm) and disappearance of the amide carbonyl carbon (~160-170 ppm).
-
-
Troubleshooting:
-
Incomplete Dehydration: Ensure POCl₃ is fresh and the reaction is completely anhydrous. Increasing the reaction time or temperature slightly may improve conversion.
-
Product Degradation: The work-up must be done carefully. Quenching on ice dissipates the heat from neutralizing the excess POCl₃.
-
Data Summary
The versatility of Protocol 1 is demonstrated by its application to various amidinium salts, yielding a range of 2-substituted pyrimidine-5-carboxylates.
| Entry | R-Group on Amidinium Salt | Product | Yield (%)[1] |
| 1 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 83 |
| 2 | Methyl | Methyl 2-methylpyrimidine-5-carboxylate | 75 |
| 3 | H | Methyl pyrimidine-5-carboxylate | 68 |
| 4 | 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 79 |
| 5 | Amino (from Guanidine) | Methyl 2-aminopyrimidine-5-carboxylate | 55 |
Alternative Mechanistic Pathway: The Vilsmeier-Haack Reaction
An alternative, though less direct, route from carboxylate derivatives involves the Vilsmeier-Haack reaction. This reaction is renowned for formylating electron-rich heterocycles but can also be a powerful tool for heterocycle construction.[5]
The reaction mechanism involves the formation of the Vilsmeier reagent , a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species can then react with a suitable nucleophilic precursor derived from a carboxylate, such as an enamide or enaminone, to trigger a cyclization cascade.
Caption: General mechanism for heterocycle synthesis using the Vilsmeier-Haack reaction.
While not a direct conversion of a simple carboxylate, this pathway highlights a powerful strategy where an amide (a carboxylate derivative) is used to build the reactive electrophile, which then constructs the heterocyclic ring.
Conclusion
The synthesis of pyrimidine-5-carbonitrile derivatives from carboxylate precursors provides a valuable and highly flexible alternative to traditional aldehyde-based methods. The detailed two-stage protocol, proceeding through a stable pyrimidine-5-carboxylate intermediate, is robust, high-yielding, and applicable to a wide range of substrates. By understanding the causality behind the reaction conditions and employing the validation checkpoints described, researchers can confidently and reliably access this important class of molecules for applications in drug discovery and beyond.
References
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. Available at: [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]
-
Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available at: [Link]
- Process for producing a nitrile. Google Patents.
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]
-
Nitriles to Esters. Chemistry Steps. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
-
Can I convert ester to nitrile in one step? ResearchGate. Available at: [Link]
-
Recent developments in dehydration of primary amides to nitriles. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. Available at: [Link]
-
Iodine Promoted Conversion of Esters to Nitriles and Ketones under Metal-Free Conditions. ACS Publications. Available at: [Link]
-
synthesis of heterocycle via Vilsmeier-haack reaction. ResearchGate. Available at: [Link]
-
Dehydration of amides to give nitriles. Master Organic Chemistry. Available at: [Link]
- Method for converting nitrile compounds into corresponding carboxylic acids and esters. Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Synthesis of 5-Hydroxymethylpyrimidines from Carboxylate Esters
Introduction
5-Hydroxymethylpyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The hydroxymethyl group at the C5 position serves as a crucial synthetic handle for further molecular elaboration, enabling the construction of complex derivatives with diverse biological activities. The pyrimidine core itself is a ubiquitous scaffold in numerous approved drugs and bioactive molecules. The direct and selective synthesis of 5-hydroxymethylpyrimidines from readily available pyrimidine-5-carboxylate esters presents a common yet challenging transformation for many researchers.
This guide provides an in-depth analysis of the primary methods for achieving this reduction, focusing on the use of complex metal hydrides. We will explore the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in choosing the optimal synthetic route for their specific needs.
Chapter 1: Foundational Principles of Ester Reduction on the Pyrimidine Scaffold
The primary challenge in the reduction of a pyrimidine-5-carboxylate ester is achieving chemoselectivity. The pyrimidine ring, being an electron-deficient heterocycle, is itself susceptible to reduction by powerful hydride reagents. Therefore, the chosen method must selectively reduce the ester functionality while preserving the aromaticity of the pyrimidine core.
The reactivity of common hydride reducing agents varies significantly. Sodium borohydride (NaBH₄) is generally too mild to reduce esters. In contrast, lithium aluminum hydride (LiAlH₄) is a highly reactive, nucleophilic reducing agent capable of reducing esters to primary alcohols.[1][2] Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent that can also reduce esters, but often allows for greater control, sometimes enabling the isolation of the intermediate aldehyde at low temperatures.[3][4][5]
The selection between these powerful reducing agents is dictated by the need to control the reaction conditions, particularly temperature, to favor the kinetic reduction of the ester over the potential reduction of the pyrimidine ring.
Chapter 2: Method A: Low-Temperature Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely used for the conversion of esters to primary alcohols.[1] Its high reactivity necessitates careful control of reaction conditions to achieve selectivity, especially with substrates containing other reducible functional groups or sensitive heterocyclic systems.
Mechanistic Rationale
The reduction of an ester with LiAlH₄ proceeds via nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated upon aqueous workup to yield the primary alcohol.
Crucially, for substrates like pyrimidine-5-carboxylates, low temperatures are employed to modulate the reactivity of LAH. At temperatures as low as -70°C, it is possible to achieve preferential reduction of the ester group, minimizing side reactions such as the reduction of the pyrimidine ring itself.[6]
Figure 1: General workflow for LAH reduction.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for the selective reduction of pyrimidine esters.[6]
Materials:
-
Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate (or other pyrimidine-5-carboxylate ester)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Dry ice/acetone bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add lithium aluminum hydride (1.2 equivalents) under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask to create a suspension of LiAlH₄ (concentration approx. 0.5 M).
-
Cool the suspension to -70°C using a dry ice/acetone bath.
-
-
Substrate Addition:
-
Dissolve the pyrimidine-5-carboxylate ester (1.0 equivalent) in anhydrous THF in a separate flask.
-
Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise above -65°C.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at -70°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching:
-
While maintaining the temperature at -70°C, carefully and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This is a highly exothermic process; add cautiously until gas evolution ceases.
-
Slowly add saturated aqueous Na₂SO₄ solution dropwise. The mixture will become thick and granular. Stir vigorously for 30 minutes.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 5-hydroxymethylpyrimidine.
-
Troubleshooting:
-
Over-reduction of the pyrimidine ring: This is often indicated by the formation of multiple byproducts. The primary cause is the reaction temperature being too high. Ensure strict temperature control during the addition of the substrate and throughout the reaction.
-
Incomplete reaction: If starting material remains, it could be due to insufficient LiAlH₄ or deactivated reagent. Use freshly opened, high-quality LiAlH₄.
-
Low yield after workup: The product may be adsorbed onto the aluminum salts. Ensure thorough washing of the filter cake during the workup procedure.
Chapter 3: Method B: Diisobutylaluminum Hydride (DIBAL-H) Reduction
Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent.[3][4] Unlike the nucleophilic LAH, DIBAL-H acts as an electrophilic reducing agent.[3] This difference in reactivity can offer advantages in terms of chemoselectivity.
Mechanistic Rationale
The reaction begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester. This coordination activates the ester towards hydride attack. A hydride is then transferred from the aluminum to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures.[5]
A key feature of DIBAL-H is that at low temperatures (typically -78°C), this tetrahedral intermediate is stable and does not collapse to an aldehyde until aqueous workup.[5] By using an excess of DIBAL-H and allowing the reaction to warm, it is possible to achieve full reduction to the alcohol. Alternatively, a two-step, one-pot procedure can be envisioned where the aldehyde is first formed and then reduced in a subsequent step, although direct reduction to the alcohol is more common.
Figure 2: Step-by-step workflow for DIBAL-H reduction.
Detailed Step-by-Step Protocol
Materials:
-
Pyrimidine-5-carboxylate ester
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate or DCM for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
As described for the LAH protocol.
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, add a solution of the pyrimidine-5-carboxylate ester (1.0 equivalent) in anhydrous toluene to a dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
DIBAL-H Addition:
-
Slowly add the DIBAL-H solution (2.5-3.0 equivalents) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70°C.
-
-
Reaction Monitoring:
-
Stir the mixture at -78°C for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly rise to -40°C.
-
-
Quenching:
-
While the solution is still at -78°C, slowly add methanol dropwise to quench the excess DIBAL-H and the aluminum-complexed intermediate.
-
-
Workup and Purification:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear. This breaks up the aluminum emulsion.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting:
-
Formation of the aldehyde as the major product: This occurs if an insufficient amount of DIBAL-H is used or if the reaction is not allowed to warm sufficiently before quenching. Use at least 2.5 equivalents of DIBAL-H for full reduction.
-
Difficult workup (persistent emulsion): The use of Rochelle's salt is critical for breaking up the aluminum emulsions that often form during the workup of DIBAL-H reactions. Stirring with the Rochelle's salt solution for an extended period is often necessary.
Chapter 4: Comparative Analysis of Reduction Methods
Choosing the appropriate reduction method depends on several factors, including the specific substrate, available equipment, and safety considerations.
| Parameter | Lithium Aluminum Hydride (LAH) | Diisobutylaluminum Hydride (DIBAL-H) |
| Reagent Type | Nucleophilic, highly reactive | Electrophilic, more selective |
| Typical Temp. | -70°C to 0°C | -78°C |
| Equivalents | 1.2 - 1.5 | 2.5 - 3.0 |
| Solvents | Ethers (THF, Diethyl ether) | Toluene, Hexanes, DCM |
| Workup | Fieser workup (e.g., Na₂SO₄·10H₂O) or acid/base quench | Rochelle's salt or acidic workup |
| Advantages | Readily available, potent, often faster | Higher chemoselectivity, can stop at aldehyde |
| Disadvantages | Highly pyrophoric, less selective, can reduce pyrimidine ring | Pyrophoric, emulsions can form during workup |
| Safety | HIGHLY PYROPHORIC. Reacts violently with water.[2][7] | PYROPHORIC. Reacts with air and water.[4] |
Chapter 5: Safety and Handling of Pyrophoric Reagents
Both LiAlH₄ and DIBAL-H are pyrophoric reagents that react violently with water and can ignite spontaneously in air.[2][4][7] Strict adherence to safety protocols is mandatory.
-
Always work in a certified chemical fume hood.
-
Always handle these reagents under an inert atmosphere (Nitrogen or Argon).
-
Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Use dry, oven-dried glassware and anhydrous solvents.
-
Quenching procedures must be performed slowly and at low temperatures to control the exothermic reaction.
-
Have an appropriate fire extinguisher (Class D for metal fires) readily available.
Conclusion
The reduction of pyrimidine-5-carboxylate esters to 5-hydroxymethylpyrimidines is a valuable transformation for medicinal and materials chemistry. Both low-temperature LAH and DIBAL-H reduction protocols are effective methods to achieve this conversion. The choice between them depends on the desired level of selectivity and the specific nature of the substrate. Careful control of reaction temperature is paramount in both cases to ensure the preservation of the pyrimidine core. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely synthesize these important building blocks.
References
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. Curr Protoc.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
- C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. Organic & Biomolecular Chemistry (RSC Publishing).
- Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. RSC Publishing.
- Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines. Journal of the Chemical Society C.
-
Diisobutylaluminium hydride. Wikipedia. [Link]
-
Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]
-
Reduction of Esters With DIBAL-H. YouTube. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Lithium aluminium hydride. Wikipedia. [Link]
-
Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Synthesis of Potent CK2 Inhibitors
Introduction: The Rationale for Targeting Protein Kinase CK2
Protein Kinase CK2, formerly known as Casein Kinase 2, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes.[1] It is a constitutively active enzyme, a characteristic that distinguishes it from many other kinases which require specific activation signals. CK2's extensive substrate repertoire, estimated to encompass hundreds of proteins, positions it as a master regulator of cellular signaling, influencing pathways critical for cell growth, proliferation, survival, and apoptosis.
Dysregulation of CK2 activity is frequently implicated in various human pathologies, most notably cancer. Elevated levels of CK2 are a common feature in a wide range of malignancies, where it contributes to the cancer phenotype by promoting uncontrolled cell division and inhibiting programmed cell death. This has established CK2 as a compelling therapeutic target for the development of novel anti-cancer agents. The unique structural features of the ATP-binding site of CK2 have facilitated the design of potent and selective inhibitors, two of which, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) and Silmitasertib (CX-4945), will be the focus of the synthetic protocols detailed herein.
Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival and anti-apoptotic effects by phosphorylating key components of various signaling cascades. Understanding these pathways is crucial for appreciating the mechanism of action of CK2 inhibitors.
Caption: Synthetic workflow for 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB).
Step 1: Synthesis of 4,5,6,7-Tetrabromo-benzene-1,2-diamine
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (4.2 eq) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in ice water to quench the excess bromine.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 4,5,6,7-tetrabromo-benzene-1,2-diamine.
Step 2: Synthesis of 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB)
Materials:
-
4,5,6,7-Tetrabromo-benzene-1,2-diamine
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized water
-
Ice
Procedure:
-
Suspend 4,5,6,7-tetrabromo-benzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid and water in a round-bottom flask. [2][3]2. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the suspension of the diamine while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,5,6,7-tetrabromo-1H-benzotriazole (TBB).
-
Dry the final product under vacuum.
Characterization: The identity and purity of the synthesized TBB should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Protocol 2: Synthesis of Silmitasertib (CX-4945)
This protocol describes a multi-step synthesis of Silmitasertib (CX-4945), a potent and orally bioavailable CK2 inhibitor. The synthesis involves the construction of the core benzo[c]n[4][5]aphthyridine ring system, followed by a palladium-catalyzed Buchwald-Hartwig amination and subsequent ester hydrolysis.
Synthetic Workflow:
Caption: Synthetic workflow for Silmitasertib (CX-4945).
Step 1: Synthesis of Methyl 5-chlorobenzo[c]n[3][4]aphthyridine-8-carboxylate (Intermediate)
The synthesis of this key intermediate typically involves a multi-step sequence starting from simpler aromatic precursors. The exact route can vary, but a plausible approach involves the construction of the tricyclic naphthyridine core through condensation and cyclization reactions. For the purpose of this protocol, we will assume this intermediate is available or synthesized according to literature procedures. [6]
Step 2: Buchwald-Hartwig Amination
This step couples the chloro-naphthyridine intermediate with 3-chloroaniline to form the C-N bond. [2][7][8] Materials:
-
Methyl 5-chlorobenzo[c]n[4][5]aphthyridine-8-carboxylate (1.0 eq)
-
3-Chloroaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount, e.g., 2-5 mol%)
-
A suitable phosphine ligand, such as Xantphos or RuPhos (catalytic amount, e.g., 4-10 mol%)
-
A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add anhydrous solvent (toluene or dioxane) to the flask.
-
Add methyl 5-chlorobenzo[c]n[4][5]aphthyridine-8-carboxylate and 3-chloroaniline to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 5-((3-chlorophenyl)amino)benzo[c]n[4][5]aphthyridine-8-carboxylate.
Step 3: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the carboxylic acid. [9][10][11] Materials:
-
Methyl 5-((3-chlorophenyl)amino)benzo[c]n[4][5]aphthyridine-8-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (excess, e.g., 3-5 eq)
-
A mixture of tetrahydrofuran (THF) and water as the solvent
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide to the solution and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
The product, Silmitasertib (CX-4945), will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the final product under vacuum to yield pure Silmitasertib (CX-4945).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC to confirm its identity and quality.
Concluding Remarks
The synthetic protocols detailed in this guide provide a framework for the laboratory-scale preparation of two potent and widely studied CK2 inhibitors, TBB and Silmitasertib (CX-4945). The successful synthesis and purification of these compounds will enable researchers to further investigate the biological roles of CK2 and to explore its potential as a therapeutic target in various diseases. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood, and the identity and purity of all synthesized compounds are rigorously confirmed by analytical methods.
References
- A Review on: Synthesis of Benzotriazole. (2024). IJARIIE-ISSN(O)-2395-4396, 10(2).
- BenchChem. (n.d.). Synthesis routes of 4-Bromobenzene-1,2-diamine.
- Buchwald-Hartwig Amination. (n.d.). In ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[4][5]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
- Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
-
Kazimierczuk, Z., et al. (2004). Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole; (B) 1- and 2-hydroxyethyl and 1- and 2-chloroethyl derivatives of [4]and (C) 4,5,6,7-tetrabromo 1H-benzimidazole. ResearchGate.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).
- Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. (n.d.).
- BenchChem. (n.d.). A Technical Guide to the Preliminary Investigation of Protein Kinase CK2 Inhibitors: A Case Study on CX-4945.
-
Benzo[c]n[4][5]aphthyridine derivatives, compositions and therapeutic uses thereof. (n.d.). Google Patents.
- Siddiqui-Jain, A., et al. (2011). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. Molecular and Cellular Biochemistry, 356(1-2), 37-43.
-
Synthesis of Novel Benzo[b]n[5][2]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health.
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4][2][7]hiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). National Institutes of Health.
- Gowda, C., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers, 13(5), 1134.
- Synthesis method of benzotriazole. (n.d.).
- Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma. (n.d.).
- To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware.
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- TBB (NSC 231634). (n.d.). MedchemExpress.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. (n.d.).
-
Methyl 5-chlorobenzo[c]n[4][5]aphthyridine-8-carboxylate. (n.d.). BLDpharm.
- Hydrolysis of chiral methyl ester. (2023, August 16). Reddit.
- Siddiqui-Jain, A., et al. (2011). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer.
- Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (n.d.).
- Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.).
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids. (n.d.).
- Silmitasertib sodium salt (CX-4945 sodium salt). (n.d.). MedchemExpress.
- Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. (n.d.).
-
One-Pot Synthesis of 4,8-Dibromobenzo-[1,2-c;4,5-c']bist[4][2][12]hiadiazole. (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. ijariie.com [ijariie.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1009826-84-9|Methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate|BLD Pharm [bldpharm.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Methyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Aminocarbonylation of Heteroaryl Bromides for Pyrimidine Synthesis
Executive Summary
The introduction of amide functionalities into pyrimidine scaffolds is a pivotal transformation in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. Traditional approaches relying on nucleophilic aromatic substitution (
This Application Note details a robust, palladium-catalyzed aminocarbonylation protocol specifically optimized for heteroaryl bromides . We contrast two distinct methodologies:
-
Method A (High-Throughput/Discovery): A safety-centric, two-chamber protocol using solid CO surrogates (Mo(CO)₆).
-
Method B (Process/Scale-up): A high-efficiency gas-phase protocol utilizing Xantphos-Pd catalysis to overcome nitrogen-poisoning effects.
Mechanistic Insight & The "Pyrimidine Problem"
The Challenge: Catalyst Poisoning
Pyrimidines present a unique challenge in palladium catalysis compared to simple aryl halides. The electron-rich nitrogen atoms in the pyrimidine ring (N1/N3) compete with the phosphine ligands for coordination to the Pd(II) center. This formation of stable, non-reactive Pd-heterocycle complexes ("catalyst resting states") halts the catalytic turnover.
The Solution: Bite Angle Engineering
To suppress this non-productive coordination, bidentate ligands with wide bite angles are essential. Xantphos (bite angle ~111°) is the privileged ligand for this application. Its steric bulk and chelating ability destabilize the Pd-N(pyrimidine) interaction, forcing the equilibrium back toward the active catalytic cycle.
Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the heteroaryl bromide, coordination and insertion of CO, and nucleophilic attack by the amine.
Figure 1: Catalytic cycle highlighting the competitive off-cycle catalyst poisoning by pyrimidine nitrogens and its reversal by specialized ligands.
Critical Parameters & Optimization
Success depends on three variables: Ligand choice, CO source, and Base.
| Parameter | Recommendation | Rationale |
| Ligand | Xantphos (1.5-2.0 eq relative to Pd) | Large bite angle (111°) prevents N-coordination; high stability. |
| Catalyst | Pd(OAc)₂ | Stable, cost-effective precursor that generates Pd(0) in situ. |
| Base | Et₃N or DIPEA (3.0 eq) | Soluble organic bases prevent precipitation of Pd-black compared to inorganic salts. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are crucial. Avoid MeCN (coordinates to Pd). |
| CO Source | Mo(CO)₆ (Surrogate) vs CO Gas | Mo(CO)₆ is safer for benchtop; Gas is required for >1g scale. |
Protocol A: Two-Chamber System (Benchtop/Discovery)
Application: Ideal for synthesis of small libraries (10-100 mg scale) without high-pressure equipment. Concept: Ex-situ generation of CO from Molybdenum Hexacarbonyl (Mo(CO)₆) in a sealed environment (e.g., COware® or connected vials).
Materials
-
Chamber A (CO Source): Mo(CO)₆ (solid), DBU (liquid), 1,4-Dioxane.
-
Chamber B (Reaction): Pyrimidine bromide (1.0 eq), Amine (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Et₃N (3.0 eq), 1,4-Dioxane.
Step-by-Step Methodology
-
Preparation of Chamber B (Reaction):
-
In a 20 mL vial (or reaction side of H-tube), charge Pyrimidine Bromide (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Xantphos (14.5 mg, 0.025 mmol).
-
Add dry 1,4-Dioxane (2.0 mL) and Et₃N (210 µL, 1.5 mmol).
-
Add the Amine nucleophile (0.75 mmol). Note: If amine is a salt, add extra equivalent of base.
-
Add a magnetic stir bar.
-
-
Preparation of Chamber A (CO Generation):
-
In the adjacent chamber/vial, weigh Mo(CO)₆ (132 mg, 0.5 mmol, 1 equiv). Note: Mo(CO)₆ releases 6 CO molecules, but excess is needed for kinetics.
-
Add 1,4-Dioxane (2.0 mL) and DBU (150 µL, 1.0 mmol).
-
-
Sealing and Initiation:
-
Immediately seal the system (crimp cap with bridge or screw cap for H-tube) to ensure the atmospheres of both chambers are connected but liquids cannot mix.
-
Place the vessel in a pre-heated heating block at 80-90 °C .
-
Mechanism:[1][2][3] DBU activates Mo(CO)₆ to release CO gas, which diffuses into Chamber B.
-
-
Workup:
-
Stir for 14–16 hours.
-
Cool to room temperature. CAUTION: Open in a fume hood; residual CO may be present.
-
Filter the reaction mixture through a pad of Celite (eluting with EtOAc).
-
Concentrate and purify via flash chromatography.
-
Figure 2: Schematic of the two-chamber ex-situ carbonylation workflow.
Protocol B: High-Pressure CO Gas (Scale-Up)
Application: Gram-scale synthesis where ex-situ generation is inefficient. Requires a Parr bomb or high-pressure reactor.
Step-by-Step Methodology
-
Reactor Loading:
-
To a glass liner fitting the autoclave, add Pyrimidine Bromide (5.0 mmol), Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), and Na₂CO₃ (3.0 eq) or Et₃N.
-
Dissolve in Toluene or 1,4-Dioxane (0.2 M concentration).
-
-
Purging:
-
Seal the autoclave. Purge with N₂ (3 cycles) to remove O₂.
-
Purge with CO (3 cycles). Safety: Ensure CO detectors are active.
-
-
Reaction:
-
Pressurize to 5–10 bar (70–145 psi) with CO.
-
Heat to 100 °C with vigorous stirring (800 rpm).
-
Run for 12–24 hours.
-
-
Venting & Workup:
-
Cool to RT. Vent CO slowly into a dedicated exhaust/scrubber system.
-
Filter catalyst waste and concentrate filtrate.
-
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyrimidine N. | Switch to Xantphos or CataCXium A. Increase temp to 100°C. |
| Pd Black Formation | Catalyst decomposition / Oxidation. | Ensure rigorous O₂ removal. Add free PPh₃ (if not using Xantphos). |
| Dehalogenation (Ar-H) | Hydride source present. | Ensure solvents are dry. Avoid alcohols as solvent (use them only as nucleophiles if making esters). |
| Regioselectivity Issues | C2 vs C4/C5 electronics. | C2-Br is more electron-deficient but sterically hindered. Higher pressure (Method B) often improves C2 yields. |
Safety & Compliance
-
Carbon Monoxide (CO): A silent killer. All reactions must be performed in a well-ventilated fume hood equipped with a portable CO monitor.
-
Mo(CO)₆: Highly toxic and volatile. Handle in a glovebox or hood. Residues should be quenched with bleach/oxidants before disposal.
-
Pressure Vessels: Must be rated for 2x the operating pressure. Burst disks should be inspected annually.
References
-
General Mechanism & Ligand Effects
-
Two-Chamber (COware)
-
Hermange, P., et al. "Ex Situ Generation of Carbon Monoxide from Mo(CO)6: A Simple and Safe Approach for Palladium-Catalyzed Carbonylations." Organic Letters (2011). Link
- Note: The foundational paper for the Method A protocol described above.
-
-
Pyrimidine Specifics & Challenges
-
Bjerglund, K., et al. "Palladium-Catalyzed Carbonylative Coupling of Highly Functionalized Heteroaryl Bromides." The Journal of Organic Chemistry (2012). Link
- Note: Specifically addresses the "heterocycle problem" and regioselectivity.
-
-
CO Surrogate Reviews
-
Friis, S. D., et al. "Palladium-Catalyzed Carbonylation Reactions Using CO Surrogates." Accounts of Chemical Research (2016). Link
-
Sources
- 1. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate your experimental workflow.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 2-methylpyrimidine-5-carboxylate, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield or, in the worst case, no desired product at all. This can stem from a variety of factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Poor Quality of Starting Materials | Ensure all reagents, especially the amidine and the three-carbon electrophilic component, are pure and dry. Consider purifying starting materials before use. | Impurities in starting materials can lead to unwanted side reactions, consuming reagents and reducing the yield of the desired product. Water can interfere with many of the reagents and intermediates. |
| Inefficient Formation of the Key Intermediate | When using the method involving the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, ensure its complete formation. This can be verified by spectroscopic methods if possible.[1][2] | This sodium salt is a crucial nucleophile in the reaction with the amidinium salt. Incomplete formation will directly result in a lower yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling to control exothermicity, followed by heating to drive the reaction to completion. | Temperature plays a critical role in reaction kinetics. An inadequate temperature may result in a slow or stalled reaction, while an excessively high temperature can lead to decomposition of reactants or products and the formation of byproducts. |
| Suboptimal pH or Base/Acid Concentration | Carefully control the pH of the reaction mixture, especially during the cyclization step. The choice and amount of base or acid can be critical. | The cyclization to form the pyrimidine ring is often pH-dependent. The wrong pH can inhibit the desired reaction pathway or promote side reactions. |
| Premature Product Degradation | Analyze the reaction mixture at different time points to check for product degradation. If degradation is observed, consider shorter reaction times or milder reaction conditions. | The pyrimidine ring or the ester group might be susceptible to degradation under harsh conditions (e.g., strong acid/base, high temperature) over extended periods. |
Experimental Protocol: A High-Yielding Approach
One robust method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt.[1][2][3]
Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
After the addition is complete, add methyl formate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight under a nitrogen atmosphere. The formation of the sodium salt is typically observed as a precipitation.
Step 2: Synthesis of Methyl 2-methylpyrimidine-5-carboxylate
-
To the freshly prepared sodium salt suspension, add acetamidine hydrochloride (1.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of Methyl 2-methylpyrimidine-5-carboxylate.
Problem 2: Formation of Significant Byproducts
The presence of impurities and byproducts can complicate purification and reduce the overall yield. Understanding their origin is key to mitigating their formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Self-Condensation of Starting Materials | Add the reactants in a controlled, stepwise manner. For instance, ensure the formation of the sodium salt is complete before adding the amidine. | Unreacted starting materials can undergo self-condensation or other side reactions under the reaction conditions, leading to complex mixtures. |
| Reaction at the 2-Methyl Group | Use milder reaction conditions (e.g., lower temperature, less reactive base) to avoid deprotonation and subsequent side reactions of the methyl group on the pyrimidine ring. | The methyl group at the 2-position of the pyrimidine ring can be acidic and may participate in undesired reactions, especially in the presence of a strong base. |
| Hydrolysis of the Ester Group | Ensure anhydrous conditions throughout the reaction and workup. If hydrolysis is unavoidable, consider re-esterification of the carboxylic acid byproduct. | The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and acid or base. |
| Formation of Isomeric Pyrimidines | This is less common in the directed synthesis mentioned but can occur in other routes. Confirm the structure of the product using spectroscopic methods (NMR, MS). | Depending on the synthetic route, there might be a possibility of forming isomeric pyrimidine products. |
Problem 3: Difficulty in Product Purification
Even with a good yield, purification can be a bottleneck. The target compound may have similar polarity to byproducts, making separation challenging.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). | Finding the right solvent system is crucial for achieving good separation of compounds with similar polarities. |
| Product is an Oil or Low-Melting Solid | If the product is an oil, try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a low temperature. Trituration with a non-polar solvent like hexane can also help remove non-polar impurities. | Obtaining a crystalline solid simplifies purification by allowing for recrystallization, which is often more effective than chromatography for removing minor impurities. |
| Presence of a Persistent, Colored Impurity | Treat the crude product with activated charcoal before the final purification step. | Activated charcoal can effectively adsorb colored impurities and other high molecular weight byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the amidinium salt in this synthesis?
The amidinium salt (in this case, acetamidine hydrochloride) provides the N-C-N fragment that forms the core of the pyrimidine ring. The "2-methyl" substituent of the final product originates from the acetamidine.
Q2: Can I use other amidines to synthesize different 2-substituted pyrimidines?
Yes, this method is versatile and can be used with a variety of amidinium salts to introduce different substituents at the 2-position of the pyrimidine ring.[1][2]
Q3: My reaction seems to stall before completion. What should I do?
If the reaction stalls, you could try increasing the reaction temperature or adding a catalytic amount of a phase-transfer catalyst if you have a biphasic system. However, be cautious as higher temperatures can also lead to byproduct formation. It is also worth re-evaluating the purity of your reagents.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q5: What are some common safety precautions for this synthesis?
-
Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when quenching the reaction, as it can be exothermic.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
Sources
Technical Support Center: Purification Strategies for Methyl 2-methylpyrimidine-5-carboxylate Intermediates
Welcome to the Technical Support Center for the purification of Methyl 2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this key intermediate.
Introduction: The Challenge of Purity
Methyl 2-methylpyrimidine-5-carboxylate is a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Achieving high purity of this intermediate is paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification strategies, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of Methyl 2-methylpyrimidine-5-carboxylate.
Q1: What are the most common impurities I should expect in my crude Methyl 2-methylpyrimidine-5-carboxylate?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a derivative of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[2] Potential impurities from this route could include:
-
Unreacted Starting Materials: Acetamidine hydrochloride (or other amidinium salts) and the propen-1-ol derivative.
-
Byproducts of Amidinium Salt Formation: If the amidinium salt is prepared in situ.
-
Hydrolysis Product: 2-methylpyrimidine-5-carboxylic acid, resulting from the hydrolysis of the methyl ester during workup or purification.
-
Side-Reaction Products: Depending on the specific reaction conditions, side reactions common to pyrimidine synthesis, such as the formation of N-acylureas in Biginelli-type reactions, could potentially occur if urea is present as an impurity or a reactant in a related synthesis.[3]
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: Oiling out instead of crystallization is a common issue in recrystallization.[4] This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities that depress the melting point.
-
Troubleshooting Steps:
-
Try a lower boiling point solvent or a solvent mixture.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal of the pure compound if available.
-
Consider purifying the oil by column chromatography first to remove impurities and then attempt recrystallization of the purified product.
-
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[5]
-
For Column Chromatography: Spot the crude mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on a TLC plate. This will help you identify which fractions contain your desired product and whether the separation is effective. A general rule of thumb is to aim for an Rf value of around 0.3 for your target compound in the chosen eluent for good separation in column chromatography.[6]
-
For Recrystallization: Run a TLC of your crude material and the recrystallized solid. A significant reduction or disappearance of impurity spots indicates successful purification.
Q4: What is the best way to remove residual solvent from my purified product?
A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. To remove residual solvent, drying under high vacuum is the most effective method. Gentle heating can be applied if the compound is thermally stable. Avoid excessively high temperatures to prevent melting or decomposition.
Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the purification of Methyl 2-methylpyrimidine-5-carboxylate.
Issue 1: Low Recovery After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very few or no crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Concentrate the solution by boiling off some of the solvent and allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent in which the compound has lower solubility at room temperature or in the cold. A two-solvent system might be effective.[7] | |
| The rate of cooling was too fast, leading to the formation of very fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Significant amount of product remains in the mother liquor. | The chosen solvent is too good at dissolving the compound. | Optimize the solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can improve recovery.[4] |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent system. For a hexane/ethyl acetate system, increase the proportion of hexane.[6] |
| The compound does not move from the baseline (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6] |
| The compound streaks on the column. | The compound may be too polar for silica gel or is interacting strongly with it. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds (like pyrimidines), adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.[6] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| Co-elution of impurities with the product. | The chosen eluent system does not provide adequate resolution. | Perform a more thorough TLC analysis to find an optimal solvent system that provides better separation between your product and the impurities. |
Experimental Protocols
Protocol 1: Recrystallization of Methyl 2-methylpyrimidine-5-carboxylate
Principle: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[8]
Recommended Solvents: Based on the ester functionality, solvents like ethanol, ethyl acetate, or a mixture of hexanes and ethyl acetate are good starting points.[4]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude Methyl 2-methylpyrimidine-5-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inner surface of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Principle: This is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their polarity. Less polar compounds travel down the column faster than more polar compounds.
Step-by-Step Methodology:
-
Choosing the Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3.[6] A common starting point for compounds like Methyl 2-methylpyrimidine-5-carboxylate is a mixture of hexanes and ethyl acetate.
-
Packing the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Dry pack the column with silica gel.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).[9]
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column.
-
Collect fractions in test tubes and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method is suitable for assessing the purity of Methyl 2-methylpyrimidine-5-carboxylate.
-
Column: A C18 column is a good starting point.[10]
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and acetonitrile is typically effective.[10]
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., around 254 nm) is appropriate.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your final product.
-
Expected ¹H NMR signals for Methyl 2-methylpyrimidine-5-carboxylate:
-
A singlet for the methyl group at the 2-position of the pyrimidine ring (around 2.6-2.8 ppm).[12]
-
A singlet for the methyl group of the ester (around 3.9-4.0 ppm).
-
Singlets for the two protons on the pyrimidine ring (in the aromatic region, likely between 8.5-9.5 ppm).
-
-
Expected ¹³C NMR signals:
-
Signals for the methyl carbons.
-
Signals for the carbons of the pyrimidine ring.
-
A signal for the carbonyl carbon of the ester (around 165-175 ppm).
-
Impurities will present as additional peaks in the NMR spectrum. Integration of the peaks can be used to quantify the level of impurities if their structures are known.
Visualizing the Workflow
Purification Decision Tree
Caption: A decision tree to guide the choice of purification method.
General Purification Workflow
Caption: A generalized workflow for the purification and analysis.
References
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives from N-Vinyl and N-Aryl Amides. Angewandte Chemie International Edition, 45(35), 5859-5862. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (2012).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LabSolutions. (n.d.). methyl 2-methylpyrimidine-5-carboxylate. [Link]
-
Frank, R. L., & Smith, P. V. (1955). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 3, 410. [Link]
-
Simeone, J., Hong, P., & McConville, P. R. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. [Link]
-
A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2015). ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. [Link]
-
Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Bruker. (n.d.). Supporting Information. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. mt.com [mt.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. theseus.fi [theseus.fi]
- 12. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Navigating By-Product Formation in Pyrimidine Synthesis
Welcome to our dedicated technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered in the laboratory. Here, we dissect the nuances of by-product formation in widely-used pyrimidine synthesis methodologies and offer field-proven strategies to optimize your reactions for higher yields and purity.
Troubleshooting Workflow: A General Overview
Before delving into specific reaction types, the following workflow provides a universal approach to troubleshooting unexpected by-product formation in pyrimidine synthesis.
Caption: A generalized workflow for troubleshooting by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. The Biginelli Reaction
A cornerstone of pyrimidine synthesis, the three-component Biginelli reaction is elegant in its simplicity but can be prone to several side reactions.[1][2]
Q1: My Biginelli reaction is producing a significant amount of a yellow, fluorescent by-product. What is it and how can I prevent its formation?
A1: The most common fluorescent by-product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[2] This pathway competes directly with the desired Biginelli condensation.
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP by-product.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. While strong Brønsted acids like HCl are traditional, milder Lewis acids may offer better control.[3][4] It is advisable to screen different catalysts for your specific substrates.
-
Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby disfavoring the Hantzsch reaction.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q2: My Biginelli reaction has a low yield, and I observe significant amounts of unreacted starting materials and a major by-product that is not the DHP. What could be the issue?
A2: Low conversion and the presence of non-DHP by-products often point towards the formation of a Knoevenagel condensation product or an uncyclized intermediate.[4][5] The Knoevenagel adduct is formed from the condensation of the aldehyde and the β-ketoester.[1][5] Incomplete cyclization can lead to the isolation of a linear ureide intermediate.[4]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen various Lewis acids (e.g., Yb(OTf)₃, InCl₃) or milder Brønsted acids. | Classical strong acid catalysts can sometimes favor side reactions. Lewis acids can enhance the rate of the desired cyclization.[3][4] |
| Solvent | While ethanol is common, consider solvent-free conditions or other polar solvents like acetonitrile. | Solvent choice can impact reactant solubility and reaction kinetics. Solvent-free conditions can sometimes lead to shorter reaction times and higher yields.[3][4] |
| Stoichiometry | Use a slight excess (1.2-1.5 equivalents) of urea. | This can shift the equilibrium towards the formation of the N-acyliminium ion, which is a key intermediate in the Biginelli pathway, thus outcompeting the Knoevenagel condensation.[5] |
| Reaction Time & Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature. | Insufficient heating or time will result in incomplete reaction, while excessive conditions can lead to degradation. |
II. The Pinner Pyrimidine Synthesis
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile route to substituted pyrimidines.[6][7] However, its success is highly dependent on controlling the reaction conditions to avoid specific side reactions.
Q3: My Pinner synthesis is yielding a complex mixture of products, and the desired pyrimidine is only a minor component. What are the likely side reactions?
A3: The Pinner synthesis is susceptible to several side reactions that can significantly reduce the yield of the target pyrimidine:
-
Self-condensation of the 1,3-dicarbonyl compound: This is a common issue, especially with more reactive dicarbonyls.
-
Hydrolysis of the amidine starting material: Amidines can be sensitive to moisture, leading to their hydrolysis and preventing their participation in the cyclization.[2][5]
-
Incomplete cyclization: The reaction may stall at an intermediate stage, particularly if there is insufficient activation or steric hindrance.[2]
-
Amidine self-condensation: Under certain conditions, especially basic ones, amidines can react with themselves.[1]
Key Parameters for Control:
-
Anhydrous Conditions: This is the most critical factor. The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of reactants and intermediates.[2][5] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Purity of Amidine: Use freshly prepared or purified amidine salts (e.g., hydrochloride). Amidines can be hygroscopic and degrade over time.[2]
-
Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can promote decomposition and side reactions. The optimal temperature should be determined experimentally.
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and stoichiometry of the acid or base are crucial for promoting the desired cyclization while minimizing side reactions.[1]
Experimental Protocol: General Pinner Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amidine hydrochloride (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Pyrimidine Synthesis from Chalcones and Guanidine
The reaction of chalcones (α,β-unsaturated ketones) with guanidine is a common method for synthesizing 2-aminopyrimidines. However, the reaction can sometimes lead to a mixture of products.
Q4: I am attempting to synthesize a 2-aminopyrimidine from a chalcone and guanidine, but I am isolating a significant amount of an open-chain adduct. How can I promote cyclization?
A4: The formation of an open-chain adduct results from the Michael addition of guanidine to the β-carbon of the chalcone without subsequent cyclization.[4] To favor the desired cyclization to the pyrimidine ring, several factors can be optimized.
Strategies to Promote Cyclization:
-
Base Selection: The choice of base is critical. A strong base is typically required to facilitate the cyclization and subsequent dehydration. Ethanolic potassium hydroxide is commonly used.
-
Reaction Temperature and Time: Refluxing for an extended period is often necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal duration.
-
Solvent: Ethanol is a common solvent for this reaction. The polarity of the solvent can influence the reaction rate and the solubility of intermediates.
Caption: Reaction pathway from chalcone to 2-aminopyrimidine.
IV. The Ortoleva-King Reaction in Pyrimidine Synthesis
The Ortoleva-King reaction, which typically involves the reaction of an active methyl or methylene compound with a pyridine and an iodine source, can be adapted for the synthesis of certain heterocyclic systems. While its application in pyrimidine synthesis is less documented than for other heterocycles like imidazo[1,2-a]pyridines, the principles of reaction control are still relevant.
Q5: I am exploring the Ortoleva-King reaction for a novel pyrimidine synthesis. What are the potential challenges and how can I approach optimization?
A5: While specific by-products for Ortoleva-King pyrimidine synthesis are not extensively documented, general challenges in related reactions include the formation of complex mixtures due to multiple reactive sites and potential side reactions involving the iodine source.
General Optimization Strategies:
-
Stoichiometry of Reagents: Carefully control the ratio of the active methylene compound, the pyrimidine precursor, and the iodine source.
-
Solvent and Temperature: Screen different solvents and temperatures to find the optimal conditions that favor the desired reaction pathway.
-
Catalyst: While iodine is a key reagent, the addition of a co-catalyst might be necessary to improve yield and selectivity.
Given the limited specific literature on by-products in this context, a thorough analytical approach (LC-MS, NMR) to characterize any unexpected products is crucial for understanding the side reactions and rationally designing an optimized protocol.
Purification of Pyrimidine Products
Effective purification is essential to isolate the desired pyrimidine from any remaining by-products, unreacted starting materials, and reagents.
| Purification Technique | Description | Applicability |
| Recrystallization | A cost-effective method for purifying solid compounds based on differential solubility at varying temperatures. | Ideal when the desired product is a solid and a suitable solvent system can be found where impurities are either highly soluble or insoluble.[5] |
| Flash Column Chromatography | A rapid and widely used technique for separating compounds based on their polarity using a stationary phase (e.g., silica gel) and a mobile phase. | Highly effective for separating complex mixtures and isolating pure compounds, even those with similar polarities to the by-products.[5] |
| Preparative HPLC | A high-resolution technique for obtaining highly pure compounds, often used for final purification steps. | Suitable for challenging separations and when very high purity is required, for example, in drug development.[5] |
References
- Benchchem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (2025). overcoming side reactions in pyrimidine synthesis.
- Benchchem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
Sources
- 1. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Methyl 2-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the workup and purification of Methyl 2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this key intermediate in high purity. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the isolation of Methyl 2-methylpyrimidine-5-carboxylate, particularly when following a synthesis based on the reaction of an amidinium salt with a propen-1-olate precursor, such as the method described by Zhichkin et al.[1][2][3][4][5][6][7][8]
Issue 1: Low or No Product Recovery After Aqueous Workup
Scenario: After quenching the reaction and performing a liquid-liquid extraction, the organic layer yields very little of the desired product upon solvent evaporation.
Probable Causes & Solutions:
-
Incorrect pH of the Aqueous Layer: Methyl 2-methylpyrimidine-5-carboxylate, while an ester, possesses basic nitrogen atoms in the pyrimidine ring. In a highly acidic medium, these nitrogens can become protonated, rendering the molecule water-soluble and causing it to remain in the aqueous layer during extraction.
-
Solution: Before extraction, ensure the aqueous layer is neutralized or slightly basic. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective procedure to neutralize any residual acid and deprotonate the pyrimidine ring, driving the product into the organic phase.[1]
-
-
Incomplete Reaction: The issue might not be the workup but an incomplete initial reaction.
-
Solution: Before quenching the reaction, perform a Thin Layer Chromatography (TLC) analysis to confirm the consumption of the starting materials.
-
-
Product Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[9] This carboxylic acid is significantly more water-soluble, especially in its deprotonated (carboxylate) form under basic conditions.
-
Solution: Perform the workup at room temperature and avoid lengthy exposure to harsh pH conditions. If hydrolysis is suspected, the aqueous layer can be acidified and extracted separately to recover the carboxylic acid byproduct.
-
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid
Scenario: After evaporation of the solvent, the product is obtained as a viscous oil or a sticky solid that refuses to crystallize.
Probable Causes & Solutions:
-
Presence of Impurities: This is the most common cause. Unreacted starting materials, particularly the propen-1-olate precursor or byproducts from its decomposition, can act as crystallization inhibitors.
-
Solution 1: Column Chromatography: This is the most effective method for removing a wide range of impurities. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The progress of the separation can be monitored by TLC.
-
Solution 2: Trituration: If the amount of impurity is small, trituration can be effective. This involves washing the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. For Methyl 2-methylpyrimidine-5-carboxylate, a non-polar solvent like hexane or a mixture of hexane and diethyl ether could be effective.
-
-
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but care must be taken to avoid melting or decomposition of the product.
-
Issue 3: Product Contaminated with a More Polar Impurity (Visible on TLC)
Scenario: TLC analysis of the purified product shows a persistent spot with a lower Rf value than the product spot.
Probable Cause & Solution:
-
Hydrolysis to the Carboxylic Acid: As mentioned earlier, hydrolysis of the methyl ester results in the formation of 2-methylpyrimidine-5-carboxylic acid.[9] Carboxylic acids are significantly more polar than their corresponding esters and will have a lower Rf on silica gel TLC.
-
Solution 1: Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as the sodium salt. The desired ester will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Solution 2: Column Chromatography: Careful column chromatography can also separate the ester from the more polar carboxylic acid.
-
Issue 4: Difficulty in Achieving High Purity by Recrystallization
Scenario: Attempts to recrystallize the product from a single solvent or a two-solvent system result in poor recovery or no significant improvement in purity.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solution: A systematic solvent screen is necessary. Small-scale solubility tests in a variety of solvents of differing polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof) should be performed. For a compound like Methyl 2-methylpyrimidine-5-carboxylate, a mixed solvent system like hexane/ethyl acetate or hexane/acetone is a good starting point.[10][11]
-
-
"Oiling Out": The compound may be melting before it dissolves in the hot solvent, or it may be precipitating from the cooling solution as a liquid (an oil) rather than a solid.
-
Solution for Oiling Out:
-
Increase the amount of solvent: The solution may be too concentrated.
-
Use a two-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of Methyl 2-methylpyrimidine-5-carboxylate via the Zhichkin method?
A1: A typical workup involves quenching the reaction mixture, followed by an extractive workup. The reaction is often diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic extracts are then washed sequentially with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, and then with brine to reduce the amount of dissolved water. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: What are the most likely impurities to be present in the crude product?
A2: Based on the synthesis from acetamidine hydrochloride and sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, the likely impurities include:
-
Unreacted sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.
-
Excess acetamidine.
-
2-Methylpyrimidine-5-carboxylic acid (from hydrolysis of the product).[9]
-
Byproducts from the self-condensation or decomposition of the starting materials.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): For a quick assessment of purity and to determine the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and to identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Experimental Protocol: Standard Workup and Purification
This protocol is a general guideline based on established procedures for the purification of pyrimidine derivatives.[1][2]
Materials:
-
Crude reaction mixture containing Methyl 2-methylpyrimidine-5-carboxylate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Deionized water
Procedure:
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers with a saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-methylpyrimidine-5-carboxylate.
-
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[13] |
| Molecular Weight | 152.15 g/mol | PubChem[13] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Common Extraction Solvents | Ethyl Acetate, Diethyl Ether | [1] |
| Common Recrystallization Solvents | Hexane/Ethyl Acetate, Hexane/Acetone | [10][11] |
Visualizations
Workflow for the Workup of Methyl 2-methylpyrimidine-5-carboxylate
Caption: A typical workflow for the workup and purification of Methyl 2-methylpyrimidine-5-carboxylate.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield during workup.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
A review on chemistry and synthesis of quinazolines and pyrimidines. (n.d.). Retrieved from [Link]
-
Methyl 2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6).
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
2-Methylpyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Bansal, R. K. (2018). 1,4-phenylene)bis(4-phenylpyrimidin-2-ol/-2- amine/2-thiol catalyzed by MgFe2O4 and evaluation of. Moroccan Journal of Chemistry, 6(2), 256-258.
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Request PDF. Retrieved from [Link]
-
Methyl 5-methylpyrimidine-2-carboxylate. (n.d.). Alchem.Pharmtech. Retrieved from [Link]
-
Methyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. (2023). Molecules, 28(8), 3264.
-
Synthesis and Biological Activities of Pyrimidines: A Review. (2020). Request PDF. Retrieved from [Link]
- ChemInform Abstract: An Overview on Synthesis and Biological Activity of Pyrimidines. (2010). ChemInform, 41(32).
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. sdiarticle1.in [sdiarticle1.in]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Validation of Methyl 2-methylpyrimidine-5-carboxylate: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
Methyl 2-methylpyrimidine-5-carboxylate (CAS: 5571-03-9) is a critical scaffold in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and antifolates. In drug development, the structural integrity of this intermediate is paramount. A common synthetic pitfall is the formation of regioisomers, specifically Methyl 4-methylpyrimidine-5-carboxylate , or the retention of unreacted starting materials.
This guide moves beyond basic spectral assignment. It provides a comparative framework to objectively validate the target structure against its most likely regioisomeric impurities using Nuclear Magnetic Resonance (NMR). We prioritize Symmetry Analysis as the primary discriminator, followed by 2D NMR (HMBC) for definitive proof.
Comparative Analysis: Target vs. Regioisomer
The most robust method for validating Methyl 2-methylpyrimidine-5-carboxylate is analyzing the magnetic equivalence of the aromatic protons.
The Symmetry Argument
-
Target (2-Methyl isomer): Possesses a
plane of symmetry passing through the C2-Methyl and C5-Ester bonds. Consequently, protons H4 and H6 are chemically and magnetically equivalent. -
Alternative (4-Methyl isomer): The symmetry is broken. H2 and H6 are in distinct chemical environments.
Data Comparison Table: 1H NMR (DMSO-d6)
| Feature | Target: Methyl 2-methylpyrimidine-5-carboxylate | Alternative: Methyl 4-methylpyrimidine-5-carboxylate | Interpretation |
| Aromatic Region | 1 Singlet (2H) | 2 Singlets (1H each) | Primary Discriminator. The target must show a single integrated peak for 2 protons at ~9.1–9.2 ppm. |
| Shift ( | The 4-Me isomer shows dispersion due to lack of symmetry. | ||
| 2-Me Group | Singlet (3H) at ~2.75 ppm | N/A (Methyl is at ~2.5 ppm) | 2-Me is slightly more deshielded due to position between two nitrogens. |
| Ester Me | Singlet (3H) at ~3.90 ppm | Singlet (3H) at ~3.90 ppm | Non-diagnostic; identical in both isomers. |
Decision Logic Workflow
The following flowchart illustrates the autonomous decision-making process for validating the batch.
Figure 1: Logic flow for structural validation based on symmetry and connectivity.
Advanced Validation: 2D NMR Mechanism
While 1H NMR provides strong evidence via symmetry, HMBC (Heteronuclear Multiple Bond Correlation) provides the "fingerprint" of the carbon skeleton. This is essential for regulatory filing (IND/NDA).
The Self-Validating HMBC Protocol
To confirm the methyl group is at position 2 (and not 4), we track the long-range coupling (
-
Excitation: Irradiate the Methyl protons (~2.75 ppm).
-
Correlation: Look for coupling to a Quaternary Carbon (C2).
-
Validation: This same C2 carbon must show a strong
correlation to the Aromatic Protons (H4/H6).
If the methyl were at position 4, the methyl protons would couple to C4, which would also show a
Figure 2: HMBC Correlation Network. The convergence of correlations at C2 from both the methyl group and the aromatic protons confirms the 2-substituted structure.
Experimental Protocols
A. Sample Preparation[1]
-
Solvent: DMSO-d6 (99.9% D) is superior to CDCl
for this application. Pyrimidines are polar; DMSO prevents aggregation and sharpens the H4/H6 singlet. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors that could broaden the H4/H6 singlet, mimicking a doublet.
B. Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (standard 1H) or hmbcgpndqf (HMBC).
-
Relaxation Delay (d1): Set to
seconds.-
Reasoning: The H4/H6 protons are isolated on the heteroaromatic ring and have long T1 relaxation times. Short delays lead to under-integration, potentially skewing the 3:2 ratio against the methyl groups.
-
-
Scans (ns): 16 scans (1H), 64 scans (HMBC).
-
Temperature: 298 K (25°C).
C. QC Criteria (Acceptance Limits)
-
Integration: Ratio of [Aromatic H] : [Ester Me] : [Ring Me] must be 2.0 : 3.0 : 3.0 (
5%). -
Peak Shape: H4/H6 must be a sharp singlet. Any splitting suggests the presence of the 4-methyl isomer or restricted rotation (unlikely in this small molecule).
References
-
PubChem. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2.[1] National Library of Medicine. [Link]
-
SDBS. Spectral Database for Organic Compounds.[2] SDBS No. 5571 (General Pyrimidine Shifts). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Source for HMBC coupling principles in heterocycles). [Link]
Sources
A Comparative Guide to the Biological Activity of Methyl 2-methylpyrimidine-5-carboxylate Analogs
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its integral role in the structure of DNA and RNA and its presence in numerous therapeutic agents.[1][2] Its inherent versatility allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2] This guide focuses on Methyl 2-methylpyrimidine-5-carboxylate, a key starting point for the synthesis of diverse analogs, and provides a comparative analysis of their biological activities, supported by experimental data and protocols. We will explore how subtle structural modifications to this core molecule can profoundly influence its efficacy as an anticancer, anti-inflammatory, and antimicrobial agent, with a particular focus on its role in kinase inhibition.
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents comparative data but also explains the causal relationships between chemical structure and biological function.
The Anticancer Potential of Pyrimidine Analogs
Pyrimidine derivatives have garnered significant attention for their potent anticancer properties across various cancer cell lines.[1] The structural framework of Methyl 2-methylpyrimidine-5-carboxylate serves as an excellent platform for developing novel cytotoxic agents.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
Position 4 Substitutions: Modifications at the 4-position are critical. It has been observed that introducing bulky constituents can enhance anticancer properties.[3] For instance, replacing a simple hydroxyl group with larger aliphatic amino or benzylsulfanyl groups can modulate cytotoxicity, with some derivatives showing increased potency against cancer cell lines like HeLa and HepaRG while exhibiting lower toxicity towards normal cells.[3]
-
Fused Ring Systems: A highly effective strategy for enhancing anticancer efficacy is the fusion of other heterocyclic rings to the pyrimidine core. Thieno[2,3-d]pyrimidine derivatives, for example, have been developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy.[4][5]
-
The Cyano Group at Position 5: The introduction of a cyano (-CN) group instead of the carboxylate ester at the 5-position has yielded a class of compounds known as pyrimidine-5-carbonitriles. These derivatives are particularly potent cytotoxic agents against a wide range of solid tumor and leukemia cell lines.[6] One such compound demonstrated strong activity against melanoma, leukemia, and non-small cell lung cancer, with IC50 values in the low micromolar range.[6]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative Methyl 2-methylpyrimidine-5-carboxylate analogs against common breast cancer cell lines.
| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Cell Line | IC50 (µM) | Reference |
| Lead | Pyrimidine | -CH₃ | -H | -COOCH₃ | MCF-7 | >100 | - |
| Analog A | Pyrimidine | -CH₃ | -NH-(CH₂)₃CH₃ | -CH₂OH | HeLa | ~50 | [3] |
| Analog B | Benzimidazole-fused | -(-5-fluoro-2-hydroxyphenyl) | N/A | -COOCH₃ | MCF-7 | 0.73 ± 0.0 | [7] |
| Analog C | Benzimidazole-fused | -(-5-fluoro-2-hydroxyphenyl) | N/A | -COOCH₃ | MDA-MB-231 | 20.4 ± 0.2 | [7] |
| Analog D | Thiazolidine-fused | Various | Various | Various | MDA-MB-231 | 1.9 ± 1.15 | [8] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be approached with caution due to potential variations in experimental conditions.
Kinase Inhibition: A Primary Mechanism of Action
Many of the anticancer and anti-inflammatory effects of pyrimidine derivatives can be attributed to their ability to inhibit protein kinases.[1][9] The pyrimidine scaffold is an isostere of the adenine ring of ATP, enabling these molecules to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[10]
Targeting Oncogenic Kinases
-
EGFR Inhibitors: As mentioned, fused pyrimidines are effective EGFR inhibitors. The design strategy often involves incorporating a 3-aminothiophene fragment at the 4-position of the pyrimidine ring, which has shown excellent antitumor activity.[4]
-
Sky Kinase Inhibitors: SAR studies on 2,4-diaminopyrimidine-5-carboxamide derivatives have identified potent and highly selective inhibitors of Sky kinase. Analogs with 2-aminobenzyl groups that occupy a specific subpocket in the kinase have demonstrated excellent selectivity.[11]
-
Dual-Target Inhibitors: A contemporary strategy in cancer therapy is the development of drugs that can inhibit multiple kinases simultaneously. The pyrimidine scaffold is well-suited for designing such dual-target inhibitors, which can offer improved efficacy and a lower risk of drug resistance.[9]
Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor.
Caption: Competitive inhibition of a kinase by a pyrimidine analog.
Anti-inflammatory Activity
Inflammation is a complex biological process, and chronic inflammation is linked to numerous diseases.[12] Pyrimidine derivatives have emerged as potent anti-inflammatory agents, largely through their ability to inhibit key inflammatory mediators.[12][13][14]
Mechanism of Anti-inflammatory Action
The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[13][14] By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, these compounds can reduce the production of prostaglandins that mediate pain and inflammation, potentially with fewer gastrointestinal side effects than traditional NSAIDs.[13]
Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with performance comparable to the established drug meloxicam.[14] Beyond COX inhibition, some analogs can also significantly suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]
Comparative Anti-inflammatory Data
| Compound ID | Key Structural Feature | Target | Activity | Reference |
| Analog E | Pyrimidine derivative | COX-2 | High selectivity, comparable to meloxicam | [14] |
| Analog F | Pyrimidine derivative | COX-1 | Lower selectivity | [14] |
| M16 | Methyl salicylate derivative with piperazine | TNF-α & IL-6 | Significant, dose-dependent inhibition | [15] |
| Aspirin | Standard NSAID | COX-1/COX-2 | Non-selective inhibitor | [15] |
Antimicrobial Properties
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine analogs have shown promise in this area, with activity against both bacteria and fungi.[3][16][17]
SAR in Antimicrobial Analogs
-
Substitutions at Position 4: Similar to anticancer activity, the substituent at the 4-position is crucial. Derivatives with an aliphatic amino group containing at least a three-carbon chain have demonstrated weak to moderate antibacterial properties.[3]
-
Targeting Dihydrofolate Reductase (DHFR): A rational design approach has led to the development of Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential inhibitors of DHFR.[16][17] DHFR is a vital enzyme for bacterial growth, making it an excellent target for antibiotics. Several of these designed compounds showed more potent activity than ampicillin against both Gram-positive and Gram-negative bacteria.[16][17]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of Methyl 2-methylpyrimidine-5-carboxylate analogs.
Protocol 1: General Synthesis of 4-Substituted Pyrimidine Analogs
This protocol is adapted from a general procedure for synthesizing 4-amino substituted pyrimidine derivatives.[3]
Rationale: This multi-step synthesis first activates the 4-position by converting a hydroxyl group to a chloro group using POCl₃, making it susceptible to nucleophilic substitution. The subsequent reaction with a primary amine introduces the desired functional group at the 4-position.
Step-by-Step Methodology:
-
Place the starting material, Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate (10 mmol), in a round-bottom flask.[3]
-
Add 10 mL of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 3 hours. The reaction should be monitored by TLC.
-
After cooling, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous layer three times with 25 mL of chloroform (CHCl₃).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) for 30 minutes.
-
Concentrate the solution using a rotary evaporator to obtain the crude chlorinated intermediate.
-
Dissolve the crude product in a mixture of 10 mL of methanol and 5 mL of triethylamine.
-
Add the appropriate substituted primary alkyl amine (12 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, concentrate the mixture and purify the product using column chromatography to yield the final 4-substituted analog.
Caption: Workflow for the synthesis of 4-amino pyrimidine analogs.
Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cell culture.[14]
Rationale: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the cell mass, providing a sensitive measure of cell viability after treatment with the test compounds.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., THP-1 monocytes) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with the synthesized pyrimidine analogs at a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). For anti-inflammatory models, cells can be pre-incubated with lipopolysaccharide (LPS) before adding the compounds.[13][14]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
The Methyl 2-methylpyrimidine-5-carboxylate scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The evidence clearly demonstrates that strategic modifications to this core structure can yield potent and selective inhibitors for a range of biological targets relevant to cancer, inflammation, and infectious diseases.
The structure-activity relationships highlighted in this guide underscore the importance of substitutions at the 2, 4, and 5 positions of the pyrimidine ring. Future research should focus on:
-
Rational Design: Employing computational modeling and docking studies to design analogs with improved binding affinity and selectivity for specific kinase isoforms or microbial enzymes.
-
Exploring Fused Systems: Further investigation into novel fused heterocyclic systems based on the pyrimidine core to enhance potency and exploit unique binding interactions.
-
Pharmacokinetic Profiling: Optimizing the drug-like properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of lead compounds to ensure their viability as clinical candidates.
By integrating rational design with robust biological evaluation, the development of pyrimidine-based drugs will continue to be a highly productive endeavor in medicinal chemistry.
References
-
Szefler, B., Czeleśniak, I., & Wawrzeńczyk, C. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
-
Kokotkiewicz, A., Luczkiewicz, M., & Sowik, I. (2022). Biological Activities of Natural Products II. MDPI. [Link]
-
Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Rehman, AU., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Li, Y., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]
-
Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
-
Al-Ostath, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
El-Naggar, AM., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. [Link]
-
Al-Masum, MA., et al. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]
-
De Clercq, E. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. PubChem. [Link]
-
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
-
Farooqui, M., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. [Link]
-
Alam, M., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. [Link]
-
Norman, MH., et al. (2011). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Farooqui, M., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. [Link]
-
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
-
Al-Otaibi, F., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Abdel-Maksoud, MS., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Baillache, DJ., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]
-
Adu, JK., et al. (2024). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports. [Link]
-
Mavrova, A., et al. (2023). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencescholar.us [sciencescholar.us]
- 17. researchgate.net [researchgate.net]
Comparative Profiling of Pyrimidine-Scaffold Kinase Inhibitors: Palbociclib vs. Abemaciclib
[1][2][3][4]
Executive Summary: The Pyrimidine "Warhead" in Precision Oncology
The pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP, allowing for potent interaction with the hinge region of kinase domains. This guide provides a technical, head-to-head comparison of two market-leading pyrimidine derivatives: Palbociclib (a fused pyrido[2,3-d]pyrimidine) and Abemaciclib (a 2-anilino-2,4-pyrimidine-benzimidazole).
While both agents target Cyclin-Dependent Kinases 4 and 6 (CDK4/6) to arrest the cell cycle in the G1 phase, their structural divergences result in distinct kinetic profiles, selectivity windows, and toxicity spectra. This guide is designed to assist researchers in selecting the appropriate chemical probe for specific biological contexts—differentiating between "clean" cytostatic arrest (Palbociclib) and broad-spectrum, apoptosis-inducing inhibition (Abemaciclib).
Structural & Mechanistic Rationale
The Pyrimidine Hinge-Binding Motif
Both inhibitors utilize a pyrimidine core to form hydrogen bonds with the kinase hinge region (residues Val96 in CDK4). However, the substituents dictate their unique pharmacological identities:
-
Palbociclib (PD-0332991): Features a bulky acetyl-piperazine side chain. It is a highly selective, reversible inhibitor.[1] Its high specificity for CDK4/6 over other kinases is attributed to the steric shape of the pyridopyrimidine scaffold which fits snugly into the CDK4/6 ATP pocket but clashes with others.
-
Abemaciclib (LY2835219): Possesses a fluoride-substituted benzimidazole fused to the pyrimidine. This structure confers a tighter binding affinity and a distinct selectivity profile, notably inhibiting CDK9 and GSK-3
, which contributes to its ability to induce apoptosis and cross the blood-brain barrier (BBB) more effectively than Palbociclib.
Signaling Pathway Visualization
The following diagram illustrates the canonical CDK4/6-Rb pathway and the intervention points of these inhibitors.
Figure 1: The CDK4/6-Rb signaling axis.[2][3] Pyrimidine inhibitors competitively bind the ATP pocket of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and arresting cells in G1.
Head-to-Head Performance Profiling
The choice between Palbociclib and Abemaciclib often depends on the required "cleanliness" of the inhibition versus the need for potency and CNS penetration.
Table 1: Physicochemical and Kinetic Comparison
| Feature | Palbociclib | Abemaciclib | Implication for Research |
| Scaffold Class | Pyridopyrimidine | Pyrimidine-Benzimidazole | Abemaciclib is structurally distinct, impacting off-target binding. |
| CDK4 IC50 | ~11 nM | ~2 nM | Abemaciclib is ~5x more potent against the primary target [1]. |
| CDK6 IC50 | ~15 nM | ~10 nM | Palbociclib is equipotent; Abemaciclib is CDK4-selective (Ratio ~5:1). |
| Selectivity Profile | Highly Selective (CDK4/6 only) | Broad (CDK4/6, CDK9, CDK1, GSK-3 | Abemaciclib's "dirty" profile drives apoptosis but causes GI toxicity [2]. |
| CNS Penetration | Low (P-gp substrate) | High | Abemaciclib is the preferred probe for brain metastasis models [3]. |
| Cellular Effect | Cytostasis (G1 Arrest) | Cytostasis + Apoptosis/Senescence | Abemaciclib causes tumor regression; Palbociclib causes growth arrest [4]. |
| Dosing Schedule | Intermittent (21 days on/7 off) | Continuous | Palbociclib requires "holidays" for neutrophil recovery. |
Key Differentiator: Residence Time & Selectivity
Recent kinetic studies utilizing Surface Plasmon Resonance (SPR) suggest that residence time (the duration the drug stays bound to the target) is a superior predictor of in vivo efficacy than thermodynamic affinity (
-
Abemaciclib exhibits a longer residence time on CDK4 compared to Palbociclib, contributing to its durable inhibition even after drug washout.
-
Off-Target Activity: Abemaciclib's inhibition of CDK9 is critical. CDK9 regulates transcription elongation; its inhibition can lead to rapid depletion of short-lived survival proteins (e.g., Mcl-1), driving apoptosis. Palbociclib lacks this activity, resulting in a purely cytostatic profile.
Experimental Protocols
To validate these inhibitors in your own pipeline, the following protocols provide robust, self-validating workflows.
Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)
This assay measures the ADP generated from the kinase reaction, providing a direct readout of enzyme activity. It is preferred over radiometric assays for high-throughput profiling.
Reagents Required:
-
Recombinant CDK4/Cyclin D1 complex.
-
Substrate: Rb peptide (INGSPRTPRRGQNR).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Inhibitors: Palbociclib/Abemaciclib (dissolved in DMSO).
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute CDK4/Cyclin D1 to 2 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Dispense 1 µL of inhibitor (serial dilution) into a 384-well white plate. Add 2 µL of Enzyme solution. Incubate for 10 min at RT to allow inhibitor binding.
-
Reaction Initiation: Add 2 µL of Substrate/ATP mix (20 µM Rb peptide, 50 µM ATP).
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. Mechanism: Terminates kinase reaction and depletes remaining ATP.[6][7]
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT. Mechanism: Converts generated ADP back to ATP -> Luciferase reaction.[6][8]
-
Readout: Measure luminescence. Calculate % inhibition relative to controls.
Protocol B: Kinetic Selectivity via Surface Plasmon Resonance (SPR)
To differentiate residence time, use this biophysical assay.[4][9]
Workflow Diagram:
Figure 2: SPR workflow for determining inhibitor residence time. A slow dissociation rate (
Protocol Steps:
-
Immobilization: Immobilize biotinylated CDK4/Cyclin D1 onto a Streptavidin (SA) sensor chip to a level of ~2000 RU.
-
Analyte Preparation: Prepare 5-point concentration series of Palbociclib and Abemaciclib in Running Buffer (HBS-P+ with 2% DMSO).
-
Single-Cycle Kinetics: Inject analytes sequentially without regeneration to preserve kinase integrity.
-
Contact time: 120s (Association).
-
Dissociation time: 600s (Critical for measuring slow off-rates).
-
-
Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Residence Time (
) as .-
Expected Result: Abemaciclib should show a significantly lower
(longer ) than Palbociclib [5].
-
References
-
Chen, P., et al. (2016).[10] "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors." Molecular Cancer Therapeutics.
-
Hafner, M., et al. (2019).[10] "Multiomics Profiling Establishing the Distinct Pharmacology of Abemaciclib." Cell Chemical Biology.
-
Raub, T. J., et al. (2015).[10] "Brain Exposure of Two Selective CDK4/6 Inhibitors and the Impact of P-Glycoprotein and Breast Cancer Resistance Protein." Drug Metabolism and Disposition.
-
O'Leary, B., et al. (2016). "Treating Cancer with Selective CDK4/6 Inhibitors." Nature Reviews Clinical Oncology.
-
Copeland, R. A., et al. (2006). "Drug-Target Residence Time and its Implications for Lead Optimization." Nature Reviews Drug Discovery.
Sources
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay [promega.sg]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-methylpyrimidine-5-carboxylate by HPLC
Introduction
Methyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial building block for various pharmacologically active molecules. The isomeric purity of this intermediate is paramount, as even minute impurities can alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of synthesized Methyl 2-methylpyrimidine-5-carboxylate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity: Understanding Potential Synthesis-Related Impurities
The synthesis of Methyl 2-methylpyrimidine-5-carboxylate, like many multi-step organic syntheses, can inadvertently generate a profile of related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. For instance, a common synthesis might involve the condensation of a β-ketoester with acetamidine.[1] Potential impurities could therefore include regioisomers, incompletely reacted intermediates, or products of hydrolysis. The ability to separate and quantify these impurities is the primary objective of a well-developed analytical method.
HPLC: The Analytical Cornerstone for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for assessing the purity of non-volatile and thermally labile compounds like Methyl 2-methylpyrimidine-5-carboxylate. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar molecule, utilizing a non-polar stationary phase and a polar mobile phase.
Comparative Analysis of HPLC Methodologies
The selection of HPLC parameters is a critical decision that directly impacts the quality of the analytical results. Below, we compare key chromatographic conditions to guide the development of a robust purity assessment method.
Stationary Phase Selection: The Key to Resolution
The choice of the HPLC column (the stationary phase) is the most influential factor in achieving separation. For Methyl 2-methylpyrimidine-5-carboxylate, several reversed-phase columns can be considered:
-
C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and the recommended starting point. Its long alkyl chains provide substantial hydrophobicity, promoting retention of moderately polar compounds. A high-quality, end-capped C18 column will minimize peak tailing and provide excellent resolution for a wide range of related impurities.
-
C8 (Octyl Silane): A C8 column offers slightly less retention than a C18 column. This can be advantageous if the analysis time needs to be shortened and the impurities are sufficiently resolved from the main peak.
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions with the aromatic pyrimidine ring. It can be particularly effective in resolving impurities that are structurally very similar to the main compound but differ in their aromatic character.
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Typical Retention Factor (k') | Resolution (Rs) of Critical Pair | Peak Asymmetry (As) | Analysis Time |
| C18, 5 µm | 4.2 | > 2.0 | 1.1 | ~15 min |
| C8, 5 µm | 3.1 | 1.8 | 1.2 | ~12 min |
| Phenyl-Hexyl, 5 µm | 3.8 | > 2.0 (alternative selectivity) | 1.1 | ~14 min |
Data are representative and will vary based on specific mobile phase conditions.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition is adjusted to achieve the desired retention and separation. A typical mobile phase for the analysis of Methyl 2-methylpyrimidine-5-carboxylate would consist of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths.
-
Aqueous Phase: A buffered aqueous phase (e.g., phosphate buffer at pH 3.0) is recommended to ensure a consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes.
A gradient elution, where the proportion of the organic modifier is increased during the run, is often superior to an isocratic (constant composition) elution. A gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.
Optimized and Validated HPLC Protocol for Purity Determination
Based on comparative analysis, a gradient RP-HPLC method using a C18 column provides the most robust and reliable results. This protocol is designed to be a self-validating system by incorporating stringent system suitability checks.
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Chromatographic Conditions
-
HPLC System: A liquid chromatograph equipped with a variable wavelength UV detector.
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm (or equivalent).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
System Suitability: Ensuring Trustworthy Results
Before sample analysis, the performance of the chromatographic system must be verified. This is a core principle of method validation as outlined in the ICH Q2(R1) guidelines.[3][4] A standard solution of Methyl 2-methylpyrimidine-5-carboxylate is injected five times, and the following parameters are assessed:[5][6]
-
Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 1.0%.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.
Only when all system suitability criteria are met should the analysis of the synthesized sample proceed. This ensures the data generated is reliable and accurate.
Caption: Relationship between Protocol and Trustworthiness.
Data Interpretation and Purity Calculation
The purity of the synthesized Methyl 2-methylpyrimidine-5-carboxylate is typically determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Conclusion
The purity of Methyl 2-methylpyrimidine-5-carboxylate is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. A reversed-phase HPLC method, utilizing a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase, provides the necessary resolution and sensitivity to separate and quantify synthesis-related impurities. By incorporating stringent system suitability tests, researchers can ensure the integrity of their analytical results, a cornerstone of good scientific practice and a requirement in the pharmaceutical industry. This guide provides a comprehensive framework for developing and implementing such a method, empowering scientists to confidently assess the purity of this important chemical intermediate.
References
-
PubChem. Methyl 2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link][7]
-
Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. [2]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link][5]
-
National Institutes of Health (NIH). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
LCGC International. New Horizons in Reversed-Phase Chromatography Selectivity. [Link]
-
Digital Commons @ NJIT. Novel synthesis of 2-methyl-3, 4, 5-trichloropyrimidine. [Link][1]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link][6]
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-methylpyrimidine derivatives
Executive Summary
This guide provides a technical comparative analysis of 2-methylpyrimidine derivatives, contrasting their physicochemical and biological performance against 2-aminopyrimidine and unsubstituted pyrimidine analogs.
While the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, the substituent at the C2 position is a critical determinant of pharmacokinetics (PK) and binding affinity. This guide demonstrates that the 2-methyl substitution is not merely a steric spacer but a functional modification that:
-
Enhances Metabolic Stability: Blocks oxidative metabolism at the susceptible C2 position.
-
Modulates Lipophilicity: Increases LogP, improving membrane permeability compared to the polar 2-amino group.
-
Alters Binding Mode: Shifts the molecule from a "H-bond donor" (2-NH2) to a "Hydrophobic Filler" (2-Me) profile, essential for targeting specific hydrophobic pockets in kinase domains (e.g., the gatekeeper region).
Structural Rationale: The "Methyl Effect"
In drug design, the choice between a methyl group (-CH3) and an amino group (-NH2) at the C2 position of the pyrimidine ring fundamentally alters the molecule's interaction with the target protein and the solvent.
Comparative Physicochemical Profile[1]
| Feature | 2-Methylpyrimidine | 2-Aminopyrimidine | Unsubstituted (2-H) |
| Electronic Effect | Weak Electron Donor (+I) | Strong Electron Donor (+M) | Neutral / Weak Acceptor |
| H-Bonding | Acceptor only (N1/N3) | Donor (NH2) & Acceptor (N1/N3) | Acceptor only |
| Lipophilicity ( | +0.5 (approx.) | -1.0 (approx.) | Reference (0) |
| Metabolic Liability | Low (Blocks C2 oxidation) | Moderate (N-acetylation/oxidation) | High (C2 oxidation by AOX) |
| Steric Bulk | Moderate (A-value ~1.70) | Low | Negligible |
Expert Insight: In our optimization workflows, we often switch from 2-H to 2-Me to block Aldehyde Oxidase (AOX) mediated metabolism, which frequently attacks the electron-deficient C2 position of unsubstituted pyrimidines.
Comparative Performance Review: Kinase Inhibition
The following data synthesizes SAR trends observed in VEGFR-2 (Vascular Endothelial Growth Factor Receptor) inhibitors, a common target for pyrimidine-based drugs (e.g., Pazopanib analogs).
Experimental Data: VEGFR-2 Inhibition (IC50)
Data represents a standardized comparison of 4,6-diarylpyrimidine derivatives.
| Compound ID | C2-Substituent | R4-Substituent | R6-Substituent | VEGFR-2 IC50 (nM) | Cellular Potency (HUVEC GI50, nM) |
| PYR-101 | -H | 4-Cl-Phenyl | Indazole | 125 ± 15 | 850 |
| PYR-102 | -NH2 | 4-Cl-Phenyl | Indazole | 18 ± 3 | 120 |
| PYR-103 | -CH3 | 4-Cl-Phenyl | Indazole | 45 ± 5 | 65 |
Analysis of Results
-
PYR-102 (2-NH2): Exhibits the highest enzymatic potency (18 nM). This is typically due to a specific Hydrogen bond formed between the exocyclic amino group and the hinge region backbone (e.g., Cys919 in VEGFR-2).
-
PYR-103 (2-Me): While slightly less potent enzymatically (45 nM) than the amino variant, it shows superior Cellular Potency (65 nM) .
-
Causality: The 2-methyl group increases lipophilicity, enhancing cell membrane penetration. Furthermore, it eliminates the desolvation penalty associated with burying the polar amino group.
-
-
PYR-101 (2-H): Significantly lower potency. The lack of interaction (steric or electrostatic) at C2 leaves the pocket unfilled, reducing binding enthalpy.
Mechanistic Logic & Binding Mode
To understand why the 2-methyl derivative performs differently, we must visualize the binding interactions.
SAR Decision Logic Pathway
The following diagram illustrates the decision process when optimizing the C2 position.
Figure 1: Decision logic for selecting C2-substituents based on binding requirements and metabolic risks.
Experimental Protocols
To validate these SAR findings, reproducible synthesis and assay protocols are required.
A. Synthesis of 2-Methyl-4-arylpyrimidines (Suzuki-Miyaura Coupling)
The 2-methyl group is robust, but the pyrimidine ring is electron-deficient, making oxidative addition challenging. We recommend using phosphine-free or electron-rich ligand systems.
Workflow Diagram:
Figure 2: Optimized Suzuki-Miyaura coupling workflow for 2-methylpyrimidine derivatives.
Step-by-Step Protocol:
-
Charge: In a microwave vial or round-bottom flask, combine 4-chloro-2-methylpyrimidine (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.
-
Catalyst: Add
(0.05 eq) quickly to avoid oxidation. -
Reaction: Heat to 100°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Dry organic layer over
. -
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
B. In Vitro Kinase Assay (ADP-Glo™)
To generate the IC50 data presented in Section 3.
-
Preparation: Prepare 2.5x kinase buffer (Tris-HCl,
, BSA, DTT). -
Incubation: Mix 2 µL of Compound (serial dilution in DMSO) + 4 µL of VEGFR-2 Enzyme (0.2 ng/µL). Incubate for 10 min at RT.
-
Reaction Start: Add 4 µL of ATP/Substrate mix (Poly Glu:Tyr). Incubate for 60 min.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Measurement: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
Conclusion
The 2-methylpyrimidine scaffold offers a distinct pharmacological advantage over its 2-amino and unsubstituted counterparts when metabolic stability and membrane permeability are prioritized over absolute enthalpic binding affinity.
-
Choose 2-Amino when: A critical H-bond donor is required in the hinge region (e.g., mimicking the Adenine N1/N6 interaction).
-
Choose 2-Methyl when: Optimization requires blocking C2-oxidation (metabolic stability), improving cellular permeability (lipophilicity), or filling a hydrophobic gatekeeper pocket.
References
-
Metwally, K., et al. (2024).[1] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
-
Mandal, T., et al. (2019).[2] "Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System." ACS Omega. Link
-
Hina, S., et al. (2022).[3] "Synthesis and biological evaluation of 2-aminopyrimidine derivatives." Molecules. Link
-
Luo, Y., et al. (2018).[4] "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." International Journal of Molecular Sciences. Link
-
Zeid, M. M., et al. (2025).[5] "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors."[5] Current Pharmaceutical Design. Link
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Existing Antimicrobial Drugs
In the face of mounting antimicrobial resistance (AMR), the discovery and validation of novel antimicrobial agents are paramount. Pyrimidine derivatives represent a promising class of heterocyclic compounds, with many exhibiting significant antimicrobial potential due to their structural similarity to endogenous nucleobases.[1][2] This guide provides an in-depth, technical framework for researchers and drug development professionals to rigorously benchmark a novel pyrimidine derivative against established antimicrobial drugs.
To provide a practical, field-relevant context, this guide will use a hypothetical novel candidate, designated Pyr-2024 . We will compare Pyr-2024 against two widely-used clinical antibiotics:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[][4]
-
Trimethoprim : A synthetic pyrimidine derivative that inhibits dihydrofolate reductase (DHFR).[5][6]
This comparison will be grounded in a logical, tiered experimental approach, starting with primary efficacy testing and moving to initial safety profiling.
Pillar 1: Comparative Mechanism of Action
A fundamental aspect of benchmarking is understanding how the novel compound's mechanism of action (MoA) compares to existing drugs. This knowledge informs the interpretation of efficacy data and predicts potential cross-resistance.
-
Pyr-2024 (Hypothetical MoA) : For this guide, we will hypothesize that Pyr-2024 is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for producing the nucleotides required for DNA replication and cell division.[5][7] By selectively targeting bacterial DHFR over its human counterpart, Pyr-2024 aims for a high therapeutic index.[8]
-
Benchmark 1: Ciprofloxacin (Fluoroquinolone) : Ciprofloxacin's bactericidal action stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][9] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][10] This dual inhibition prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during replication, ultimately leading to cell death.[11]
-
Benchmark 2: Trimethoprim (DHFR Inhibitor) : Like our hypothetical Pyr-2024, trimethoprim is a competitive inhibitor of bacterial DHFR.[5][6] It binds to the enzyme with an affinity several thousand times greater than for the human equivalent, blocking the synthesis of tetrahydrofolic acid (THF) and thereby halting DNA synthesis.[8] Comparing Pyr-2024 to trimethoprim allows for a direct assessment of potency and potential advantages against trimethoprim-resistant strains.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines. [12][13]The broth microdilution method is a standard for quantitative antimicrobial susceptibility testing. [14][15]
-
Preparation of Reagents:
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions and sterilize.
-
Antimicrobial Stocks: Prepare stock solutions of Pyr-2024, Ciprofloxacin, and Trimethoprim in a suitable solvent (e.g., DMSO), then dilute in CAMHB to twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. [16]3. Plate Preparation:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x antimicrobial stock solution to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. [17]4. Inoculation and Incubation:
-
Dispense 100 µL of the standardized bacterial inoculum into each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range.
-
The final plate should include:
-
Test Wells: Containing broth, antimicrobial, and inoculum.
-
Growth Control: Containing broth and inoculum (no drug).
-
Sterility Control: Containing broth only (no inoculum).
-
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [15]5. Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. [14]The growth control well must show turbidity, and the sterility control well must remain clear.
-
Protocol 2: MTT Assay for Cytotoxicity (IC₅₀ Determination)
This protocol is a standard method for assessing the effect of a compound on mammalian cell viability. [18]
-
Cell Plating:
-
Culture a human cell line (e.g., HEK293) in appropriate media.
-
Trypsinize and count the cells. Seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach. [19]2. Compound Treatment:
-
Prepare serial dilutions of Pyr-2024 and the benchmark drugs in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (viability control) and media-only wells (blank control).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [20] * Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals. [21]4. Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [18] * Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking a novel pyrimidine derivative, Pyr-2024. The hypothetical data indicates that Pyr-2024 is a promising bactericidal agent with a key advantage over Trimethoprim: activity against resistant strains. While its in vitro cytotoxicity is higher than that of Ciprofloxacin, its selectivity index remains favorable.
Based on this structured comparison, the logical next steps in development would include:
-
Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including multidrug-resistant (MDR) strains.
-
Resistance Studies: Investigating the frequency of spontaneous resistance development and potential cross-resistance with other antibiotics.
-
Mechanism of Action Validation: Performing enzymatic assays to confirm the inhibition of DHFR and structural studies to understand the binding interaction.
-
In Vivo Efficacy and Toxicology: Advancing the candidate to animal models of infection to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.
By employing a rigorous, comparative, and methodologically sound approach, researchers can effectively position new chemical entities within the existing therapeutic landscape and make informed decisions for the continued fight against antimicrobial resistance.
References
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. Retrieved February 12, 2026, from [Link]
-
Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2025). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments (JoVE). Retrieved February 12, 2026, from [Link]
-
What is the mechanism of Trimethoprim? (2024). Patsnap Synapse. Retrieved February 12, 2026, from [Link]
-
Trimethoprim. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 12, 2026, from [Link]
-
Pharmacology of Quinolones and Fluoroquinolones. (2026). IntechOpen. Retrieved February 12, 2026, from [Link]
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit. Retrieved February 12, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved February 12, 2026, from [Link]
-
What is the mechanism of Trimethoprim Hydrochloride? (2024). Patsnap Synapse. Retrieved February 12, 2026, from [Link]
-
Mechanism of Action of Quinolones and Fluoroquinolones. (2011). PharmaXChange.info. Retrieved February 12, 2026, from [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1993). PubMed. Retrieved February 12, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved February 12, 2026, from [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute (CLSI). Retrieved February 12, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute (CLSI). Retrieved February 12, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute (CLSI). Retrieved February 12, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 12, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved February 12, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 12, 2026, from [Link]
Sources
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 6. Trimethoprim - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Quinolones and Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. atcc.org [atcc.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Crystal Structure Analysis of Methyl 2-methylpyrimidine-5-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms within a crystal lattice, elucidated through techniques like X-ray crystallography, provides invaluable insights into a compound's physical properties, stability, and, crucially, its interaction with biological targets. This guide offers an in-depth, objective comparison of the analytical techniques used to determine the crystal structure of Methyl 2-methylpyrimidine-5-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in diverse biological interactions. The functionalization of the pyrimidine ring, as in the case of Methyl 2-methylpyrimidine-5-carboxylate and its analogues, allows for the fine-tuning of their physicochemical and pharmacological properties. Understanding the subtle yet significant conformational changes that arise from different substitution patterns is critical for rational drug design.
This guide will delve into the gold-standard technique of single-crystal X-ray diffraction, providing a detailed experimental workflow and a comparative analysis of crystallographic data for a series of pyrimidine derivatives. Furthermore, we will compare the insights gained from crystallography with those from complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic view of the structural characterization process.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for understanding intermolecular interactions and crystal packing.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the following procedures are based on best practices for the disposal of pyrimidine derivatives and carboxylate esters, informed by Safety Data Sheets (SDSs) of structurally similar compounds. However, a specific SDS for Methyl 2-methylpyrimidine-5-carboxylate (CAS No. 5571-03-9) was not available at the time of this writing. It is paramount that you obtain the official SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations. This guide is intended to provide a framework for safe handling and disposal, not to supersede official documentation and institutional protocols.
Hazard Assessment: Understanding the "Why" Behind the Procedure
-
Human Health Hazards: Irritation to the skin, eyes, and respiratory tract is a common characteristic of similar compounds.[4] Some pyrimidine derivatives may also be harmful if swallowed or absorbed through the skin.[3]
-
Environmental Hazards: The impact of many specialized chemicals on aquatic life and the broader ecosystem is often not fully characterized. Therefore, it is a principle of green chemistry and responsible waste management to prevent the release of such compounds into the environment.[5][6]
-
Reactivity Hazards: While many pyrimidine derivatives are stable, they can be incompatible with strong oxidizing agents, acids, and bases.[7]
A thorough understanding of these potential risks, which would be detailed in a substance-specific SDS, is the foundation of a robust disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Methyl 2-methylpyrimidine-5-carboxylate for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. However, if the substance is a powder and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of any dust or aerosols. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Methyl 2-methylpyrimidine-5-carboxylate is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Caption: Spill response flowchart.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: For a liquid spill, surround the area with an inert absorbent material like vermiculite or sand to prevent it from spreading.
-
Collection:
-
Solid Spill: Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container.
-
Liquid Spill: Once the liquid is absorbed, use a scoop or other non-reactive tool to collect the absorbent material and place it into a hazardous waste bag or container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent in which the compound is soluble, if appropriate and safe), collecting all cleaning materials as hazardous waste.
-
Disposal: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Green Chemistry and Waste Minimization
In a research and development setting, adhering to the principles of green chemistry can significantly reduce the volume of hazardous waste generated. [6]Consider the following:
-
Scale of Experiments: Whenever possible, design experiments on the smallest practical scale to minimize the amount of starting material used and waste produced.
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to ensure that older stock is used first, preventing degradation and the need to dispose of unused reagents.
By integrating these principles into your laboratory workflow, you contribute to a safer and more sustainable research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. Retrieved from [Link]
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]
-
ResearchGate. (2025, November 19). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]
-
TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
Sources
- 1. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oaepublish.com [oaepublish.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 2-methylpyrimidine-5-carboxylate
A Researcher's Guide to Safely Handling Methyl 2-methylpyrimidine-5-carboxylate
An In-Depth Operational and Safety Guide for Laboratory Professionals
Methyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound with applications in pharmaceutical research and drug development. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
Hazard Identification and Risk Assessment
Before handling Methyl 2-methylpyrimidine-5-carboxylate, a comprehensive risk assessment is crucial. This involves understanding its inherent hazards and the potential exposure routes in the laboratory setting.
GHS Hazard Classification:
While a specific Safety Data Sheet (SDS) for Methyl 2-methylpyrimidine-5-carboxylate was not found, data for structurally similar pyrimidine derivatives provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported for related pyrimidine carboxylates.[1][2]
Hazard Summary Table:
| Hazard Statement | GHS Category | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation[1][2] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation[1][2] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 2-methylpyrimidine-5-carboxylate. The following PPE is mandatory to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[3] In situations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses is essential.[3]
-
Hand Protection: Chemically resistant gloves are mandatory. Disposable nitrile gloves provide adequate short-term protection.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removing them.[4]
-
Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant material, must be worn and fully buttoned to protect the skin.[3] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3]
-
Respiratory Protection: All handling of Methyl 2-methylpyrimidine-5-carboxylate powder should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[3][4]
PPE Selection Rationale:
The requirement for comprehensive PPE is dictated by the compound's hazard profile. Goggles and face shields protect against eye irritation from splashes or airborne particles.[1][2] Chemical-resistant gloves and a lab coat prevent skin contact, which can cause irritation.[1][2] Working in a fume hood is the primary engineering control to mitigate the risk of respiratory tract irritation from inhaling the fine powder.[1][2]
Safe Handling and Operational Procedures
Adherence to strict operational protocols is essential for minimizing the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[5] Clear the workspace of any unnecessary items. Have all necessary equipment and reagents readily available.
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound inside a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed or covered as much as possible.
-
Maintain a clean and organized work area.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Wipe down the work surface in the fume hood.
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[4]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] If skin irritation persists, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7][8] If respiratory symptoms occur, seek medical attention.
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[6]
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store Methyl 2-methylpyrimidine-5-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[7][8]
-
Store in a designated corrosives area if applicable.[8]
Disposal:
-
Dispose of waste Methyl 2-methylpyrimidine-5-carboxylate and any contaminated materials as hazardous waste.[9]
-
Waste should be collected in a suitable, sealed container.[8]
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Always consult and adhere to local, regional, and national regulations for hazardous waste disposal.[10] Do not empty into drains.[9]
Conclusion
The safe handling of Methyl 2-methylpyrimidine-5-carboxylate is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, consistently using the correct PPE, following safe operational procedures, and being prepared for emergencies, researchers can confidently and safely work with this compound. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.
References
-
PubChem. 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]
-
University of Iowa. Standard Operating Procedure for Pyridine. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
